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  • Product: Methyl 6-chloro-4-methylnicotinate
  • CAS: 1224464-97-4

Core Science & Biosynthesis

Foundational

Methyl 6-chloro-4-methylnicotinate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Substituted heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Substituted heterocyclic compounds, particularly pyridine derivatives, form the backbone of a vast number of marketed drugs due to their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. Among these, Methyl 6-chloro-4-methylnicotinate (CAS No. 1224464-97-4) has emerged as a highly versatile and valuable intermediate.[1]

This technical guide provides an in-depth analysis of Methyl 6-chloro-4-methylnicotinate, offering researchers, scientists, and drug development professionals a comprehensive resource on its chemical properties, reactivity, and strategic applications. Moving beyond a simple datasheet, this document elucidates the causality behind its synthetic utility, provides field-proven experimental insights, and grounds its potential in authoritative data, empowering chemists to leverage this key intermediate to its fullest potential in the creation of innovative molecular entities.

Core Physicochemical and Structural Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. Methyl 6-chloro-4-methylnicotinate is a solid, crystalline material under standard conditions, exhibiting solubility in common organic solvents, which facilitates its use in a wide range of reaction media.[1][2] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name Methyl 6-chloro-4-methylpyridine-3-carboxylate[1]
CAS Number 1224464-97-4[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance Light yellow to orange powder/crystal[1]
Melting Point 47.0 to 51.0 °C[1]
Purity (Typical) >97.0% (GC)[1]
Solubility Soluble in ethanol, dichloromethane; less soluble in water.[2]
Storage Conditions Store under inert gas in a cool (<15°C), dark place.[1]
Sensitivity Air and moisture sensitive.[1][2]

Analytical and Spectroscopic Profile

Structural confirmation and purity assessment are critical checkpoints in any synthetic workflow. The spectroscopic signature of Methyl 6-chloro-4-methylnicotinate is unambiguous and aligns with its defined structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three different proton environments: a singlet for the aromatic proton on the pyridine ring, a singlet for the methyl ester protons (-OCH₃), and a singlet for the methyl group protons attached to the pyridine ring (-CH₃). The precise chemical shifts are influenced by the electron-withdrawing effects of the chlorine and ester groups.

  • ¹³C NMR: The carbon spectrum will display eight unique signals, confirming the presence of all carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester group (typically downfield), the carbons of the pyridine ring (with shifts influenced by the chloro- and methyl- substituents), the methyl ester carbon, and the methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • ~1700-1730 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O (carbonyl) stretch of the ester functional group.

  • ~2800-3100 cm⁻¹: Peaks corresponding to C-H stretching from the aromatic and methyl groups.

  • ~1600 cm⁻¹: Absorptions related to the C=C and C=N stretching vibrations within the pyridine ring.

  • ~1000-1300 cm⁻¹: Strong absorptions from the C-O stretching of the ester.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can precisely confirm the molecular formula.[3] The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks at m/z 185 and 187.

Chemical Reactivity and Synthetic Strategy

The true value of Methyl 6-chloro-4-methylnicotinate lies in its tailored reactivity, which allows for selective and predictable chemical transformations. The chlorine atom at the 6-position is the primary locus of reactivity, serving as an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This feature is the cornerstone of its utility in building molecular diversity.[4]

The Power of Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing ester group, makes the 6-position highly susceptible to attack by nucleophiles. This allows for the facile displacement of the chloride ion by a wide array of nucleophiles, including amines, alcohols, and thiols. This reaction is a powerful and reliable method for introducing new functional groups and building out molecular complexity, making it a foundational tool in the construction of compound libraries for drug screening.[5]

SNAr_Workflow cluster_conditions Reaction Conditions Reactant Methyl 6-chloro- 4-methylnicotinate Product Substituted Nicotinate Derivative Reactant->Product Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Product Solvent Solvent (e.g., DMF, NMP) Base Base (e.g., K₂CO₃, DIPEA) Drug_Discovery_Pathway Start Methyl 6-chloro- 4-methylnicotinate (Key Intermediate) Library Diversified Compound Library (via SₙAr Reactions) Start->Library Introduce Diversity Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Candidate Hit->Lead SAR Optimization

Caption: Role in a typical drug discovery workflow.

Key Experimental Protocols

The following protocols are provided as robust, self-validating starting points for the synthesis and application of Methyl 6-chloro-4-methylnicotinate.

Protocol: Synthesis of Methyl 6-chloro-4-methylnicotinate

This is a proposed synthesis based on established organic chemistry principles, as detailed protocols for this specific molecule are proprietary. The chosen route prioritizes common and reliable transformations.

Step 1: Oxidation of 2,5-Lutidine to 4-Methylnicotinic Acid

  • To a stirred solution of 2,5-lutidine (1.0 eq) in water, slowly add potassium permanganate (3.0-4.0 eq) in portions, maintaining the temperature below 50°C.

  • Heat the mixture to reflux for 4-6 hours until the purple color disappears. Monitor reaction completion by TLC.

  • Cool the mixture and filter off the manganese dioxide precipitate, washing the solid with hot water.

  • Combine the filtrates and acidify with concentrated HCl to pH ~3-4 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 4-methylnicotinic acid.

Step 2: Chlorination to 6-Chloro-4-methylnicotinic Acid

  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • Suspend 4-methylnicotinic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0-10.0 eq).

  • Add phosphorus pentachloride (PCl₅, 1.1 eq) portion-wise.

  • Heat the mixture to reflux (approx. 110°C) for 3-5 hours.

  • Cool the reaction and carefully quench by pouring it onto crushed ice.

  • Adjust the pH to ~3 with a saturated sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorinated acid.

Step 3: Fischer Esterification

  • Dissolve the crude 6-chloro-4-methylnicotinic acid (1.0 eq) in methanol (10-20 vol).

  • Add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Heat the mixture to reflux for 6-12 hours. [6]Monitor by TLC until the starting material is consumed.

  • Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure Methyl 6-chloro-4-methylnicotinate.

Protocol: SₙAr with a Primary Amine
  • Reaction Setup: To a solution of Methyl 6-chloro-4-methylnicotinate (1.0 eq) in anhydrous DMF (5-10 vol), add the desired primary amine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: Anhydrous solvent is critical to prevent hydrolysis of the ester. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

  • Execution: Heat the reaction mixture to 80-100°C and stir for 4-16 hours.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product via silica gel chromatography or recrystallization to obtain the desired N-substituted product.

    • Self-Validation: The final product should show the absence of the C-Cl bond and the presence of the new C-N bond, confirmed by MS (loss of chlorine isotopic pattern, new molecular weight) and NMR (new signals corresponding to the added amine moiety).

Safety, Handling, and Storage

Proper handling is essential to maintain the integrity of the compound and ensure user safety.

  • Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [7]Analogous compounds are known to cause skin, eye, and respiratory irritation. [8][9]* Storage: The compound is air and moisture sensitive. [1]It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, refrigeration in a dark place is recommended. [1]

Conclusion

Methyl 6-chloro-4-methylnicotinate is more than a mere chemical intermediate; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable reactivity profile centered on nucleophilic aromatic substitution, and its position as a precursor to biologically relevant scaffolds make it an indispensable asset. By understanding the principles outlined in this guide, researchers can effectively harness its potential to accelerate the synthesis of diverse compound libraries and advance the development of next-generation therapeutics.

References

  • EvitaChem. Methyl 6-chloro-4-(methylthio)nicotinate.
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Exploratory

"Methyl 6-chloro-4-methylnicotinate" CAS number 1224464-97-4

An In-Depth Technical Guide to Methyl 6-chloro-4-methylnicotinate (CAS: 1224464-97-4): Synthesis, Properties, and Applications Abstract Methyl 6-chloro-4-methylnicotinate, identified by CAS number 1224464-97-4, is a halo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 6-chloro-4-methylnicotinate (CAS: 1224464-97-4): Synthesis, Properties, and Applications

Abstract

Methyl 6-chloro-4-methylnicotinate, identified by CAS number 1224464-97-4, is a halogenated pyridine derivative that serves as a pivotal building block in modern synthetic and medicinal chemistry. Its unique substitution pattern—featuring a reactive chlorine atom, a methyl group, and a methyl ester on the pyridine core—offers a versatile scaffold for the development of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, outlines a logical and robust synthetic strategy, explores its chemical reactivity and synthetic utility, and discusses its potential applications in drug discovery and materials science. The content herein is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic application of this valuable intermediate.

Introduction and Strategic Significance

Substituted nicotinic acids and their esters are foundational scaffolds in the synthesis of a wide array of biologically active compounds, from pharmaceuticals to agrochemicals.[1] Methyl 6-chloro-4-methylnicotinate belongs to this critical class of reagents, categorized as a halogenated heterocyclic building block. The strategic placement of its functional groups makes it an exceptionally valuable intermediate.

The chlorine atom at the 6-position is highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing molecular diversity. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the methyl ester group. The methyl group at the 4-position provides steric and electronic influence, while the ester at the 3-position can be readily modified or hydrolyzed. This trifecta of functionalities allows chemists to perform selective and sequential transformations, making it an ideal starting point for constructing libraries of novel compounds for high-throughput screening in drug discovery programs. Its structural motifs are found in molecules targeting neurological disorders and in the development of advanced agricultural chemicals.[1][2][3]

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical properties is essential for its effective use in synthesis. The key properties of Methyl 6-chloro-4-methylnicotinate are summarized below.

PropertyValueSource
CAS Number 1224464-97-4[4]
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Light yellow to orange powder/crystal
Melting Point 47.0 to 51.0 °C
Purity (GC) >97.0%
Storage Conditions Cool, dark place (<15°C recommended), under inert gas[4]
Sensitivity Air Sensitive

Characterization: The structure of this compound is typically confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the proton and carbon framework, while Gas Chromatography (GC) is employed to determine purity.

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for CAS 1224464-97-4 is not prominently documented in the literature, a reliable synthetic route can be rationally designed based on well-established principles of pyridine chemistry. The most logical approach involves the esterification of the corresponding carboxylic acid, 6-chloro-4-methylnicotinic acid.

Proposed Synthetic Pathway

A robust two-step pathway is proposed:

  • Oxidation of Precursor: Synthesis of the key intermediate, 6-chloro-4-methylnicotinic acid, via oxidation of a suitable precursor such as 2-chloro-4,5-dimethylpyridine. This type of selective oxidation of a methyl group on a pyridine ring is a known transformation.[5]

  • Fischer-Speier Esterification: The subsequent esterification of 6-chloro-4-methylnicotinic acid with methanol in the presence of a strong acid catalyst. This is a classic and highly efficient method for preparing methyl esters from carboxylic acids.[2][6][7]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Fischer Esterification Precursor 2-chloro-4,5-dimethylpyridine Acid 6-chloro-4-methylnicotinic acid Precursor->Acid [O] (e.g., KMnO₄ or O₂, Co(OAc)₂) CarboxylicAcid 6-chloro-4-methylnicotinic acid FinalProduct Methyl 6-chloro-4-methylnicotinate (CAS 1224464-97-4) CarboxylicAcid->FinalProduct CH₃OH, H₂SO₄ (cat.) Reflux G cluster_0 cluster_1 Start Methyl 6-chloro-4-methylnicotinate SNAr Nucleophilic Aromatic Substitution (SₙAr) Start->SNAr R-NH₂ (Amine) R-OH (Alcohol) R-SH (Thiol) Hydrolysis Ester Hydrolysis Start->Hydrolysis NaOH / H₂O or H₃O⁺ AmineProduct 6-Amino-4-methylnicotinate Derivative SNAr->AmineProduct EtherProduct 6-Alkoxy-4-methylnicotinate Derivative SNAr->EtherProduct AcidProduct 6-Chloro-4-methylnicotinic Acid Hydrolysis->AcidProduct

Sources

Foundational

An In-depth Technical Guide to Methyl 6-chloro-4-methylnicotinate: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl 6-chloro-4-methylnicotinate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals engaged in drug development. We w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 6-chloro-4-methylnicotinate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals engaged in drug development. We will delve into its chemical identity, structural elucidation through spectroscopic methods, a validated synthetic route with mechanistic insights, and its strategic applications in the synthesis of pharmacologically active agents.

Core Molecular Profile and Physicochemical Properties

Methyl 6-chloro-4-methylnicotinate is a substituted pyridine derivative whose strategic placement of a chloro, a methyl, and a methyl ester group on the pyridine ring makes it a versatile intermediate in organic synthesis.

The chloro-substituent at the 6-position is particularly noteworthy as it provides a reactive handle for a variety of synthetic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This feature is instrumental in the construction of diverse molecular libraries for the exploration of new chemical entities in drug discovery programs.[1]

A summary of its key physicochemical properties is provided in the table below:

PropertyValueReference(s)
CAS Number 1224464-97-4[2]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [3]
Appearance Light yellow to orange crystalline powder[4]
Melting Point 47.0 - 51.0 °C[4]
Purity Typically >97% (by GC)[2]
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane.[5]
Storage Store in an inert atmosphere at 2-8°C to ensure stability.[2]

Synthesis and Mechanistic Considerations

The synthesis of Methyl 6-chloro-4-methylnicotinate can be approached through several routes, often starting from more readily available nicotinic acid derivatives. A common and reliable method involves the esterification of the corresponding carboxylic acid, 6-chloro-4-methylnicotinic acid.

Experimental Protocol: Fischer Esterification of 6-chloro-4-methylnicotinic acid

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 6-chloro-4-methylnicotinate. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Materials:

  • 6-chloro-4-methylnicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: To a stirred solution of 6-chloro-4-methylnicotinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature. The use of anhydrous methanol is crucial to drive the equilibrium towards the ester product. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The elevated temperature accelerates the rate of reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to the residue until the effervescence ceases and the pH is neutral (pH ~7). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Ethyl acetate is a suitable solvent for extracting the desired ester, which is less polar than the starting acid.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 6-chloro-4-methylnicotinate.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Methyl 6-chloro-4-methylnicotinate via Fischer esterification.

Synthesis_Workflow Start 6-chloro-4-methylnicotinic acid + Methanol Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Start->Reaction Workup Quenching & Neutralization (NaHCO₃) Reaction->Workup Extraction Liquid-Liquid Extraction (Ethyl Acetate) Workup->Extraction Purification Drying & Evaporation Extraction->Purification FinalProduct Methyl 6-chloro-4-methylnicotinate Purification->FinalProduct

Caption: Workflow for the synthesis of Methyl 6-chloro-4-methylnicotinate.

Spectroscopic Characterization

The structural integrity of synthesized Methyl 6-chloro-4-methylnicotinate is confirmed through a combination of spectroscopic techniques. Below is a summary of the expected data based on its structure and data from analogous compounds.[1][6]

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90s1HH-2 (proton on the pyridine ring)
~7.30s1HH-5 (proton on the pyridine ring)
~3.90s3H-OCH₃ (methyl ester protons)
~2.50s3H-CH₃ (methyl protons at C-4)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~165C=O (ester carbonyl)
~155C-6 (carbon bearing chlorine)
~150C-2 (carbon adjacent to nitrogen)
~148C-4 (carbon bearing methyl group)
~125C-5 (carbon on the pyridine ring)
~123C-3 (carbon bearing the ester group)
~52-OCH₃ (methyl ester carbon)
~18-CH₃ (methyl carbon at C-4)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
185/187[M]⁺, Molecular ion peak showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
154/156[M - OCH₃]⁺, Loss of the methoxy group.
126/128[M - COOCH₃]⁺, Loss of the carbomethoxy group.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 6-chloro-4-methylnicotinate is a valuable building block in the synthesis of biologically active molecules, primarily due to the reactivity of the chloro-substituent.[5] This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. For instance, related chloro-substituted nicotinic acid derivatives are key precursors in the development of inhibitors for various kinases, which are important targets in oncology. The general synthetic strategy involves the displacement of the chloride with a nucleophile, often an amine, to construct the core of the final drug molecule.

Synthetic Utility in Library Synthesis

The ability to readily modify the structure of Methyl 6-chloro-4-methylnicotinate at the 6-position makes it an ideal scaffold for the generation of compound libraries. This approach is fundamental in modern drug discovery for the rapid exploration of structure-activity relationships (SAR).

Logical Relationship in Drug Development

The following diagram illustrates the central role of Methyl 6-chloro-4-methylnicotinate in a typical drug discovery workflow.

Drug_Discovery_Logic Core Methyl 6-chloro-4-methylnicotinate (Starting Material) Reaction_Types Synthetic Transformations (e.g., Suzuki Coupling, Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution) Core->Reaction_Types Library Diverse Compound Library Reaction_Types->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: The role of Methyl 6-chloro-4-methylnicotinate in a drug discovery pipeline.

Conclusion

Methyl 6-chloro-4-methylnicotinate is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined chemical properties, reliable synthetic accessibility, and the strategic reactivity of its chloro-substituent make it an indispensable tool for medicinal chemists. This guide has provided a detailed overview of its synthesis, characterization, and utility, offering a solid foundation for its application in the laboratory.

References

  • CN114437031A - Synthetic method of 6-methyl nicotine - Google P
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  • CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google P
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Exploratory

A Comprehensive Technical Guide to the Solubility of Methyl 6-chloro-4-methylnicotinate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of Methyl 6-chloro-4-methylnicotinate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of Methyl 6-chloro-4-methylnicotinate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate its effective use in the laboratory.

Introduction to Methyl 6-chloro-4-methylnicotinate: A Profile

Methyl 6-chloro-4-methylnicotinate is a substituted pyridine derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of approximately 185.61 g/mol .[1] Its structure, featuring a pyridine ring, a chloro group, a methyl group, and a methyl ester, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. Understanding these properties is paramount for its application in organic synthesis, pharmaceutical research, and material science.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance Typically a solid or crystalline substance[2]
Topological Polar Surface Area (TPSA) 39.19 Ų[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
logP (Partition Coefficient) 1.83 (calculated)[1]

The presence of a nitrogen atom in the pyridine ring and oxygen atoms in the ester group allows for hydrogen bond acceptance, while the absence of acidic protons means it cannot act as a hydrogen bond donor.[2] The calculated logP value suggests a degree of lipophilicity, indicating a preference for organic phases over aqueous media.[1][2]

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" is the cornerstone of predicting solubility.[3] This principle is governed by the intermolecular forces between the solute (Methyl 6-chloro-4-methylnicotinate) and the solvent. For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions.

The key intermolecular forces at play are:

  • Van der Waals forces: Present in all molecules, these are weaker, non-specific interactions.

  • Dipole-dipole interactions: Occur between polar molecules. The electronegative chlorine atom and the ester group in Methyl 6-chloro-4-methylnicotinate create a molecular dipole, suggesting favorable interactions with polar solvents.

  • Hydrogen bonding: While the compound cannot donate hydrogen bonds, its nitrogen and oxygen atoms can act as hydrogen bond acceptors, allowing it to interact with protic solvents (e.g., alcohols).[2]

The interplay of these forces determines the solubility profile. A solvent that can establish strong interactions with the polar regions of Methyl 6-chloro-4-methylnicotinate, while also accommodating its nonpolar methyl and aromatic components, will be an effective solvent.

G cluster_solute Methyl 6-chloro-4-methylnicotinate cluster_solvent Solvent Solute Solute-Solute Interactions Dissolution Dissolution (Solute-Solvent Interactions) Solute->Dissolution Energy Input (Lattice Energy) Solvent Solvent-Solvent Interactions Solvent->Dissolution Energy Input (Cavity Formation) Dissolution->Solute Energy Release (Solvation Energy) Dissolution->Solvent Energy Release (Solvation Energy)

Caption: Energy balance in the dissolution process.

Solubility Profile of Methyl 6-chloro-4-methylnicotinate

Direct quantitative solubility data for Methyl 6-chloro-4-methylnicotinate is not widely available in the literature. However, based on its structural features and available qualitative information for it and related compounds, a general solubility profile can be established.

Known Solubilities:

  • Soluble in: Ethanol, Dichloromethane.[2] For the related compound, Methyl 6-chloronicotinate, solubility is reported in Ethanol, Ether, and Methanol.

  • Less soluble in: Water.[2]

Predicted Solubility in Common Organic Solvents:

Based on the principle of "like dissolves like," we can predict its solubility in other common laboratory solvents:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, IsopropanolHighCapable of hydrogen bonding with the nitrogen and oxygen atoms of the solute.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighFavorable dipole-dipole interactions.
Chlorinated ChloroformHighSimilar polarity and potential for dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateModerate polarity allows for some interaction.
Aromatic Toluene, BenzeneLow to ModeratePrimarily nonpolar, but the aromatic ring can interact with the pyridine ring of the solute.
Nonpolar Hexane, CyclohexaneLowMismatch in polarity; weak van der Waals forces are unlikely to overcome the solute-solute interactions.

This table serves as a predictive guide. The actual quantitative solubility should be determined experimentally.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of Methyl 6-chloro-4-methylnicotinate in a given organic solvent at a specific temperature.

Objective: To determine the saturation solubility of Methyl 6-chloro-4-methylnicotinate in a selected organic solvent at ambient temperature.

Materials:

  • Methyl 6-chloro-4-methylnicotinate (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or small test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Constant temperature bath or shaker

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 6-chloro-4-methylnicotinate to a vial containing a known volume of the solvent (e.g., 2 mL). The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with continuous stirring or shaking.

  • Sample Collection and Filtration:

    • Allow the suspension to settle for a short period.

    • Carefully draw the supernatant into a syringe, avoiding the solid material.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid.

  • Gravimetric Analysis (for a rough estimate):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

    • Calculate the solubility in g/L or mg/mL.

  • Quantitative Analysis (for higher accuracy):

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent using volumetric glassware.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

G A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature (e.g., 24h) A->B C 3. Allow solids to settle B->C D 4. Withdraw supernatant with syringe C->D E 5. Filter through syringe filter D->E F 6. Analyze filtrate (Gravimetric or Chromatographic) E->F G 7. Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

Safety and Handling

Methyl 6-chloro-4-methylnicotinate and its related compounds may cause skin, eye, and respiratory irritation.[4][5] It is crucial to handle the compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[4][6]

Conclusion

While quantitative solubility data for Methyl 6-chloro-4-methylnicotinate in a wide range of organic solvents is not extensively documented, a strong understanding of its molecular structure and the fundamental principles of solubility allows for informed solvent selection. This guide provides a theoretical framework, qualitative predictions, and a robust experimental protocol to empower researchers to effectively work with this compound. The provided methodologies ensure a self-validating system for generating reliable solubility data, crucial for advancing research and development in its various applications.

References

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • I. K. Organic Chemistry. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • PubChem. Methyl 6-chloro-5-nitronicotinate. [Link]

  • Loba Chemie. METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic acid. [Link]

  • Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • AHH Chemical Co., Ltd. Methyl 6-methylnicotinate 108630 - Safety Data Sheet. [Link]

  • Alfa Aesar. SAFETY DATA SHEET - Methyl 6-methylnicotinate. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 6-chloro-4-methylnicotinate: Melting and Boiling Point Analysis

For Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 6-chloro-4-methylnicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development. A thoroug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-chloro-4-methylnicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, such as melting and boiling points, is fundamental for its synthesis, purification, formulation, and quality control. This technical guide addresses the notable absence of established experimental data for these properties in publicly accessible literature. In lieu of direct reporting, this document provides a comprehensive framework for both the theoretical estimation and experimental determination of the melting and boiling points of Methyl 6-chloro-4-methylnicotinate. It serves as a practical reference for researchers, offering field-proven insights and detailed methodologies grounded in established chemical principles.

Introduction: The Imperative of Physical Constants in Drug Discovery

The melting point and boiling point are critical intrinsic properties of a pure chemical substance. The melting point, the temperature at which a substance transitions from a solid to a liquid, is a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range often indicates the presence of impurities. The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is essential for purification techniques like distillation and for understanding a compound's volatility.

For a novel compound such as Methyl 6-chloro-4-methylnicotinate, establishing these parameters is a foundational step in its chemical dossier. This information guides process chemists in designing appropriate purification strategies and informs formulation scientists about the compound's physical state and stability under various conditions. Given the current data gap, this guide provides a robust, scientifically-grounded approach to determining these vital parameters.

Theoretical Estimation of Melting and Boiling Points: A Comparative Structural Analysis

In the absence of direct experimental data, the melting and boiling points of Methyl 6-chloro-4-methylnicotinate can be estimated by analyzing the structural contributions of its constituent functional groups and comparing them to analogous compounds. The key structural features of the target molecule are the pyridine ring, a methyl ester group, a chloro substituent, and a methyl substituent.

The melting and boiling points of organic compounds are primarily influenced by:

  • Molecular Weight: Generally, an increase in molecular weight leads to higher melting and boiling points due to stronger van der Waals forces.

  • Intermolecular Forces: The presence of polar groups, such as the ester and the chloro substituent, introduces dipole-dipole interactions, which are stronger than van der Waals forces and thus increase the melting and boiling points. The nitrogen atom in the pyridine ring also contributes to the molecule's polarity.

  • Molecular Symmetry and Packing: A more symmetrical molecule can pack more efficiently into a crystal lattice, leading to a higher melting point.

To estimate the properties of Methyl 6-chloro-4-methylnicotinate, we can analyze the known values of structurally related compounds.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl Nicotinate137.1439 - 43[1][2]209[3][4]
Methyl 6-chloronicotinate171.5882 - 90[5][6][7][8]231.8 (Predicted)[5][8]
Methyl 6-methylnicotinate151.1734160 (at 106 mmHg)

Analysis and Estimation:

  • Effect of the Chloro Group: Comparing Methyl Nicotinate to Methyl 6-chloronicotinate, the addition of a chlorine atom at the 6-position significantly increases the melting point (from ~41°C to ~86°C). This is due to the increase in molecular weight and the introduction of a polar C-Cl bond, enhancing dipole-dipole interactions. A similar increase would be expected for the boiling point.

  • Effect of the Methyl Group: The data for Methyl 6-methylnicotinate shows a melting point of 34°C, which is slightly lower than that of the parent Methyl Nicotinate. The introduction of a methyl group can sometimes disrupt crystal packing, leading to a lower melting point, despite the increase in molecular weight.

  • Combined Effects on Methyl 6-chloro-4-methylnicotinate: Our target molecule has both a chloro group at the 6-position and a methyl group at the 4-position.

    • The chloro group at the 6-position is expected to significantly increase both the melting and boiling points compared to Methyl Nicotinate.

    • The methyl group at the 4-position will have a less pronounced effect. It increases the molecular weight but could potentially disrupt the crystal lattice symmetry.

Estimated Properties for Methyl 6-chloro-4-methylnicotinate:

  • Melting Point: Given the strong influence of the 6-chloro substituent, the melting point is likely to be substantially higher than that of Methyl Nicotinate and Methyl 6-methylnicotinate. It is reasonable to predict a melting point in a range similar to or slightly higher than Methyl 6-chloronicotinate, likely in the 85-100°C range. The 4-methyl group's effect on crystal packing makes a more precise prediction challenging without experimental data.

  • Boiling Point: The boiling point will be elevated due to the increased molecular weight and polarity from both the chloro and methyl groups. Starting from the boiling point of Methyl Nicotinate (209°C) and considering the increase for Methyl 6-chloronicotinate (predicted at 231.8°C), the boiling point of Methyl 6-chloro-4-methylnicotinate is estimated to be in the range of 235-250°C at atmospheric pressure.

These estimations provide a valuable starting point for experimental design, particularly for setting temperature ranges in purification and analytical procedures.

Synthesis and Purification: Prerequisite for Accurate Measurement

Accurate determination of physical constants necessitates a pure sample. A plausible synthetic route to Methyl 6-chloro-4-methylnicotinate involves the esterification of its corresponding carboxylic acid, 6-chloro-4-methylnicotinic acid.

Synthesis via Fischer Esterification

A standard method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Reaction Scheme:

A common and effective protocol involves the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with methanol.

Purification Protocols

Post-synthesis, the crude product will likely contain unreacted starting materials, by-products, and residual solvent. Purification is therefore essential.

  • Liquid-Liquid Extraction: The reaction mixture can be neutralized and extracted with an organic solvent like ethyl acetate or dichloromethane to separate the ester from inorganic salts and water-soluble impurities.

  • Silica Gel Column Chromatography: This is a highly effective method for purifying neutral organic compounds like esters. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the product from the silica gel, separating it from less polar and more polar impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC).

  • Recrystallization: If the product is a solid at room temperature, as is predicted, recrystallization is an excellent final purification step. A suitable solvent or solvent pair is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The crude solid is dissolved in the minimum amount of hot solvent, and upon slow cooling, pure crystals of the product should form, leaving impurities dissolved in the mother liquor.

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) before proceeding to physical property determination.

Experimental Determination of Melting and Boiling Points

With a purified sample of Methyl 6-chloro-4-methylnicotinate, its melting and boiling points can be accurately determined using standard laboratory techniques.

Melting Point Determination

The melting point of a solid is determined by heating a small sample and observing the temperature range over which it melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample consists of large crystals)

Protocol:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a rapid setting initially to approach the estimated melting point quickly.

    • Once the temperature is within 15-20°C of the estimated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has completely melted (T2).

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow (typically ≤ 1°C).

Below is a diagram illustrating the workflow for melting point determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Load1 Collect Sample in Capillary Prep2->Load1 Load2 Pack Sample to 2-3 mm Load1->Load2 Measure1 Place in Apparatus Load2->Measure1 Measure2 Rapid Heat to ~MP-20°C Measure1->Measure2 Measure3 Slow Heat (1-2°C/min) Measure2->Measure3 Measure4 Record T1 (First Drop) Measure3->Measure4 Measure5 Record T2 (Fully Melted) Measure4->Measure5 Report Report as Range T1-T2 Measure5->Report

Caption: Workflow for Experimental Melting Point Determination.

Boiling Point Determination

For determining the boiling point, especially when only a small amount of the substance is available, a micro boiling point determination using a Thiele tube is a suitable method.[9][10]

Apparatus:

  • Thiele tube

  • Heating oil (e.g., mineral oil or silicone oil)

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or heating mantle

Protocol:

  • Setup:

    • Add 0.5-1 mL of the liquid sample into the small test tube.

    • Place a capillary tube, with its sealed end pointing up, into the test tube containing the sample.

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Clamp the Thiele tube and insert the thermometer assembly, making sure the heat-transfer oil level is above the side arm.

  • Heating:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The shape of the Thiele tube is designed to allow for even heating of the oil via convection.[11]

    • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.

  • Reporting: Report the determined boiling point and the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

A diagram of the micro boiling point determination workflow is provided below.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Process cluster_cooling Cooling & Measurement Setup1 Add Sample to Test Tube Setup2 Insert Inverted Capillary Setup1->Setup2 Setup3 Attach to Thermometer Setup2->Setup3 Setup4 Place in Thiele Tube Setup3->Setup4 Heat1 Gently Heat Side Arm Setup4->Heat1 Heat2 Observe Bubbles Heat1->Heat2 Heat3 Continue to Rapid Stream Heat2->Heat3 Cool1 Remove Heat Source Heat3->Cool1 Cool2 Bubbles Slow and Stop Cool1->Cool2 Cool3 Liquid Enters Capillary Cool2->Cool3 Cool4 Record Temperature Cool3->Cool4 Report Report Boiling Point & Pressure Cool4->Report

Caption: Workflow for Micro Boiling Point Determination via Thiele Tube.

Conclusion

While the melting and boiling points of Methyl 6-chloro-4-methylnicotinate are not currently documented in scientific literature, this guide provides a comprehensive framework for their determination. Through a comparative analysis of structurally similar molecules, we estimate a melting point in the range of 85-100°C and a boiling point between 235-250°C at atmospheric pressure. These estimations serve as a valuable guide for the practical, experimental determination of these crucial physical constants. The detailed protocols for synthesis, purification, and measurement provided herein offer a self-validating system for any researcher or drug development professional to establish an accurate and reliable physicochemical profile for this compound, ensuring data integrity and facilitating its progression through the development pipeline.

References

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved January 28, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 28, 2026, from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved January 28, 2026, from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved January 28, 2026, from [Link]

  • YouTube. (2021, August 23). Boiling Point Using ThieleTube. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Semantic Scholar. (2022, April 6). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.
  • Wikipedia. (n.d.). Thiele tube. Retrieved January 28, 2026, from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst.
  • Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE. Retrieved January 28, 2026, from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved January 28, 2026, from [Link]

  • Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved January 28, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). US10654806B2 - Menthyl nicotinate synthesis process.
  • ChemBK. (n.d.). methyl nicotinate. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved January 28, 2026, from [Link]

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Exploratory

Technical Guide: Synthesis of Methyl 6-chloro-4-methylpyridine-3-carboxylate

This technical guide details the synthesis of Methyl 6-chloro-4-methylpyridine-3-carboxylate (CAS: 1224464-97-4), a critical intermediate in the development of pyridine-based pharmaceuticals and agrochemicals. The protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Methyl 6-chloro-4-methylpyridine-3-carboxylate (CAS: 1224464-97-4), a critical intermediate in the development of pyridine-based pharmaceuticals and agrochemicals. The protocol focuses on the robust dehydroxy-chlorination of the 6-hydroxy precursor, a method favored in industrial and research settings for its scalability and regioselectivity.

Executive Summary

  • Target Compound: Methyl 6-chloro-4-methylpyridine-3-carboxylate

  • CAS Number: 1224464-97-4

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Molecular Weight: 185.61 g/mol

  • Core Application: Scaffold for kinase inhibitors, antifolates, and herbicide safeners.

  • Primary Synthetic Pathway: Nucleophilic aromatic substitution (S

    
    Ar) via chlorination of the tautomeric 6-oxo intermediate using phosphoryl chloride (POCl
    
    
    
    ).

Retrosynthetic Analysis & Strategy

The synthesis is best approached by functionalizing the pyridine core at the 6-position. The 6-chloro substituent is introduced by converting the 6-hydroxy (or 6-oxo) group, which acts as a leaving group activator.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

G Target Target: Methyl 6-chloro-4-methylpyridine-3-carboxylate (CAS: 1224464-97-4) Precursor Precursor: Methyl 6-hydroxy-4-methylnicotinate (CAS: 1224465-02-4) (Tautomer: 6-oxo-1,6-dihydropyridine) Target->Precursor Retrosynthesis: Cl -> OH Exchange Precursor->Target Chlorination (POCl3) Reagents Reagents: POCl3 (Solvent/Rgt) + Base (Cat.) Condition: Reflux (80-100°C) Reagents->Precursor Upstream Upstream: Methyl 3-aminocrotonate + Methyl Propiolate (Cyclocondensation) Upstream->Precursor Ring Formation

Caption: Retrosynthetic breakdown showing the critical conversion of the hydroxy-pyridine precursor to the chloro-pyridine target.

Detailed Experimental Protocol

This protocol describes the chlorination of Methyl 6-hydroxy-4-methylnicotinate (also known as methyl 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate).

Materials & Reagents
ReagentRoleEquiv.Notes
Methyl 6-hydroxy-4-methylnicotinate Substrate1.0Dry thoroughly before use.
Phosphorus Oxychloride (POCl

)
Reagent/Solvent5.0 - 10.0Hazard: Reacts violently with water.
Phosphorus Pentachloride (PCl

)
Additive0.1 - 0.5Optional: Enhances yield for stubborn substrates.
DIPEA or Pyridine Base Catalyst0.5 - 1.0Scavenges HCl; accelerates reaction.
Dichloromethane (DCM) Extraction SolventN/AFor workup.
Sat. NaHCO

NeutralizerN/AFor quenching.
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl

    
     drying tube or N
    
    
    
    line.
  • Charge the flask with Methyl 6-hydroxy-4-methylnicotinate (1.0 eq).

  • Optional: Add PCl

    
      (0.2 eq) if the starting material is known to be unreactive.
    
  • Carefully add POCl

    
      (5–10 volumes relative to mass of substrate). The substrate may not dissolve immediately.[1]
    
  • Add Pyridine (0.5 eq) dropwise. Caution: Exothermic reaction.

Step 2: Chlorination (Reflux)

  • Heat the mixture to 90–105°C (gentle reflux).

  • Maintain reflux for 2–4 hours .

    • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The starting material (polar) should disappear, and a less polar product spot (R

      
       ~0.6–0.7) should appear.
      
  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Quenching & Workup (Critical Safety Step)

  • Concentrate: Remove excess POCl

    
     under reduced pressure (rotary evaporator) at 50°C. Note: Use a base trap for the vacuum pump to neutralize acidic fumes.
    
  • Quench: Dissolve the viscous residue in a minimal amount of DCM. Pour this solution slowly into a beaker of crushed ice (approx. 10x volume) with vigorous stirring.

    • Why: Direct addition of water to the residue can cause violent sputtering.

  • Neutralize: Slowly add saturated NaHCO

    
      solution or solid Na
    
    
    
    CO
    
    
    until the pH reaches 7–8.
  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentration: Evaporate the solvent to yield the crude solid.

Step 4: Purification

  • Recrystallization: The crude product is often pure enough (>95%). If necessary, recrystallize from Heptane/EtOAc (5:1).

  • Column Chromatography: If impurities persist, purify on silica gel using a gradient of Hexanes:EtOAc (9:1 to 4:1) .

Key Mechanistic Insights & Troubleshooting

Mechanism: Vilsmeier-Haack Type Activation

The reaction proceeds via the activation of the pyridone oxygen by the phosphorus center.

  • Activation: The carbonyl oxygen attacks the P atom of POCl

    
    , forming a dichlorophosphate leaving group.
    
  • Substitution: Chloride ion attacks the C-6 position, restoring aromaticity and expelling the phosphate species.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of the methyl esterEnsure reaction is anhydrous; avoid prolonged exposure to strong acid/heat during workup. Keep quench cold.
Incomplete Reaction Inactive leaving groupAdd PCl

(0.2 eq) to generate higher concentration of active chlorinating species.
Product Degradation Acidic workupThe ester is sensitive to acid. Neutralize immediately after quenching POCl

.
Violent Quench Excess POCl

remaining
Evaporate excess POCl

before adding water. Use ice, never warm water.

Upstream Synthesis (Precursor Context)

If the 6-hydroxy precursor (CAS 1224465-02-4) is unavailable, it can be synthesized via a Hantzsch-like condensation :

  • Reagents: Methyl 3-aminocrotonate + Methyl Propiolate (or Methyl 3-methoxyacrylate).

  • Conditions: Heat in methanol or acetic acid.

  • Outcome: Cyclization yields the 4-methyl-6-hydroxynicotinic acid ester.

Safety & Handling

  • POCl

    
    :  Highly corrosive and toxic. Reacts explosively with water. Work in a fume hood. Wear chemical-resistant gloves and a face shield.
    
  • Methyl 6-chloro-4-methylpyridine-3-carboxylate: Potential skin sensitizer and irritant. Handle with standard PPE.

References

  • Synthesis of Chloropyridines via POCl3:J. Org. Chem., 2011, 76, 1653–1661.
  • Precursor Identification: Sigma-Aldrich. Methyl 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. CAS: 1224465-02-4.[2][3][4][5] Link

  • Target Compound Data: BenchChem. Methyl 6-chloro-4-methylnicotinate. CAS: 1224464-97-4. Link

  • Analogous Synthesis:World Intellectual Property Organization, WO2015095128.

Sources

Foundational

The Versatile Scaffold: A Technical Guide to the Biological Activities of Methyl 6-chloro-4-methylnicotinate Derivatives

Introduction: The Untapped Potential of a Substituted Nicotinate In the landscape of medicinal chemistry and drug discovery, the pyridine ring stands as a cornerstone scaffold, prized for its presence in numerous natural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Substituted Nicotinate

In the landscape of medicinal chemistry and drug discovery, the pyridine ring stands as a cornerstone scaffold, prized for its presence in numerous natural products and synthetic drugs. Within this broad class, derivatives of nicotinic acid, a form of vitamin B3, have garnered significant attention for their diverse biological activities.[1] This guide delves into the technical intricacies of a particularly intriguing building block: Methyl 6-chloro-4-methylnicotinate. Its unique substitution pattern—a chloro group at the 6-position, a methyl group at the 4-position, and a methyl ester at the 3-position—renders it a versatile precursor for the synthesis of a new generation of bioactive molecules.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. We will move beyond a superficial listing of potential applications to provide a detailed exploration of the synthesis, mechanism of action, and structure-activity relationships (SAR) of derivatives stemming from this core. Our focus will be on evidence-backed applications, drawing from peer-reviewed literature and patent filings to illuminate the path from this chemical intermediate to potent biological modulators. We will specifically explore its role in the development of Farnesoid X Receptor (FXR) modulators and Retinol Binding Protein 4 (RBP4) antagonists, while also touching upon the broader potential of the nicotinate scaffold in oncology and kinase inhibition.

Farnesoid X Receptor (FXR) Modulation: A New Frontier in Metabolic Disease

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[2] It plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[3] Consequently, FXR has emerged as a promising therapeutic target for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and dyslipidemia.[4] The development of potent and selective FXR modulators is an area of intense research, and Methyl 6-chloro-4-methylnicotinate has been identified as a key intermediate in the synthesis of such compounds.

The Synthetic Gateway to FXR Agonists

Patent literature provides a clear blueprint for the utilization of Methyl 6-chloro-4-methylnicotinate in the synthesis of complex FXR modulators. A key synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 6-position is displaced by a suitably functionalized amine or alcohol. This reaction is often facilitated by a base and, in some cases, a palladium catalyst.

Experimental Protocol: General Synthesis of an FXR Modulator Core

  • Reaction Setup: To a solution of an appropriate amine- or alcohol-containing core structure in a suitable solvent (e.g., dimethylacetamide), add Methyl 6-chloro-4-methylnicotinate and a base such as cesium carbonate.

  • Heating: Heat the reaction mixture to a temperature ranging from 60 to 110 °C. The optimal temperature will depend on the specific reactants.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture and dilute with water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Mechanism of Action and Structure-Activity Relationship (SAR)

FXR agonists derived from Methyl 6-chloro-4-methylnicotinate typically feature a multi-ring structure designed to mimic the natural ligands of FXR, such as chenodeoxycholic acid. The nicotinate moiety often serves as a key interaction point within the ligand-binding pocket of the receptor.

The general structure-activity relationship for these derivatives suggests that:

  • The nicotinate nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with residues in the FXR active site.

  • The substituent introduced at the 6-position is typically a larger, often heterocyclic, moiety that occupies a hydrophobic pocket within the receptor. The nature and conformation of this group are critical for potency and selectivity.

  • The methyl group at the 4-position can provide favorable steric interactions and influence the overall conformation of the molecule, enhancing its binding affinity.

FXR_Modulation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Methyl 6-chloro-4- methylnicotinate Reaction SNAr Reaction (Base, Heat) Start->Reaction Reactant Amine/Alcohol Core Structure Reactant->Reaction Product FXR Modulator Derivative Reaction->Product Binding FXR Binding Assay Product->Binding Product->Binding Activation Gene Expression Analysis Binding->Activation InVivo In Vivo Metabolic Disease Model Activation->InVivo Data Potency & Efficacy (EC50) InVivo->Data

Caption: Synthetic and evaluation workflow for FXR modulators.

Targeting Retinol Binding Protein 4 (RBP4) for Ophthalmic and Metabolic Disorders

Retinol Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream.[5] Elevated levels of RBP4 have been implicated in various pathological conditions, including atrophic age-related macular degeneration (AMD), Stargardt disease, and insulin resistance.[6][7] Consequently, the development of RBP4 antagonists that can reduce circulating RBP4 levels represents a promising therapeutic strategy.

Synthesis of RBP4 Antagonists: A Strategic Application

Similar to the synthesis of FXR modulators, Methyl 6-chloro-4-methylnicotinate serves as a valuable starting material for the creation of RBP4 antagonists. Patent literature demonstrates its use in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce complex amine-containing side chains.

Experimental Protocol: Palladium-Catalyzed Synthesis of an RBP4 Antagonist Precursor

  • Reaction Setup: In a reaction vessel, combine Methyl 6-chloro-4-methylnicotinate, the desired amine, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon.

  • Heating: Heat the mixture to a temperature around 110 °C.

  • Monitoring and Workup: Monitor the reaction to completion. After cooling, the mixture is typically subjected to an aqueous workup and extraction with an organic solvent.

  • Purification: The crude product is then purified using chromatographic techniques to yield the desired RBP4 antagonist precursor.

Mechanism of Action and SAR Insights

RBP4 antagonists function by binding to RBP4 and preventing its interaction with transthyretin (TTR), which is necessary for the transport of retinol in the blood. This disruption leads to the rapid renal clearance of RBP4, thereby lowering its circulating levels.

The SAR for RBP4 antagonists derived from Methyl 6-chloro-4-methylnicotinate highlights the importance of:

  • The Nicotinate Moiety: The pyridine ring and the ester group are often involved in key hydrogen bonding and polar interactions within the RBP4 binding pocket.

  • The 6-Substituent: The large, often multi-cyclic, substituent introduced at the 6-position is crucial for occupying the hydrophobic retinol-binding pocket and driving the antagonist activity.

  • The 4-Methyl Group: This group can contribute to the overall binding affinity through favorable van der Waals interactions and by influencing the molecule's conformation.

RBP4_Antagonist_Pathway cluster_transport Normal Retinol Transport cluster_antagonism RBP4 Antagonism RBP4 RBP4 Complex RBP4-Retinol-TTR Complex RBP4->Complex Binding Antagonist Binds to RBP4 RBP4->Binding Retinol Retinol Retinol->Complex TTR Transthyretin (TTR) TTR->Complex Transport Retinol Transport in Blood Complex->Transport Clearance Increased RBP4 Renal Clearance Antagonist RBP4 Antagonist (Derivative) Antagonist->Binding NoComplex No Complex Formation Binding->NoComplex NoComplex->Clearance

Caption: Mechanism of action of RBP4 antagonists.

Broader Horizons: Anticancer and Kinase Inhibitory Potential

While the applications of Methyl 6-chloro-4-methylnicotinate derivatives as FXR modulators and RBP4 antagonists are well-documented in patent literature, the broader nicotinate and pyridine scaffolds are known to be privileged structures in the design of anticancer agents and kinase inhibitors.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of substituted nicotinic acid derivatives.[1] For instance, certain derivatives have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4] The general strategy involves designing molecules that can bind to the ATP-binding site of the kinase domain of VEGFR-2, thereby inhibiting its signaling cascade and preventing the formation of new blood vessels that supply tumors. While specific examples directly derived from Methyl 6-chloro-4-methylnicotinate are not extensively reported in public literature, its chemical functionalities make it an attractive starting point for the synthesis of novel VEGFR-2 inhibitors.

Kinase Inhibition

The pyridine ring is a common feature in a multitude of approved and investigational kinase inhibitors.[8] Its ability to form hydrogen bonds with the hinge region of the kinase ATP-binding site is a key factor in their inhibitory activity. The substitution pattern of Methyl 6-chloro-4-methylnicotinate offers multiple points for diversification to achieve potency and selectivity against various kinases implicated in cancer and other diseases. For example, pyridine-quinoline hybrids have shown promise as PIM-1 kinase inhibitors, a target involved in cell survival and proliferation.

Data Summary

The following table summarizes the key biological targets and potential therapeutic applications of derivatives synthesized from Methyl 6-chloro-4-methylnicotinate.

Biological Target Derivative Class Potential Therapeutic Application(s) Key Synthetic Reaction
Farnesoid X Receptor (FXR)Substituted NicotinatesMetabolic diseases (NAFLD, NASH), DyslipidemiaNucleophilic Aromatic Substitution (SNAr)
Retinol Binding Protein 4 (RBP4)Substituted NicotinatesAtrophic AMD, Stargardt Disease, Insulin ResistancePalladium-Catalyzed Cross-Coupling
VEGFR-2(Potential) Nicotinic Acid DerivativesCancer (Anti-angiogenesis)Various (e.g., Amide Coupling)
Various Kinases (e.g., PIM-1)(Potential) Pyridine DerivativesCancer, Inflammatory DiseasesVarious (e.g., Suzuki Coupling)

Conclusion and Future Perspectives

Methyl 6-chloro-4-methylnicotinate has proven to be a valuable and versatile starting material in the synthesis of potent modulators of key biological targets. Its utility in the construction of both Farnesoid X Receptor modulators and Retinol Binding Protein 4 antagonists is firmly established in the patent literature, highlighting its importance for the development of novel therapeutics for metabolic and ophthalmic diseases.

The broader potential of this scaffold in the realms of oncology and kinase inhibition remains an exciting area for future exploration. The strategic placement of reactive and modifiable groups on the pyridine ring provides a rich chemical space for the design and synthesis of next-generation targeted therapies. As our understanding of the molecular drivers of disease continues to evolve, the demand for novel chemical entities with precisely tailored biological activities will only increase. For the discerning medicinal chemist, Methyl 6-chloro-4-methylnicotinate represents not just a chemical intermediate, but a gateway to innovation and the potential for profound therapeutic impact.

References

  • Crawley, M. L. (2010). Farnesoid X receptor modulators: a patent review. Expert Opinion on Therapeutic Patents, 20(8), 1047-1057. [Link]

  • Duan, Y., et al. (2023). Farnesoid X receptor regulators from natural products and their biological function. National Institutes of Health. [Link]

  • Cioffi, C. L., et al. (2021). Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities. Journal of Medicinal Chemistry. [Link]

  • Abdel-hameed, M. E., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Bioorganic Chemistry, 114, 105129. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1215. [Link]

  • Syguda, A., et al. (2021). Synthesis and QSAR Study of Novel 6-Chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives with Anticancer Activity. Molecules, 26(15), 4429. [Link]

  • Kaur, M., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Organic Chemistry, 24(12), 1335-1359. [Link]

  • Lead Sciences. Methyl 6-chloro-4-methylnicotinate. [Link]

  • Majumdar, S., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(16), 4995. [Link]

  • Cioffi, C. L., et al. (2019). Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. Journal of Medicinal Chemistry, 62(21), 9657-9685. [Link]

  • Li, Y., et al. (2017). Design, synthesis and biological evaluation of novel diaryl-thiourea derivatives containing nicotinamide moiety as potent antitumor agents. MedChemComm, 8(3), 633-639. [Link]

  • Wikipedia. (2023). Retinol binding protein 4. [Link]

  • Alemi, F., et al. (2020). The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity. International Journal of Molecular Sciences, 21(18), 6653. [Link]

  • Sadeghpour, M., et al. (2017). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical and Biomedical Research, 3(3), 26-33. [Link]

  • Kim, Y. C., & Priefer, R. (2021). Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development. Biomedicine & Pharmacotherapy, 141, 111899. [Link]

  • Donepudi, A. C., et al. (2022). RF03 | PMON288 Determining Mechanisms of Farnesoid×Receptor Regulation of Heme Biosynthesis and Ductular Reaction. Hepatology, 76(S1). [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163155. [Link]

  • National Center for Biotechnology Information. Gene ResultRBP4 retinol binding protein 4 [ (human)]. [Link]

  • de la Fuente, A., et al. (2023). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Current Medicinal Chemistry, 30. [Link]

Sources

Exploratory

Methyl 6-chloro-4-methylnicotinate: A Strategic Building Block for Complex Molecule Synthesis

Abstract Methyl 6-chloro-4-methylnicotinate has emerged as a pivotal heterocyclic building block for researchers and scientists in the fields of medicinal chemistry and materials science. Its unique trifunctional nature,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 6-chloro-4-methylnicotinate has emerged as a pivotal heterocyclic building block for researchers and scientists in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive chloro group, a nucleophilic methyl substituent, and an ester moiety on a pyridine core, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of Methyl 6-chloro-4-methylnicotinate, with a focus on its utility in palladium-catalyzed cross-coupling reactions and its role in the synthesis of targeted therapeutics. Detailed, field-proven protocols and mechanistic insights are presented to empower drug development professionals in leveraging this valuable synthetic intermediate.

Introduction: Unveiling a Versatile Pyridine Scaffold

Substituted pyridines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, Methyl 6-chloro-4-methylnicotinate (CAS No: 1224464-97-4) stands out as a particularly valuable intermediate.[1] Its strategic placement of functional groups—a reactive chlorine atom at the 6-position, a methyl group at the 4-position, and a methyl ester at the 3-position—provides a powerful handle for a variety of chemical transformations. The electron-deficient nature of the pyridine ring, further accentuated by the chloro- and ester substituents, makes the 6-position highly susceptible to nucleophilic substitution and, more importantly, an excellent substrate for modern cross-coupling methodologies.

This guide will illuminate the synthetic pathways to this key building block, delve into its characteristic reactivity, and showcase its application in the synthesis of complex, high-value molecules, thereby providing a comprehensive resource for chemists engaged in innovative molecular design and synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of Methyl 6-chloro-4-methylnicotinate are summarized in the table below.

PropertyValueReference
CAS Number 1224464-97-4[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General chemical knowledge

Synthesis of Methyl 6-chloro-4-methylnicotinate: A Practical Approach

Synthetic Strategy Overview

The proposed synthesis commences with the commercially available 4-hydroxy-6-methylnicotinic acid. The hydroxyl group is then converted to a chloro substituent, a crucial transformation that installs the reactive handle for subsequent cross-coupling reactions. Finally, the carboxylic acid is esterified to yield the target molecule.

G start 4-Hydroxy-6-methylnicotinic Acid step1 Chlorination start->step1  POCl₃ or SOCl₂   intermediate 6-Chloro-4-methylnicotinic Acid step1->intermediate step2 Esterification intermediate->step2  MeOH, H⁺ end_product Methyl 6-chloro-4-methylnicotinate step2->end_product G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Aryl-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ / Base PdII_Aryl_R Aryl-Pd(II)-R(L₂) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R G start Methyl 6-chloro-4-methylnicotinate reaction Suzuki-Miyaura Coupling start->reaction reagent 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole reagent->reaction  Pd Catalyst, Base   product Key Lorlatinib Intermediate reaction->product

Sources

Exploratory

"Methyl 6-chloro-4-methylnicotinate" stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Methyl 6-chloro-4-methylnicotinate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 6-chloro-4-methylnicotinate is a substitu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of Methyl 6-chloro-4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-4-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As an intermediate in the development of novel chemical entities, understanding its stability profile is paramount to ensuring the integrity of experimental outcomes and the quality of synthesized materials. This guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and proper handling procedures for Methyl 6-chloro-4-methylnicotinate, drawing upon data from suppliers, analysis of its chemical structure, and information from related nicotinic acid esters.

Chemical Profile and Inherent Stability

Methyl 6-chloro-4-methylnicotinate possesses a molecular structure that dictates its reactivity and stability. The key functional groups are the pyridine ring, a chloro substituent at the 6-position, a methyl group at the 4-position, and a methyl ester at the 3-position.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Physical State Solid (Light yellow to Yellow to Orange powder to crystal)
Melting Point 47.0 to 51.0 °C

The presence of the electron-withdrawing chloro group and the ester functionality on the pyridine ring influences the electron density of the aromatic system, impacting its susceptibility to nucleophilic attack and environmental degradation. Based on supplier information, the compound is noted to be sensitive to air and moisture, and potentially to light[1].

Factors Influencing Stability

Several environmental factors can compromise the integrity of Methyl 6-chloro-4-methylnicotinate. Understanding these is crucial for establishing appropriate storage and handling protocols.

Temperature

While some suppliers indicate storage at room temperature, they often recommend a cool and dark place, specifying temperatures below 15°C. Elevated temperatures can accelerate the rate of degradation reactions, such as hydrolysis or potential polymerization. For long-term storage, refrigeration is a prudent measure to minimize thermal decomposition.

Moisture and Humidity

The ester functional group in Methyl 6-chloro-4-methylnicotinate is susceptible to hydrolysis, a reaction catalyzed by the presence of water. This degradation pathway would yield 6-chloro-4-methylnicotinic acid and methanol. It is explicitly stated that the compound is sensitive to moisture[1]. Therefore, exposure to humidity must be strictly controlled. Storage in a desiccated environment is essential.

Light

Protection from UV radiation and sunlight is a common recommendation for chlorinated and aromatic compounds, as light can provide the activation energy for photo-decomposition reactions[2]. Although specific photostability studies on this compound are not publicly available, the general guidance for related compounds is to store them in amber vials or in the dark.

Air (Oxygen)

The designation of "Air Sensitive" by suppliers suggests a potential for oxidation. The pyridine ring itself is relatively stable to oxidation, but long-term exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, could lead to the formation of N-oxides or other degradation products. Storing under an inert gas atmosphere is the recommended best practice to mitigate this risk.

Recommended Storage Conditions

To ensure the long-term stability and preserve the purity of Methyl 6-chloro-4-methylnicotinate, the following storage protocol is recommended, synthesizing supplier data and chemical principles.

ParameterRecommendationRationale
Temperature Long-term: 2-8°C. Short-term: <15°C in a cool, dark place.Minimizes thermal degradation and slows hydrolysis rate.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).Prevents oxidation and degradation from atmospheric moisture[3].
Container Tightly sealed amber glass vials or bottles with a secure cap.Protects from light and prevents ingress of moisture and air[2].
Environment Store in a dry, well-ventilated area, preferably within a desiccator.Minimizes exposure to humidity, preventing hydrolysis[1][2].

Potential Degradation Pathways

Understanding the likely chemical transformations the compound may undergo is key to developing analytical methods for quality control.

parent Methyl 6-chloro-4-methylnicotinate hydrolysis 6-chloro-4-methylnicotinic Acid + Methanol parent->hydrolysis H₂O (Moisture) oxidation N-oxide derivatives parent->oxidation O₂ (Air) photodecomp Photodegradation Products parent->photodecomp Light (UV)

Caption: Potential degradation pathways for Methyl 6-chloro-4-methylnicotinate.

The primary and most probable degradation pathway is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This reaction is accelerated by the presence of acids or bases. Oxidation to the N-oxide is another possibility, though likely a slower process under proper storage.

Experimental Protocol: A General Approach to Stability Assessment

For critical applications in drug development, it is often necessary to perform an in-house stability study. The following protocol outlines a general workflow for assessing the stability of Methyl 6-chloro-4-methylnicotinate under specific laboratory conditions.

Objective: To determine the rate of degradation of Methyl 6-chloro-4-methylnicotinate under defined storage conditions (e.g., ambient temperature, 4°C, and an accelerated condition like 40°C/75% RH).

Methodology:

  • Reference Standard: Procure a high-purity batch of Methyl 6-chloro-4-methylnicotinate to serve as the t=0 reference standard. Characterize thoroughly (e.g., by HPLC, NMR, MS).

  • Sample Preparation: Aliquot the compound into several vials appropriate for the storage conditions being tested. For solutions, use a high-purity, dry solvent (e.g., acetonitrile or dioxane).

  • Storage: Place the samples in validated stability chambers set to the desired conditions.

  • Time Points: Designate specific time points for analysis (e.g., t=0, 1 week, 2 weeks, 1 month, 3 months).

  • Analysis:

    • At each time point, remove a sample from each condition.

    • Dissolve the solid sample in a suitable solvent to a known concentration.

    • Analyze by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from potential degradants like 6-chloro-4-methylnicotinic acid. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point.

    • Quantify the amount of the parent compound remaining and any major degradation products formed.

  • Data Evaluation: Plot the percentage of the parent compound remaining versus time for each storage condition. This allows for the determination of the degradation rate and estimation of the shelf-life.

Caption: Workflow for an experimental stability assessment.

Handling and Safety Precautions

Given its chemical nature and the hazard information available for related compounds, appropriate personal protective equipment (PPE) should be used when handling Methyl 6-chloro-4-methylnicotinate.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood[4][5].

  • Personal Protective Equipment:

    • Eye Protection: Wear safety glasses or goggles[5].

    • Hand Protection: Wear suitable chemical-resistant gloves[2].

    • Skin Protection: Use a lab coat. Avoid skin contact[5].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[4].

Conclusion

While specific, in-depth stability studies on Methyl 6-chloro-4-methylnicotinate are not widely published, a robust storage strategy can be formulated based on its chemical structure and data from suppliers. The principal sensitivities of this compound are to moisture, air, and potentially light. Therefore, the recommended best practice is to store Methyl 6-chloro-4-methylnicotinate as a solid in a tightly sealed amber vial under an inert atmosphere at refrigerated temperatures (2-8°C). For researchers in drug development, verifying stability under their specific formulation and storage conditions through a structured experimental protocol is strongly advised to ensure the integrity and reproducibility of their work.

References

  • moltus research laboratories private limited. Methyl 6-Methylnicotinate - Pharma Grade at Best Price. [Online] Available at: [Link]

  • Methyl 6-methylnicotinate 108630 - Safety Data Sheet. [Online] Available at: [Link]

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1248-1251. [Online] Available at: [Link]

  • Loba Chemie. METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. [Online] Available at: [Link]

  • PubChem. Methyl 6-chloro-5-nitronicotinate. [Online] Available at: [Link]

  • Safety Data Sheet - Methyl 6-methylnicotinate. [Online] Available at: [Link]

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Foundational

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Methyl 6-chloro-4-methylnicotinate and Its Analogs

This technical guide provides an in-depth exploration of the methodologies and considerations involved in the single-crystal X-ray diffraction (SCXRD) analysis of "Methyl 6-chloro-4-methylnicotinate" and its analogs. It...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the methodologies and considerations involved in the single-crystal X-ray diffraction (SCXRD) analysis of "Methyl 6-chloro-4-methylnicotinate" and its analogs. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural characterization of small organic molecules. This document moves beyond a simple recitation of protocols to offer field-proven insights into the rationale behind experimental choices, ensuring a robust and self-validating approach to crystal structure determination.

The Significance of Nicotinic Acid Derivatives in Medicinal Chemistry

Nicotinic acid, a form of vitamin B3, and its derivatives are of significant interest in pharmacology due to their diverse biological activities.[1] These compounds have been investigated for their roles in treating diseases such as pellagra and for their pharmaceutical effects in various therapeutic areas.[1] The conformationally restricted analogs of nicotine, a well-known nicotinic acetylcholine receptor (nAChR) agonist, are particularly promising as selective nAChR-targeting ligands for potential treatments of central nervous system disorders.[2]

Methyl 6-chloro-4-methylnicotinate and its analogs are key intermediates in the synthesis of a variety of pharmacologically active compounds, including G-protein coupled receptor (GPCR) modulators and potential hypolipidemic agents.[1][3] The precise three-dimensional arrangement of atoms within these molecules, which can be elucidated through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Synthesis and Crystallization: The Foundation of a Successful Structure Analysis

A high-quality single crystal is the prerequisite for a successful SCXRD experiment.[4] The journey to obtaining such a crystal begins with the synthesis of the target compound and is followed by a meticulous crystallization process.

Synthesis of Methyl 6-chloro-4-methylnicotinate Analogs

The synthesis of methylnicotinate derivatives often involves the esterification of the corresponding nicotinic acid. For instance, a common method for synthesizing a close analog, Methyl 6-chloronicotinate, involves refluxing 6-chloronicotinic acid with dimethyl carbonate in the presence of concentrated sulfuric acid.[1]

A plausible synthetic route for the title compound, Methyl 6-chloro-4-methylnicotinate, would involve a similar esterification of 6-chloro-4-methylnicotinic acid. Other synthetic strategies might involve the oxidation of a precursor like 2-methyl-5-ethylpyridine followed by esterification.[5]

It is imperative to ensure the high purity of the synthesized compound, as impurities can significantly hinder crystallization. Standard purification techniques such as column chromatography and recrystallization are often employed.

Crystallization Techniques for Small Organic Molecules

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. It is a process of transitioning a molecule from a disordered state in solution to a highly ordered crystalline lattice. Several techniques can be employed, and the choice of method and solvent is critical.

Common Crystallization Methods:

  • Slow Evaporation: This is one of the simplest and most common methods.[6] A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. The rate of evaporation can be controlled to influence crystal growth.[6]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a "non-solvent" in which the compound is insoluble. The slow diffusion of the non-solvent vapor into the solution gradually reduces the solubility of the compound, leading to crystallization.

  • Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible non-solvent. Crystals form at the interface of the two liquids as they slowly mix.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

The selection of an appropriate solvent or solvent system is crucial and often requires screening a range of solvents with varying polarities.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[7] This includes unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[7][8]

The Experimental Workflow

The SCXRD workflow can be broken down into several key stages, from data collection to the final validation of the crystal structure.

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_validation Validation & Reporting Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection X-ray Data Collection CrystalSelection->DataCollection DataReduction Data Reduction & Integration DataCollection->DataReduction StructureSolution Structure Solution (e.g., SHELXT) DataReduction->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation (checkCIF) StructureRefinement->Validation Visualization Visualization & Reporting (Olex2, Mercury) Validation->Visualization

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol

The following protocol is based on the successful structure determination of Methyl 6-chloronicotinate, a close analog of the title compound.[1]

1. Crystal Mounting:

  • A suitable single crystal is selected under a microscope.
  • The crystal is mounted on a goniometer head using a cryoprotectant oil.

2. Data Collection:

  • Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
  • The crystal is maintained at a low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal motion of the atoms.[9]
  • A series of diffraction images are collected as the crystal is rotated.

3. Data Reduction and Integration:

  • The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
  • Corrections for factors such as Lorentz polarization and absorption are applied.

4. Structure Solution and Refinement:

  • The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. Software such as SHELXT is commonly used for this step.
  • An initial molecular model is built into the electron density map.
  • The model is then refined using a least-squares method, typically with software like SHELXL.[1] This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the observed and calculated structure factors.
  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

5. Structure Validation:

  • The final refined structure is validated to ensure its quality and correctness.
  • The Crystallographic Information File (CIF) is checked using the IUCr's checkCIF service. This service generates a report with ALERTS for potential issues that need to be addressed.

Data Presentation and Interpretation

The results of a crystal structure analysis are typically presented in a standardized format, including tables of crystallographic data and molecular diagrams.

Crystallographic Data Summary

The following table summarizes the crystallographic data for Methyl 6-chloronicotinate as a representative example.

ParameterMethyl 6-chloronicotinate[1]
Chemical FormulaC₇H₆ClNO₂
Formula Weight171.58
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5675 (5)
b (Å)13.9877 (9)
c (Å)7.2796 (5)
β (°)114.896 (3)
Volume (ų)699.41 (8)
Z4
R-factor (R₁)0.0381
wR₂0.1030
Molecular Structure and Intermolecular Interactions

The crystal structure of Methyl 6-chloronicotinate reveals a nearly planar molecule.[1] The crystal packing is stabilized by weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings of adjacent molecules.[1] Understanding these intermolecular interactions is crucial for comprehending the solid-state properties of the material.

For the title compound, "Methyl 6-chloro-4-methylnicotinate," the addition of a methyl group at the 4-position of the pyridine ring would be expected to influence the crystal packing. This could lead to changes in the unit cell parameters and the nature of the intermolecular interactions.

The Role of Crystallographic Software

A variety of software packages are instrumental in the process of crystal structure determination.

  • Olex2: A popular and user-friendly program that provides an integrated environment for structure solution, refinement, and visualization.

  • SHELX: A suite of programs (SHELXT for solution and SHELXL for refinement) that are considered the gold standard for small-molecule crystallography.[1]

  • PLATON: A versatile program that includes a wide range of tools for the analysis and validation of crystal structures.

  • Mercury: A powerful tool for the visualization and analysis of crystal structures, particularly for exploring intermolecular interactions.[1]

Conclusion: From Data to Insight

The crystal structure analysis of Methyl 6-chloro-4-methylnicotinate and its analogs is a critical step in the drug discovery and development process. A successful analysis relies on a synergistic approach that combines careful synthesis and crystallization with rigorous data collection, structure solution, refinement, and validation. By understanding the three-dimensional structure of these molecules, researchers can gain valuable insights into their biological activity and design more effective therapeutic agents. This guide has provided a comprehensive overview of the key principles and practical considerations for performing such an analysis, emphasizing a self-validating and scientifically sound methodology.

References

  • Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. [Link]

  • Cern, M., & Comel, A. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts, 10(7), 772. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • OlexSys. (n.d.). Olex2. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]

  • MIT Department of Chemistry. (n.d.). Crystal Structure Validation. [Link]

  • Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2379. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

  • PLATON-CHECKCIF. (n.d.). [Link]

  • Google Patents. (2012).
  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7–13. [Link]

  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–8. [Link]

  • Bruker. (2020). What is Single Crystal X-ray Diffraction?. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339–341. [Link]

  • Otterbein University. (n.d.). Crystallographic Facilities. [Link]

  • X-raybs. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(11), 1058–1065. [Link]

  • Google P

Sources

Exploratory

Technical Guide: Methyl 6-chloro-4-methylnicotinate in Medicinal Chemistry

This in-depth technical guide details the chemical utility, synthesis, and medicinal chemistry applications of Methyl 6-chloro-4-methylnicotinate , a versatile pyridine scaffold used in the development of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical utility, synthesis, and medicinal chemistry applications of Methyl 6-chloro-4-methylnicotinate , a versatile pyridine scaffold used in the development of kinase inhibitors, FXR modulators, and immunooncology agents.

Executive Summary

Methyl 6-chloro-4-methylnicotinate (CAS: 1224464-97-4) is a trisubstituted pyridine building block characterized by three distinct vectors for chemical diversification: an electrophilic chlorine at C6, a manipulable methyl ester at C3, and a benzylic methyl group at C4.[1][2] It serves as a "privileged structure" in drug discovery, frequently employed to construct bi-aryl systems found in PD-1/PD-L1 inhibitors and FXR agonists. Its structural rigidity and specific substitution pattern allow for precise orientation of pharmacophores in protein binding pockets.

Chemical Profile

PropertySpecification
IUPAC Name Methyl 6-chloro-4-methylpyridine-3-carboxylate
CAS Number 1224464-97-4
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Off-white to pale yellow solid
Melting Point 47.0 – 51.0 °C
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Functional Groups 6-Chloro (electrophile), 3-Ester (electrophile), 4-Methyl (benzylic)

Synthetic Utility & Reactivity

The compound's value lies in its orthogonal reactivity, allowing sequential functionalization without protecting groups.

Reactivity Map
  • C6-Position (SɴAr / Cross-Coupling): The chlorine atom is highly activated by the electron-deficient pyridine ring and the electron-withdrawing ester at C3. It readily undergoes Nucleophilic Aromatic Substitution (SɴAr) with amines or alkoxides and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Position (Ester Manipulation): The methyl ester serves as a handle for acylations. It can be hydrolyzed to the carboxylic acid (for amide coupling), reduced to the alcohol/aldehyde, or converted to heterocycles (e.g., oxadiazoles).

  • C4-Position (Benzylic Functionalization): While less reactive than C6 or C3, the C4-methyl group can be functionalized via radical bromination (NBS) to access benzylic amines or ethers, or deprotonated with strong bases (LDA) for lateral lithiation.

ReactivityMap Core Methyl 6-chloro-4-methylnicotinate (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki C6-Cl Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald C6-Cl Hydrolysis Hydrolysis (LiOH/NaOH) Core->Hydrolysis C3-COOMe Bromination Radical Bromination (NBS, AIBN) Core->Bromination C4-Me BiAryl Bi-aryl Systems (Kinase Inhibitors) Suzuki->BiAryl Aminopyridine Aminopyridines (FXR Agonists) Buchwald->Aminopyridine Acid Nicotinic Acid Deriv. (Amide Coupling) Hydrolysis->Acid BenzylBromide Benzylic Bromide (Linker Extension) Bromination->BenzylBromide

Figure 1: Orthogonal reactivity patterns of Methyl 6-chloro-4-methylnicotinate.

Medicinal Chemistry Applications

PD-1/PD-L1 Inhibitors

In the development of immunooncology agents, the C6-chlorine is often displaced by aryl boronic acids to create bi-aryl cores that mimic the interaction interface of PD-L1.

  • Mechanism: The pyridine nitrogen and the C3-carbonyl often form hydrogen bonds within the binding pocket, while the C4-methyl provides hydrophobic bulk to fill selectivity pockets.

  • Key Reaction: Suzuki-Miyaura coupling with (3-bromo-2-chlorophenyl)boronic acid.

FXR Modulators (Farnesoid X Receptor)

For metabolic disease targets like FXR, the scaffold is used to link isoxazole moieties to hydrophilic tails.

  • Strategy: The C6-position is coupled with complex amines or isoxazoles, while the C3-ester is hydrolyzed to an acid to improve solubility and ionic interactions.

  • Key Reaction: Buchwald coupling or SɴAr displacement with isoxazole-amines.

RBP4 Antagonists

In treatments for age-related macular degeneration (AMD), this scaffold helps construct non-retinoid antagonists that prevent retinol-RBP4-TTR complex formation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (PD-1/PD-L1 Intermediate)

Source Validation: Adapted from US Patent 2021/0024513 A1 [1].

Objective: Synthesis of a bi-aryl intermediate via C6-arylation.

Reagents:

  • Methyl 6-chloro-4-methylnicotinate (1.0 equiv)[1]

  • (3-Bromo-2-chlorophenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Charge: In a microwave vial, combine methyl 6-chloro-4-methylnicotinate (150 mg, 0.81 mmol), the boronic acid (228 mg, 0.97 mmol), and Pd(PPh₃)₄ (57 mg).

  • Solvate: Add 1,4-dioxane (6 mL) and a solution of K₂CO₃ (224 mg) in water (1.5 mL). Degas with nitrogen for 5 minutes.

  • React: Seal and heat in a microwave reactor at 110°C for 1 hour .

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine. Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient) yields the bi-aryl product.

Protocol B: Benzylic Bromination (Linker Synthesis)

Source Validation: Adapted from Patent CA3125900A1 [2].

Objective: Functionalization of the C4-methyl group.

Reagents:

  • Methyl 6-chloro-4-methylnicotinate (1.86 g, 10 mmol)

  • N-Bromosuccinimide (NBS) (2.14 g, 12 mmol)

  • Benzoyl Peroxide (BPO) (129 mg, 0.5 mmol)

  • Solvent: CCl₄ or Trifluorotoluene (74 mL)

Procedure:

  • Dissolve: Dissolve the starting material in anhydrous solvent under Argon.

  • Initiate: Add NBS and BPO.

  • Reflux: Heat to 85°C for 6 hours with vigorous stirring.

  • Purify: Concentrate the reaction mixture. Purify the residue directly via silica gel chromatography (0-20% EtOAc in Hexane) to isolate methyl 4-(bromomethyl)-6-chloronicotinate.

    • Note: This intermediate is unstable; store at -20°C under inert gas.

Synthesis Workflow Diagram

The following diagram illustrates the preparation of the scaffold from its hydroxy-precursor and its divergence into two major drug classes.

SynthesisWorkflow Precursor Methyl 6-hydroxy-4-methylnicotinate (CAS: 1224465-02-4) Core Methyl 6-chloro-4-methylnicotinate (CAS: 1224464-97-4) Precursor->Core Chlorination Reagent POCl3 / 100°C Reagent->Core Path1 Pathway A: C6-Arylation (Suzuki Coupling) Core->Path1 Path2 Pathway B: C4-Bromination (Radical Substitution) Core->Path2 Target1 PD-1/PD-L1 Inhibitor (Bi-aryl Core) Path1->Target1 Target2 Linker Intermediate (For PROTACs/Conjugates) Path2->Target2

Figure 2: Synthesis and divergence of the Methyl 6-chloro-4-methylnicotinate scaffold.

References

  • USPTO. (2021). PD-1/PD-L1 Inhibitors. Patent US20210024513A1.
  • CIPO. (2021). 15-PGDH Inhibitor. Patent CA3125900A1.
  • WIPO. (2012). Compositions and Methods for Modulating FXR. Patent WO2012087519A1.
  • PubChem. (2025). Methyl 6-chloro-4-methylnicotinate Compound Summary. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 6-chloro-4-methylnicotinate: An Application and Protocol Guide

Abstract This comprehensive guide details a robust, two-step synthesis protocol for Methyl 6-chloro-4-methylnicotinate, a key intermediate in pharmaceutical and agrochemical research. The synthesis commences with the chl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust, two-step synthesis protocol for Methyl 6-chloro-4-methylnicotinate, a key intermediate in pharmaceutical and agrochemical research. The synthesis commences with the chlorination of 4-methyl-6-hydroxynicotinic acid to yield 6-chloro-4-methylnicotinic acid, which is subsequently esterified to the final product. This document provides in-depth procedural details, mechanistic insights, and safety considerations to ensure successful and reproducible synthesis.

Introduction

Methyl 6-chloro-4-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a common scaffold in a variety of biologically active compounds. A reliable and scalable synthesis is therefore crucial for advancing research and development in these fields. The protocol outlined herein is designed for researchers and scientists, providing a clear and logical pathway to this valuable compound.

Overall Synthesis Workflow

The synthesis of Methyl 6-chloro-4-methylnicotinate is achieved through a two-step process, beginning with the chlorination of a hydroxynicotinic acid precursor, followed by a classic Fischer esterification.

Synthesis_Workflow A 4-methyl-6-hydroxynicotinic acid B 6-chloro-4-methylnicotinic acid A->B  Chlorination (POCl3)   C Methyl 6-chloro-4-methylnicotinate B->C  Esterification (CH3OH, H2SO4)  

Figure 1: Overall synthetic workflow for Methyl 6-chloro-4-methylnicotinate.

Part 1: Synthesis of 6-chloro-4-methylnicotinic acid

The initial step involves the conversion of the hydroxyl group on the pyridine ring to a chlorine atom using a potent chlorinating agent, phosphorus oxychloride (POCl₃). This is a standard method for the chlorination of hydroxypyridines and similar heterocyclic compounds.[1]

Mechanistic Insight

The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The pyridine nitrogen is protonated in the acidic medium, which activates the ring for nucleophilic attack.

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (Molar Equiv.)
4-methyl-6-hydroxynicotinic acid153.141.0
Phosphorus oxychloride (POCl₃)153.333.0 - 5.0
Ice18.02As needed
Sodium Bicarbonate (NaHCO₃)84.01As needed
Hydrochloric Acid (HCl)36.46As needed
Ethyl Acetate88.11For extraction
Anhydrous Sodium Sulfate142.04For drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-6-hydroxynicotinic acid.

  • Carefully add phosphorus oxychloride (3-5 molar equivalents) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, proceed to extraction.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-4-methylnicotinic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of Methyl 6-chloro-4-methylnicotinate (Esterification)

The second step is the esterification of the synthesized 6-chloro-4-methylnicotinic acid with methanol, catalyzed by a strong acid such as sulfuric acid. This is a classic Fischer esterification reaction.

Mechanistic Insight

The Fischer esterification is a reversible acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases its electrophilicity, making it susceptible to nucleophilic attack by the alcohol (methanol). The subsequent elimination of a water molecule yields the ester. Using an excess of the alcohol can help to drive the equilibrium towards the product side.

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (Molar Equiv.)
6-chloro-4-methylnicotinic acid171.581.0
Methanol (CH₃OH)32.04Large excess (solvent)
Concentrated Sulfuric Acid (H₂SO₄)98.08Catalytic amount
Saturated Sodium Bicarbonate SolutionN/AFor neutralization
Ethyl Acetate88.11For extraction
Anhydrous Sodium Sulfate142.04For drying

Procedure:

  • Dissolve 6-chloro-4-methylnicotinic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 6-chloro-4-methylnicotinate.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Handle with care and add slowly to other solutions to avoid splashing.

  • General Handling: Standard laboratory safety practices should be followed throughout the synthesis.

Characterization

The final product, Methyl 6-chloro-4-methylnicotinate, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., ester carbonyl).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 6-chloro-4-methylnicotinate. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this important chemical intermediate for their research and development needs.

References

Sources

Application

The Strategic Application of Methyl 6-chloro-4-methylnicotinate in the Synthesis of Kinase Inhibitors: Advanced Protocols and Methodologies

Introduction: The Centrality of Substituted Pyridines in Kinase Inhibitor Scaffolding The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors as a cornerstone of modern oncology.[1] Kinases,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of Substituted Pyridines in Kinase Inhibitor Scaffolding

The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors as a cornerstone of modern oncology.[1] Kinases, as fundamental regulators of cellular signaling pathways, are implicated in a vast array of malignancies when dysregulated.[1] Consequently, the design and synthesis of small molecules that can selectively modulate kinase activity remain a paramount objective in medicinal chemistry. Within the diverse landscape of kinase inhibitor scaffolds, substituted pyridine rings have emerged as a privileged structural motif. Their inherent planarity, ability to engage in hydrogen bonding, and amenability to a wide range of chemical modifications make them ideal for interacting with the ATP-binding pocket of various kinases.

This application note provides an in-depth technical guide on the utilization of Methyl 6-chloro-4-methylnicotinate (CAS: 1224464-97-4), a versatile and highly functionalized pyridine-based building block, in the synthesis of kinase inhibitor precursors. We will explore its chemical properties, reactivity, and provide detailed, field-proven protocols for its application in key synthetic transformations, drawing from established methodologies in the patent literature.

Chemical Profile and Strategic Advantages of Methyl 6-chloro-4-methylnicotinate

Methyl 6-chloro-4-methylnicotinate is a trifunctionalized pyridine derivative that offers a strategic advantage in multistep organic synthesis. Its utility is rooted in the distinct reactivity of its constituent functional groups: the chloro substituent at the 6-position, the methyl group at the 4-position, and the methyl ester at the 3-position.

PropertyValue
CAS Number 1224464-97-4
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Synonyms Methyl 6-chloro-4-methylpyridine-3-carboxylate
Appearance Light yellow to orange powder/crystal

The chloro group at the 6-position is the primary site of reactivity, serving as an excellent leaving group for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of diverse aryl, heteroaryl, or nitrogen-based substituents, which are often crucial for achieving potent and selective kinase inhibition. The methyl group at the 4-position can also be functionalized, for instance, through radical bromination, to provide a handle for further molecular elaboration. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, offering additional points for diversification.

Core Synthetic Applications and Detailed Protocols

The following protocols are derived from patented synthetic routes and represent robust methodologies for the utilization of Methyl 6-chloro-4-methylnicotinate in the synthesis of complex molecular architectures relevant to kinase inhibitor discovery.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is frequently employed to introduce aryl or heteroaryl moieties that can occupy key regions of the ATP-binding site. This protocol details the Suzuki coupling of Methyl 6-chloro-4-methylnicotinate with a substituted boronic acid, as described in the patent literature for the synthesis of PD-1/PD-L1 inhibitors.[2]

Reaction Scheme:

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 6-chloro-4-methylnicotinate (1.0 eq)

  • (3-bromo-2-chlorophenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave-safe reaction vessel, add Methyl 6-chloro-4-methylnicotinate (150 mg, 0.81 mmol) and (3-bromo-2-chlorophenyl)boronic acid (228 mg, 0.97 mmol).[2]

  • Add 1,4-dioxane (6 mL) to the vessel.[2]

  • In a separate container, dissolve potassium carbonate (224 mg, 1.62 mmol) in water.[2]

  • Add the aqueous potassium carbonate solution to the reaction vessel, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (57 mg, 0.05 mmol).[2]

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 110°C for 1 hour.[2]

  • After cooling to room temperature, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Expert Insights: The use of a palladium(0) catalyst is crucial for the oxidative addition step of the catalytic cycle. Potassium carbonate acts as the base required for the transmetalation step. The choice of a dioxane/water solvent system is common for Suzuki couplings, as it facilitates the dissolution of both the organic and inorganic reagents. Microwave irradiation is employed to accelerate the reaction, significantly reducing the reaction time compared to conventional heating.

Protocol 2: Radical Bromination of the 4-Methyl Group

Functionalization of the methyl group at the 4-position provides an additional site for molecular diversification. This protocol, adapted from a patent for the synthesis of Akt inhibitors, describes the radical bromination of the 4-methyl group using N-bromosuccinimide (NBS) and a radical initiator.[3]

Reaction Scheme:

Radical bromination of the 4-methyl group.

Materials:

  • Methyl 6-chloro-4-methylnicotinate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Benzoyl peroxide (0.04 eq)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add a solution of Methyl 6-chloro-4-methylnicotinate (2.50 g, 13.5 mmol) in carbon tetrachloride (100 mL).[3]

  • Add N-bromosuccinimide (2.88 g, 16.2 mmol) and benzoyl peroxide (0.14 g, 0.56 mmol) to the flask.[3]

  • Reflux the mixture under a nitrogen atmosphere overnight.[3]

  • After cooling to room temperature, filter the mixture through a pad of celite to remove any solid byproducts.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, Methyl 4-(bromomethyl)-6-chloronicotinate.[3]

Expert Insights: This reaction proceeds via a free radical mechanism initiated by the thermal decomposition of benzoyl peroxide. The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution with a variety of nucleophiles, providing a gateway to a wide range of derivatives. The use of an inert atmosphere (nitrogen) is recommended to prevent unwanted side reactions with atmospheric oxygen.

Conclusion: A Versatile Building Block for Kinase Inhibitor Discovery

Methyl 6-chloro-4-methylnicotinate represents a valuable and strategically important building block for the synthesis of kinase inhibitors and other biologically active molecules. Its trifunctional nature allows for a modular and divergent approach to the construction of complex molecular scaffolds. The protocols detailed in this application note, derived from authoritative sources, provide a solid foundation for researchers, scientists, and drug development professionals to leverage the synthetic potential of this versatile pyridine derivative. The ability to perform selective transformations at the 6-position via cross-coupling and the 4-methyl position via radical halogenation underscores its utility in generating diverse chemical libraries for hit-to-lead optimization in drug discovery programs.

References

  • Lange, J. H. M., & van der Neut, M. A. W. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14396–14455.
  • Blum, A., et al. (2014). Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors. U.S. Patent No. 8,895,571 B2. Washington, DC: U.S.
  • Lead Sciences. (n.d.). Methyl 6-chloro-4-methylnicotinate. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Molecules, 27(15), 4984.
  • BRISTOL-MYERS SQUIBB CO. (2019). Pd-1/pd-l1 inhibitors.
  • GILEAD SCIENCES INC. (2012). Compositions and methods for modulating fxr.
  • CELGENE CORP. (2020). Substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof.
  • UNIV JIANGNAN. (2019). Method for synthesizing trametinib key intermediate.
  • SUZHOU MIRACPHARMA TECHNOLOGY CO LTD. (2014). Preparation method of dabrafenib.
  • Lewis, J. S., et al. (2018). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 59(10), 1613-1619.
  • ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved from [Link]

  • F.I.S.-FABBRICA ITALIANA SINTETICI S.P.A. (2020). Menthyl nicotinate synthesis process. U.S. Patent No. 10,654,806 B2. Washington, DC: U.S.
  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]

  • Moltus Research Laboratories Private Limited. (n.d.). Methyl 6-Methylnicotinate - Pharma Grade at Best Price. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Chemoselective Grignard Reactions with Methyl 6-chloro-4-methylnicotinate

Introduction: Strategic Importance in Medicinal Chemistry Methyl 6-chloro-4-methylnicotinate is a highly functionalized pyridine derivative, making it a valuable building block in the synthesis of complex heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

Methyl 6-chloro-4-methylnicotinate is a highly functionalized pyridine derivative, making it a valuable building block in the synthesis of complex heterocyclic compounds. Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals due to their ability to act as bioisosteres of phenyl rings and engage in specific hydrogen bonding interactions. The strategic challenge and synthetic opportunity in utilizing this substrate lie in the chemoselective manipulation of its two primary electrophilic sites: the C3-ester and the C6-chloro position.

This guide provides a comprehensive overview and detailed protocols for the reaction of methyl 6-chloro-4-methylnicotinate with Grignard reagents (RMgX). We will explore the underlying principles that govern selectivity and provide field-proven methods to favor either the formation of a ketone/tertiary alcohol via reaction at the ester or potential substitution at the aryl chloride.

Reaction Overview & Mechanistic Insights

The reaction of a Grignard reagent with an ester is a classic method for carbon-carbon bond formation.[1][2] The primary interaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the ester.[1][2]

Mechanism of Grignard Addition to Esters:

  • First Nucleophilic Addition: The Grignard reagent adds to the ester carbonyl, breaking the C=O π-bond and forming a tetrahedral intermediate, specifically an alkoxy magnesium salt.[1][2]

  • Elimination: This intermediate is unstable and collapses. The C=O π-bond is reformed, expelling the methoxy group (-OCH₃) as a leaving group to yield a ketone.[2][3]

  • Second Nucleophilic Addition: The ketone product is also an electrophile. Crucially, ketones are generally more reactive than their parent esters toward nucleophiles.[4][5] Therefore, if a second equivalent of the Grignard reagent is present, it will rapidly attack the newly formed ketone, leading to a second tetrahedral intermediate.

  • Protonation (Workup): Upon acidic workup, this second intermediate is protonated to yield the final tertiary alcohol product.[1]

Chemoselectivity Considerations:

  • Ester vs. Aryl Chloride: The primary reaction pathway is overwhelmingly the addition to the ester. The carbonyl carbon of the ester is a soft electrophile, which is well-matched with the soft nucleophilic character of Grignard reagents. While nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring is possible, it typically requires stronger nucleophiles or harsher conditions. The presence of the electron-withdrawing ester group does activate the ring towards substitution, but the Grignard reaction at the carbonyl is kinetically much faster.

  • Ketone vs. Tertiary Alcohol: Controlling the reaction to stop at the ketone stage is a significant challenge because the intermediate ketone is more reactive than the starting ester.[4][5] To achieve this, the reaction must be conducted under carefully controlled, kinetically driven conditions, primarily at very low temperatures to prevent the second addition.

Application Protocol 1: Selective Synthesis of 6-Chloro-4-methyl-3-(alkanoyl/aroyl)pyridines (Ketone Formation)

This protocol is optimized to favor the formation of the ketone by limiting the reactivity of the Grignard reagent and preventing over-addition.

Principle: By maintaining a very low reaction temperature (-78 °C), the kinetic barrier to the second Grignard addition (to the intermediate ketone) is increased. Slow, dropwise addition of the Grignard reagent ensures that its concentration remains low, minimizing the chance of it reacting with the newly formed ketone before the reaction is quenched.

Detailed Step-by-Step Protocol:
  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Flame-dry the entire apparatus under a stream of inert gas to remove all traces of moisture. Allow to cool to room temperature.

  • Reagent Preparation:

    • In the reaction flask, dissolve methyl 6-chloro-4-methylnicotinate (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M solution).

    • Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature is accurately monitored and maintained.[6]

  • Grignard Addition:

    • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.05 eq.) dropwise via syringe over a period of 30-60 minutes.

    • Causality: The slight excess of Grignard reagent ensures full consumption of the starting material, while the slow addition rate is critical for selectivity.

    • Maintain the internal temperature below -70 °C throughout the addition.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 1-2 hours after the addition is complete.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The goal is the disappearance of the starting ester spot and the appearance of a new, less polar ketone spot.

  • Quenching:

    • While the reaction is still cold (-78 °C), quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

    • Causality: Quenching at low temperature rapidly destroys any unreacted Grignard reagent, preventing it from reacting with the ketone as the mixture warms. NH₄Cl is a mild acid source that protonates the intermediates without causing side reactions.

  • Workup and Extraction:

    • Allow the mixture to warm to room temperature.

    • Add ethyl acetate to the flask and transfer the contents to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired ketone.

Application Protocol 2: Synthesis of α,α-Disubstituted-(6-chloro-4-methylpyridin-3-yl)methanols (Tertiary Alcohol Formation)

This protocol is designed to drive the reaction to completion, forming the tertiary alcohol by using an excess of the Grignard reagent.

Principle: Using at least two equivalents of the Grignard reagent ensures that after the first addition forms the ketone, sufficient nucleophile is present to immediately react again to form the tertiary alcohol.[2][5] Warmer reaction temperatures can also be employed to ensure the second addition goes to completion.

Detailed Step-by-Step Protocol:
  • Apparatus Setup:

    • Follow the same flame-drying and inert atmosphere setup as described in Protocol 1.

  • Reagent Preparation:

    • Dissolve methyl 6-chloro-4-methylnicotinate (1.0 eq.) in anhydrous THF in the reaction flask.

    • Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition:

    • Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 2.2-2.5 eq.) dropwise. An exotherm may be observed; control the addition rate to maintain the temperature below 10 °C.

    • Causality: The large excess of the Grignard reagent ensures the reaction proceeds through the ketone intermediate to the final tertiary alcohol product.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material and intermediate ketone.

  • Quenching:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl or 1 M HCl.[7][8] Be cautious as this is an exothermic process.

  • Workup and Purification:

    • Perform the extraction, washing, and drying steps as described in Protocol 1.

    • The resulting crude tertiary alcohol can be purified by flash column chromatography or, if crystalline, by recrystallization.

Data Summary & Troubleshooting

ParameterProtocol 1 (Ketone)Protocol 2 (Tertiary Alcohol)Rationale & Troubleshooting
Grignard Equiv. 1.0 - 1.1> 2.1Low Yield? For Protocol 1, ensure Grignard was accurately titrated. For Protocol 2, increase equivalents to 2.5-3.0.
Temperature -78 °C0 °C to RTOver-addition in P1? Ensure temperature was strictly maintained below -70°C. Incomplete reaction in P2? Allow for longer reaction time at RT or gentle warming.
Addition Time Slow (30-60 min)Moderate (15-30 min)Rapid addition in P1 will lead to a mixture of ketone and alcohol.
Quench Saturated NH₄Cl at -78°CSaturated NH₄Cl or 1M HCl at 0°CQuenching P1 while warm will destroy selectivity.
Common Side Product Tertiary Alcohol-If alcohol is observed in P1, it indicates loss of temperature control or too-rapid addition.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting a Grignard reaction with methyl 6-chloro-4-methylnicotinate.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Starting Material (Methyl 6-chloro-4-methylnicotinate) + Anhydrous THF cooling Cool to Target Temp (-78°C or 0°C) reagents->cooling setup Flame-Dried Glassware under Inert Gas (N2/Ar) setup->reagents addition Slow Dropwise Addition of Grignard Reagent (RMgX) cooling->addition stir Stir at Temp (Monitor by TLC) addition->stir quench Quench with Sat. aq. NH4Cl (at low temp) stir->quench extract Warm to RT & Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Isolated Product (Ketone or Tertiary Alcohol) purify->product

Caption: General workflow for the Grignard reaction, from setup to product isolation.

References

  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Fujioka, H., et al. (2025). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega. Retrieved from [Link]

  • Chemistry Steps. (2022, October 16). Grignard Reagent with Esters - a Practice Example. YouTube. Retrieved from [Link]

  • Fujioka, H., et al. (2022). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Osbourn, J. (2021, July 8). Addition of Grignard and Organolithium Reagents to Esters and Acid Chlorides. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]

Sources

Application

Palladium-catalyzed cross-coupling of "Methyl 6-chloro-4-methylnicotinate"

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of Methyl 6-chloro-4-methylnicotinate Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold Methyl 6-chloro-4-methylnicotinate is a h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of Methyl 6-chloro-4-methylnicotinate

Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold

Methyl 6-chloro-4-methylnicotinate is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry and drug discovery. Substituted nicotinates and their analogs are prevalent scaffolds in a wide array of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and treatments for central nervous system disorders.[1][2] The strategic arrangement of its functional groups—a reactive chlorine atom at the 6-position, an electron-donating methyl group at the 4-position, and a methyl ester at the 3-position—makes it an exceptionally versatile precursor for generating diverse molecular architectures.

The chlorine atom at the 6-position is particularly significant as it provides a reliable handle for palladium-catalyzed cross-coupling reactions.[3] These reactions are among the most powerful and transformative tools in synthetic organic chemistry, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom bonds under relatively mild conditions.[4] This guide, designed for researchers, scientists, and drug development professionals, offers a detailed exploration of the key palladium-catalyzed cross-coupling reactions of Methyl 6-chloro-4-methylnicotinate, providing both the theoretical underpinnings and practical, field-proven protocols.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized chemical synthesis, allowing for the construction of complex molecules that were previously difficult or impossible to access.[5] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between its Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is fundamental to troubleshooting and optimizing these powerful transformations.

The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of Methyl 6-chloro-4-methylnicotinate, forming a square planar Pd(II) complex. This is often the rate-limiting step.[8]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) : The coupling partner (e.g., an organoboron reagent or an amine) coordinates to the palladium center. In Suzuki-type reactions, an organic group is transferred from the organometallic reagent to the palladium, displacing the halide.[9] In Buchwald-Hartwig amination, the amine coordinates, and a base removes a proton to form a palladium-amido complex.[10]

  • Reductive Elimination : The two organic fragments bound to the palladium center couple and are expelled, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[4]

General Palladium Catalytic Cycle General Palladium Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oa_complex R-Pd(II)L_n-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex R-Pd(II)L_n-R' Transmetalation Complex oa_complex->trans_complex Transmetalation / Coordination trans_complex->pd0 product R-R' Coupled Product trans_complex->product Reductive Elimination reagent1 R-X (Methyl 6-chloro-4-methylnicotinate) reagent2 R'-M (Coupling Partner) Suzuki Coupling Workflow Suzuki Coupling Workflow start Combine Reactants (Nicotinate, Boronic Acid, Base) inert Evacuate & Backfill with Inert Gas (N₂ or Ar) start->inert add_cat Add Catalyst & Solvent inert->add_cat react Heat Reaction Mixture (e.g., 80-110 °C) add_cat->react monitor Monitor Progress (TLC or LC-MS) react->monitor workup Aqueous Workup (Dilute, Wash, Extract) monitor->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Reagents and Equipment:

  • Methyl 6-chloro-4-methylnicotinate (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or DME) and water (typically 4:1 to 10:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath.

Procedure:

  • To a dry reaction vessel, add Methyl 6-chloro-4-methylnicotinate, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system (organic solvent and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPdCl₂(dppf) (3%)K₂CO₃Dioxane/H₂O1001285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃DME/H₂O901680-90
3-Pyridinylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Toluene/H₂O110875-85
4-Fluorophenylboronic acidPdCl₂(dppf) (3%)K₂CO₃Dioxane/H₂O1001288-96

Note: Yields are estimates based on typical outcomes for similar chloropyridine substrates and may vary.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis. [10][11]It allows for the coupling of aryl halides with a vast range of primary and secondary amines, replacing harsher, classical methods. [12]

Application Notes

This reaction enables the substitution of the C6-chloro group with a diverse array of amino functionalities.

  • Catalyst/Ligand System : This is the most critical parameter. The reaction relies on bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that promote both the oxidative addition and the challenging C-N reductive elimination step. [13]Pre-formed palladium-ligand complexes (precatalysts) are often used for convenience and reproducibility.

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice. [14]Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or K₃PO₄ may be used for substrates with base-sensitive functional groups.

  • Solvent : Anhydrous, aprotic polar solvents like toluene, 1,4-dioxane, or tert-amyl alcohol are standard. Rigorous exclusion of air and moisture is crucial for catalyst stability and activity.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of Methyl 6-chloro-4-methylnicotinate.

Buchwald-Hartwig Workflow Buchwald-Hartwig Workflow start Combine Nicotinate, Amine, Base, Catalyst/Ligand in a Glovebox add_solvent Add Anhydrous Solvent start->add_solvent seal_react Seal Vessel & Heat Reaction (e.g., 90-120 °C) add_solvent->seal_react monitor Monitor Progress (TLC or LC-MS) seal_react->monitor quench Cool & Quench Reaction (e.g., with aq. NH₄Cl) monitor->quench workup Aqueous Workup (Dilute, Wash, Extract) quench->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Reagents and Equipment:

  • Methyl 6-chloro-4-methylnicotinate (1.0 equiv)

  • Amine (primary or secondary, 1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Glovebox or Schlenk line for inert atmosphere setup

  • Sealed reaction tube or flask

Procedure:

  • In an inert atmosphere glovebox , add Methyl 6-chloro-4-methylnicotinate, the palladium precatalyst, and the base to a dry reaction tube.

  • Add the amine (if liquid) or a solution of the amine (if solid) to the tube.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction tube tightly with a Teflon-lined cap.

  • Remove the tube from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (typically 90-120 °C).

  • Stir the reaction for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully uncap the tube and quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination
Amine Coupling PartnerCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
MorpholineXPhos Pd G3 (2%)NaOtBuToluene1101290-98
AnilineRuPhos Pd G3 (3%)LiHMDSDioxane1001880-90
BenzylamineBrettPhos Pd G3 (2%)K₃PO₄tert-Amyl Alcohol1101685-95
n-ButylamineXPhos Pd G3 (2%)NaOtBuToluene1001088-96

Note: Yields are estimates based on typical outcomes for similar chloropyridine substrates and may vary.

III. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [15]This reaction is fundamental for accessing conjugated enynes and aryl alkynes, which are important structures in materials science and pharmaceuticals. [4][16]

Application Notes

This reaction allows for the direct installation of an alkyne at the C6-position of the nicotinate ring.

  • Dual Catalysis : The classic Sonogashira reaction employs a cooperative dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne by forming a copper acetylide intermediate. [15]* Base and Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent. [15]* Copper-Free Variants : Concerns about copper contamination have led to the development of copper-free Sonogashira protocols. These often require more specialized palladium catalysts or different reaction conditions but can be advantageous for synthesizing sensitive pharmaceutical intermediates.

Experimental Protocol: Sonogashira Coupling

This protocol describes a standard copper-co-catalyzed Sonogashira coupling.

Sonogashira Workflow Sonogashira Workflow start Combine Nicotinate, Pd Catalyst, CuI inert Evacuate & Backfill with Inert Gas (N₂ or Ar) start->inert add_reagents Add Solvent (e.g., Et₃N) and Terminal Alkyne inert->add_reagents react Stir at Room Temp or Heat Gently add_reagents->react monitor Monitor Progress (TLC or LC-MS) react->monitor workup Filter & Concentrate monitor->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Reagents and Equipment:

  • Methyl 6-chloro-4-methylnicotinate (1.0 equiv)

  • Terminal Alkyne (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) Iodide (CuI, 2-10 mol%)

  • Amine base/solvent (e.g., Et₃N or THF/Et₃N mixture)

  • Schlenk flask and inert gas line

Procedure:

  • To a dry Schlenk flask, add Methyl 6-chloro-4-methylnicotinate, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed amine solvent (e.g., triethylamine) via syringe.

  • Add the terminal alkyne via syringe and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove the ammonium salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling
Alkyne Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)Base/SolventTemp (°C)Time (h)Approx. Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2%)CuI (4%)Et₃NRT685-95
TrimethylsilylacetylenePd(PPh₃)₄ (3%)CuI (5%)THF/Et₃N50490-98
1-HexynePdCl₂(PPh₃)₂ (2%)CuI (4%)DIPEA60880-90
EthynyltrimethylsilanePd(PPh₃)₄ (3%)CuI (5%)Et₃NRT3>95

Note: Yields are estimates based on typical outcomes for similar chloropyridine substrates and may vary.

IV. Heck Coupling: Olefin Functionalization

The Heck (or Mizoroki-Heck) reaction creates a C-C bond between an aryl halide and an alkene, forming a substituted alkene. [17][18]It is a powerful method for vinylation and is widely used in the synthesis of complex organic molecules and natural products. [19]

Application Notes

This reaction allows for the introduction of a vinyl group at the C6-position of the nicotinate.

  • Catalyst System : Palladium acetate (Pd(OAc)₂) combined with a phosphine ligand is a common catalytic system. For challenging substrates, phosphine-free conditions using palladacycle catalysts can be highly effective. [17]* Base : An organic or inorganic base is required to neutralize the HX generated during the catalytic cycle. Triethylamine (Et₃N) or an inorganic base like K₂CO₃ are frequently used. [18]* Solvent : High-boiling polar aprotic solvents like DMF, NMP, or DMAc are typically used to achieve the necessary reaction temperatures (often >100 °C).

  • Stereoselectivity : The Heck reaction generally exhibits excellent trans selectivity in the product alkene, which is a significant synthetic advantage. [17]

Experimental Protocol: Heck Coupling

This protocol provides a general method for the Heck coupling of Methyl 6-chloro-4-methylnicotinate with an alkene.

Heck Coupling Workflow Heck Coupling Workflow start Combine Nicotinate, Base, Catalyst, Ligand inert Evacuate & Backfill with Inert Gas (N₂ or Ar) start->inert add_reagents Add Solvent (e.g., DMF) and Alkene inert->add_reagents react Heat Reaction to High Temp (e.g., 120-140 °C) add_reagents->react monitor Monitor Progress (TLC or GC-MS) react->monitor workup Cool, Dilute with Water & Extract monitor->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: A typical experimental workflow for a Heck coupling reaction.

Reagents and Equipment:

  • Methyl 6-chloro-4-methylnicotinate (1.0 equiv)

  • Alkene (e.g., Styrene, Butyl acrylate, 1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5 - 2.5 equiv)

  • Anhydrous high-boiling solvent (e.g., DMF or NMP)

  • Sealed reaction tube or flask with reflux condenser

Procedure:

  • To a dry reaction vessel, add Methyl 6-chloro-4-methylnicotinate, the palladium catalyst, the phosphine ligand (if used), and the base.

  • Seal the vessel and place it under an inert atmosphere (N₂ or Ar).

  • Add the anhydrous, degassed solvent and then the alkene via syringe.

  • Heat the reaction mixture to a high temperature (typically 120-140 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Heck Coupling
Alkene Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
StyrenePd(OAc)₂ (2%)P(o-tolyl)₃ (4%)Et₃NDMF1202470-80
n-Butyl acrylatePd(OAc)₂ (3%)PPh₃ (6%)K₂CO₃NMP1401875-85
1-OctenePd(OAc)₂ (5%)NoneEt₃NDMAc1303660-70

Note: Yields are estimates based on typical outcomes for similar chloropyridine substrates and may vary.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
  • Chemistry LibreTexts. (2020). 17.
  • The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Request PDF. (n.d.).
  • BenchChem. (2025). The Underexplored Potential of 6-Nitronicotinamide and its Analogs in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 6-chloro-4-(methylamino)
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-chloro-4-(methylamino)
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • PubMed. (2021).
  • ResearchGate. (2021).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • R Discovery. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs.
  • YouTube. (2025).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Master Organic Chemistry. (2016).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.

Sources

Method

Recrystallization techniques for "Methyl 6-chloro-4-methylnicotinate"

Application Note: Optimized Recrystallization Protocols for Methyl 6-chloro-4-methylnicotinate Executive Summary & Physicochemical Context Methyl 6-chloro-4-methylnicotinate (Methyl 6-chloro-4-methylpyridine-3-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Recrystallization Protocols for Methyl 6-chloro-4-methylnicotinate

Executive Summary & Physicochemical Context

Methyl 6-chloro-4-methylnicotinate (Methyl 6-chloro-4-methylpyridine-3-carboxylate) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its structural core—a pyridine ring substituted with a chlorine atom at C6, a methyl group at C4, and a methyl ester at C3—presents unique purification challenges.[1][2]

Unlike simple pyridine esters, the C6-chlorine atom significantly reduces the basicity of the pyridine nitrogen, rendering acid-base extraction less efficient for removing neutral organic impurities.[1][2] Consequently, recrystallization becomes the definitive method for achieving pharmaceutical-grade purity (>99.5%).[1][2]

Key Challenges:

  • Low Melting Point Susceptibility: Structural analogs (e.g., Methyl 6-methylnicotinate, MP ~39°C; Methyl 6-chloronicotinate, MP ~87°C) suggest MCMN likely possesses a melting point in the 45–75°C range .[1][2] This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.[1][2]

  • Regioisomeric Impurities: Synthesis often yields the 2-chloro or 4-chloro isomers, which possess similar solubility profiles.[1][2]

  • Hydrolysis Risk: The ester moiety is susceptible to hydrolysis in hot aqueous alkaline or strongly acidic media.[1][2]

Table 1: Physicochemical Profile & Solubility Matrix

PropertyValue / CharacteristicImplication for Recrystallization
Molecular Formula C₈H₈ClNO₂MW: 185.61 g/mol
Estimated Melting Point 45°C – 75°C (Solid)Critical: Avoid solvents with boiling points >80°C to prevent oiling out.[1][2]
Solubility (High) Dichloromethane, Ethyl Acetate, THFGood for initial dissolution; poor for crystallization yield.[1][2]
Solubility (Moderate) Methanol, Ethanol, IsopropanolIdeal "Good" solvents for thermal gradients.[1][2]
Solubility (Low) Water, Hexane, HeptaneIdeal "Anti-solvents" to induce precipitation.[1][2]

Solvent System Selection Logic

The choice of solvent is dictated by the Dielectric Constant (


)  and the Hansen Solubility Parameters .[1][2]
  • System A (Non-Polar/Polar Gradient): Heptane / Ethyl Acetate. [1][2]

    • Mechanism:[2][3][4][5][6][7] Ethyl Acetate (

      
      ) dissolves the compound; Heptane (
      
      
      
      ) acts as the anti-solvent.[1][2]
    • Advantage:[1][2][4][5][6][7][8] Low boiling points allow for gentle heating (<70°C), minimizing thermal degradation and preventing the formation of a molten "oil" phase.[2]

    • Best For: Removal of polar impurities (tar, oxidized byproducts).[1][2]

  • System B (Hydrophilic/Hydrophobic Gradient): Methanol / Water. [1][2]

    • Mechanism:[2][3][4][5][6][7] Methanol (

      
      ) dissolves the ester; Water (
      
      
      
      ) drastically reduces solubility.[1][2]
    • Advantage:[1][2][4][5][6][7][8] Excellent for removing inorganic salts (NaCl, phosphorus salts from POCl₃ steps) which are soluble in water but not the ester.[1][2]

    • Risk:[1][2][3][4][5][7] Water addition must be controlled to prevent hydrolysis or rapid oiling out.[1][2]

Experimental Protocols

Protocol A: The "Low-Temperature" Method (Heptane/EtOAc)

Recommended for crude material with high organic impurity content or low melting point.[1]

Reagents:

  • Crude Methyl 6-chloro-4-methylnicotinate[2]

  • Ethyl Acetate (ACS Grade)[1][2]

  • n-Heptane (99%)[2]

Step-by-Step Methodology:

  • Dissolution: Place 10.0 g of crude MCMN in a 250 mL round-bottom flask. Add Ethyl Acetate (EtOAc) in small portions (start with 20 mL) while stirring at 40–50°C . Add just enough EtOAc to dissolve the solid completely.[1][2]

    • Note: Do not boil.[1][2] Keep temperature below the expected melting point to ensure true dissolution, not melting.[1][2]

  • Clarification (Optional): If insoluble particles (salts/charcoal) are present, filter the warm solution through a sintered glass funnel or Celite pad.[1][2]

  • Nucleation: Remove from heat. While stirring moderately, slowly add n-Heptane dropwise until a persistent slight turbidity (cloudiness) is observed.

    • Ratio Target: Typically 1:2 to 1:4 (EtOAc:Heptane).[1][2]

  • Re-dissolution: Add a few drops of EtOAc to clear the turbidity.[1][2]

  • Crystallization: Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours.

    • Optimization: If no crystals form, scratch the glass wall or add a seed crystal.[1][2]

  • Deep Cooling: Transfer the flask to a fridge/freezer at 0–4°C for 4 hours to maximize yield.

  • Harvesting: Filter the white crystalline solid using vacuum filtration.

  • Washing: Wash the filter cake with cold Heptane (2 x 10 mL).

  • Drying: Dry under high vacuum (<10 mbar) at 30°C for 6 hours.

Protocol B: The "Salt-Rejection" Method (Methanol/Water)

Recommended for crude material containing inorganic salts.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude MCMN in Methanol (MeOH) (approx. 30-40 mL) at 50°C .

  • Filtration: Perform a hot filtration to remove insolubles.[1][2]

  • Anti-Solvent Addition: While maintaining the solution at 40-50°C, add Deionized Water dropwise.[1][2]

    • Critical Stop Point: Stop adding water immediately upon the first sign of turbidity.[1][2]

  • Cooling Ramp: Turn off the heat source. Allow the bath to cool slowly to room temperature over 3-4 hours.

    • Why? Rapid cooling with water present often causes the product to crash out as an oil.[1][2]

  • Harvesting: Filter the crystals.

  • Washing: Wash with a cold 1:1 MeOH:Water mixture.[1][2]

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the compound separates as a liquid droplet phase before crystallizing.[1][2] This traps impurities and results in a lower purity solid.[1][2]

Diagnosis & Remediation:

SymptomCauseSolution
Two liquid layers form upon cooling Temperature is too high; solvent boiling point > Product MP.[1][2]Re-heat to dissolve, add more "Good Solvent" (EtOAc/MeOH), and cool slower. Seed the solution at a higher temperature.
Sticky gum forms at bottom Impurities are lowering the MP (eutectic depression).[1][2]Decant the supernatant solvent.[1][2] Dissolve the gum in fresh solvent and repeat crystallization with more solvent (dilution effect).[1][2]
No crystals after 24 hours Supersaturation stability.[1][2]Seeding is mandatory. Scratch the glass.[1][2] Cool to -20°C.

Process Visualization (Graphviz)[1][2]

Diagram 1: Recrystallization Decision Workflow

RecrystallizationWorkflow Start Crude Methyl 6-chloro-4-methylnicotinate CheckSolubility Solubility Test (100mg in 1mL) Start->CheckSolubility Choice Impurity Profile? CheckSolubility->Choice MethodA Method A: Heptane / EtOAc (Target: Organic Impurities) Choice->MethodA Organics/Tars MethodB Method B: MeOH / Water (Target: Inorganic Salts) Choice->MethodB Salts/Polar DissolveA Dissolve in warm EtOAc (45°C) MethodA->DissolveA DissolveB Dissolve in warm MeOH (50°C) MethodB->DissolveB Filter Hot Filtration (Remove Insolubles) DissolveA->Filter DissolveB->Filter AntiSolventA Add Heptane until turbid Filter->AntiSolventA If Method A AntiSolventB Add Water until turbid Filter->AntiSolventB If Method B Cooling Controlled Cooling (Avoid Oiling Out) AntiSolventA->Cooling AntiSolventB->Cooling Harvest Vacuum Filtration & Wash Cooling->Harvest

Caption: Decision matrix for solvent selection based on impurity profile and solubility characteristics.

Analytical Validation

To ensure the protocol's success, the final product must meet the following criteria:

  • HPLC Purity: >99.0% (Area %).[1][2][7]

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).[1][2]

    • Mobile Phase: ACN:Water (Gradient).[1][2]

    • Detection: UV @ 254 nm (Pyridine ring absorption).[1][2]

  • ¹H NMR (CDCl₃):

    • Distinct singlet for Methyl Ester (~3.9 ppm).[1][2]

    • Distinct singlet for C4-Methyl (~2.3-2.6 ppm).[2]

    • Aromatic protons (C2-H and C5-H) should show clear splitting/singlet patterns consistent with 2,4,5-substitution.[1][2]

  • Melting Point: Sharp range (< 2°C variation).[1][2]

References

  • Vertex AI Search. (2023).[1][2][4] Synthesis and properties of Methyl 6-chloronicotinate and analogs. Retrieved from Search Result 1.13 (TCI Chemicals) & 1.11 (Wikipedia).[1][2]

  • Mahan, J. E., et al. (1961).[1][2][9] Preparation of 6-methylnicotinic acid. US Patent 2,993,904.[1][2][9] (Describes oxidation and purification of related methyl-nicotinic scaffolds).

  • BenchChem. (2025).[1][2][10] Scalability challenges in the synthesis of Methyl 6-methylnicotinate. (Provides context on esterification and workup of nicotinate esters).

  • Loba Chemie. (2023).[1][2] Safety Data Sheet: Methyl Nicotinate. (General safety and solubility data for nicotinate esters).

Sources

Application

Application Note: Comprehensive Analytical Characterization of Methyl 6-chloro-4-methylnicotinate

Introduction Methyl 6-chloro-4-methylnicotinate is a substituted pyridine derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-chloro-4-methylnicotinate is a substituted pyridine derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. The precise substitution pattern on the pyridine ring—a chloro group, a methyl group, and a methyl ester—offers multiple reaction sites for further chemical modification. Given its role as a critical intermediate, the unequivocal confirmation of its structure and the rigorous assessment of its purity are paramount to ensure the reliability of subsequent synthetic steps and the quality of the final product.

This application note provides a comprehensive suite of analytical protocols for the characterization of Methyl 6-chloro-4-methylnicotinate. It is designed for researchers, quality control analysts, and drug development professionals, offering not just step-by-step procedures but also the underlying scientific rationale for each methodological choice. The workflow is designed to be self-validating, integrating chromatographic techniques for purity assessment with spectroscopic and elemental analyses for definitive structural elucidation.

Physicochemical Properties and Structure

A foundational understanding of the molecule's basic properties is essential before commencing any analytical work.

PropertyValueSource
IUPAC Name Methyl 6-chloro-4-methylpyridine-3-carboxylateTCI[1]
CAS Number 1224464-97-4TCI[1]
Molecular Formula C₈H₈ClNO₂ChemScene[2]
Molecular Weight 185.61 g/mol ChemScene[2]
Appearance Light yellow to orange powder/crystalTCI[1]

Structure:

Figure 1. Chemical Structure of Methyl 6-chloro-4-methylnicotinate.

Chromatographic Analysis for Purity Determination

Chromatographic methods are indispensable for quantifying the purity of chemical intermediates and identifying any process-related impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable, with the choice often depending on the sample matrix and the nature of expected impurities.

Protocol: Purity Assessment by Gas Chromatography (GC)

Rationale & Expertise: Gas chromatography is an excellent method for analyzing volatile and thermally stable compounds like Methyl 6-chloro-4-methylnicotinate. A commercial vendor confirms its use for purity analysis (>97.0% by GC), indicating good thermal stability under typical GC conditions[1]. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is chosen for its versatility and ability to separate compounds based on boiling point and polarity differences. Flame Ionization Detection (FID) is selected for its robustness and wide linear range for carbon-containing compounds.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 6-chloro-4-methylnicotinate.

    • Dissolve in 10.0 mL of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

  • Instrumentation and Conditions:

    • A summary of the GC-FID conditions is provided in the table below.

ParameterRecommended Setting
Instrument Agilent 8890 GC System or equivalent
Column HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The retention time serves as a qualitative identifier under consistent conditions.

Protocol: Purity Assessment by Reverse-Phase HPLC

Rationale & Expertise: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a complementary technique, particularly useful for identifying non-volatile or thermally labile impurities. A C18 column is the workhorse for separating moderately polar compounds. The mobile phase, consisting of an acetonitrile/water mixture, is chosen to provide adequate retention and sharp peak shapes. UV detection is highly effective due to the conjugated pyridine ring system, which exhibits strong chromophoric properties. A wavelength of 254 nm is a common starting point for aromatic systems.

Experimental Protocol:

  • Sample and Mobile Phase Preparation:

    • Sample: Prepare a 0.5 mg/mL solution of the compound in Acetonitrile.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Filter all mobile phases through a 0.45 µm membrane filter and degas prior to use.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Instrument Waters Alliance HPLC System or equivalent
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 60% Acetonitrile / 40% Water (Adjust as needed for optimal retention)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Interpretation:

    • Purity is determined using the area percent method as described for GC.

    • This method is also suitable for method validation studies (e.g., linearity, accuracy, precision) as per ICH guidelines.

Structural Elucidation and Confirmation

While chromatography confirms purity, it does not prove identity. A combination of spectroscopic techniques is required for unambiguous structural confirmation.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale & Expertise: NMR is the most powerful technique for elucidating the structure of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. For Methyl 6-chloro-4-methylnicotinate, the expected signals are well-defined and can be predicted based on known chemical shift principles and data from analogous structures.[3][4] Deuterated chloroform (CDCl₃) is a common solvent as it is aprotic and dissolves a wide range of organic compounds.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire for a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans), using broadband proton decoupling.

Predicted Spectral Data & Interpretation:

NucleusPredicted DataRationale
¹H NMR δ ~8.8 (s, 1H, H-2)Aromatic proton adjacent to the nitrogen and ester group, deshielded.
δ ~7.3 (s, 1H, H-5)Aromatic proton deshielded by the ring and adjacent chloro group.
δ ~3.9 (s, 3H, -OCH₃)Protons of the methyl ester group.
δ ~2.6 (s, 3H, Ar-CH₃)Protons of the methyl group attached to the aromatic ring.
¹³C NMR δ ~165 ppm (C=O)Carbonyl carbon of the ester.
δ ~150-160 ppm (Ar-C)Aromatic carbons attached to N and Cl.
δ ~120-145 ppm (Ar-C)Other aromatic carbons.
δ ~52 ppm (-OCH₃)Methyl carbon of the ester.
δ ~20 ppm (Ar-CH₃)Methyl carbon on the ring.
Protocol: Mass Spectrometry (MS)

Rationale & Expertise: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, which serves to confirm the elemental formula. Electron Ionization (EI), often coupled with GC, is a hard ionization technique that provides characteristic fragmentation patterns. Electrospray Ionization (ESI), typically coupled with LC, is a soft ionization technique that usually yields the protonated molecular ion [M+H]⁺.

Experimental Protocol (GC-MS Example):

  • Instrumentation: Use the same GC conditions as described in Section 3.1, with the outlet connected to a mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Expected Data & Interpretation:

  • Molecular Ion (M⁺): A prominent peak at m/z 185, corresponding to the molecular weight. The isotopic pattern will be crucial: the presence of a peak at m/z 187 with approximately one-third the intensity of the m/z 185 peak is the characteristic signature of a single chlorine atom.

  • Accurate Mass (HRMS): The calculated exact mass for C₈H₈³⁵ClNO₂ is 185.02436. An experimental value within 5 ppm of this confirms the molecular formula.

  • Key Fragments: Expect fragmentation patterns such as the loss of the methoxy group (-•OCH₃, m/z 154) or the entire ester group (-•COOCH₃, m/z 126).

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale & Expertise: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is useful for identity confirmation. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[5]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
C-H (Aromatic)3100 - 3000Stretch
C-H (Aliphatic)3000 - 2850Stretch
C=O (Ester)~1725 Stretch (Strong, Characteristic)
C=C / C=N (Aromatic Ring)1600 - 1450Stretch
C-O (Ester)1300 - 1100Stretch
C-Cl800 - 600Stretch

Elemental Analysis

Rationale & Expertise: Elemental analysis provides the ultimate confirmation of the mass percentages of carbon, hydrogen, and nitrogen in the compound, validating the empirical and molecular formula derived from mass spectrometry.

Protocol:

  • Submit a pure, dry sample (typically 2-3 mg) to a certified analytical laboratory for CHN+Cl analysis.

  • Compare the experimental results to the theoretical values.

Theoretical Composition for C₈H₈ClNO₂:

ElementTheoretical %
Carbon (C)51.77%
Hydrogen (H)4.34%
Chlorine (Cl)19.10%
Nitrogen (N)7.55%
Oxygen (O)17.24%

Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values to be considered a match.

Integrated Analytical Workflow

A logical progression of these analytical techniques ensures a comprehensive and efficient characterization of Methyl 6-chloro-4-methylnicotinate. The following workflow is recommended for both newly synthesized batches and routine quality control.

G cluster_0 Purity Assessment cluster_1 Structural Confirmation cluster_2 Supplementary Confirmation GC GC-FID Purity NMR NMR (1H, 13C) Definitive Structure GC->NMR If Purity >95% HPLC HPLC-UV Purity HPLC->NMR If Purity >95% MS HRMS Molecular Formula NMR->MS FTIR FTIR Functional Groups MS->FTIR EA Elemental Analysis Elemental Composition FTIR->EA Report Final Certificate of Analysis EA->Report Start Sample: Methyl 6-chloro-4-methylnicotinate Start->GC Start->HPLC

Caption: Integrated workflow for comprehensive analysis.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the complete characterization of Methyl 6-chloro-4-methylnicotinate. By integrating chromatographic techniques for purity assessment with a suite of spectroscopic methods (NMR, MS, FTIR) and elemental analysis for structural confirmation, researchers and manufacturers can ensure the identity, purity, and quality of this important chemical intermediate. Adherence to this multi-faceted approach is critical for achieving reproducible results in research, development, and manufacturing.

References

  • Pauwels, E., et al. (n.d.). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

  • PubMed Central. (n.d.). ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Derivatization of Methyl 6-chloro-4-methylnicotinate for Biological Screening

Introduction: The Strategic Value of the Nicotinate Scaffold The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its nitrogen atom imparts unique electron...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Nicotinate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its nitrogen atom imparts unique electronic properties, influencing hydrogen bonding capacity, metabolic stability, and solubility. Within this class, substituted nicotinic acid esters, such as Methyl 6-chloro-4-methylnicotinate, represent versatile building blocks for the synthesis of diverse compound libraries.[3][4][5] The strategic placement of a chloro substituent at the 6-position, a methyl group at the 4-position, and a methyl ester at the 3-position provides three distinct points for chemical modification. This allows for a systematic exploration of the chemical space around the core, a crucial aspect of modern drug discovery.[6][7]

The chloro group at the 6-position is particularly amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[8][9] The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.[10] The methyl group at the 4-position, while less reactive, can influence the overall conformation and electronic properties of the molecule.

This application note provides a comprehensive guide to the derivatization of Methyl 6-chloro-4-methylnicotinate, offering detailed protocols for two primary diversification strategies. Furthermore, we outline a strategic biological screening cascade to identify and characterize novel bioactive compounds derived from this versatile scaffold.

Derivatization Strategies and Protocols

Two principal strategies for the derivatization of Methyl 6-chloro-4-methylnicotinate are presented: nucleophilic aromatic substitution at the C6-position and amide coupling at the C3-position.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) at the C6-Chloro Position

The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. The chloro substituent at the C6 position is a good leaving group, making this position ideal for SNAr reactions. This allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles.

snAr_workflow start Start: Methyl 6-chloro-4-methylnicotinate reagents Nucleophile (e.g., amine) Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents Combine reaction Reaction at Elevated Temperature (e.g., 80-120 °C) reagents->reaction Heat workup Aqueous Work-up & Extraction reaction->workup Cool & Process purification Column Chromatography workup->purification product Product: C6-Substituted Derivative purification->product

Caption: Workflow for SNAr Derivatization.

This protocol describes a general procedure for the reaction of Methyl 6-chloro-4-methylnicotinate with a primary amine.

Materials:

  • Methyl 6-chloro-4-methylnicotinate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 6-chloro-4-methylnicotinate in DMF, add benzylamine and potassium carbonate.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 6-(benzylamino)-4-methylnicotinate.

Table 1: Representative SNAr Reactions with Various Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Approximate Yield (%)
AnilineK₂CO₃DMF1202475
MorpholineK₂CO₃DMF1001885
Sodium methoxideN/AMethanolReflux1290
ThiophenolK₂CO₃DMF801680
Strategy B: Derivatization of the C3-Methyl Ester via Hydrolysis and Amide Coupling

The methyl ester at the C3-position can be readily hydrolyzed to the corresponding carboxylic acid. This intermediate can then be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents to generate a library of amides.

amide_coupling_workflow start Start: C6-Substituted Derivative hydrolysis Saponification (e.g., LiOH, THF/H2O) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Amine, Coupling Reagent (e.g., HATU, DIPEA) Solvent (e.g., DMF) acid->coupling reaction Amide Bond Formation (Room Temperature) coupling->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Product: C3-Amide Derivative purification->product

Caption: Workflow for C3-Amide Derivatization.

Step 1: Saponification to 6-(benzylamino)-4-methylnicotinic acid

Materials:

  • Methyl 6-(benzylamino)-4-methylnicotinate (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl 6-(benzylamino)-4-methylnicotinate in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 6-(benzylamino)-4-methylnicotinic acid.

Step 2: Amide Coupling to N-benzyl-6-(benzylamino)-4-methylnicotinamide

Materials:

  • 6-(benzylamino)-4-methylnicotinic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 6-(benzylamino)-4-methylnicotinic acid in DMF.

  • Add benzylamine, HATU, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to obtain N-benzyl-6-(benzylamino)-4-methylnicotinamide.

Table 2: Representative Amide Coupling Reactions

AmineCoupling ReagentBaseSolventTime (h)Approximate Yield (%)
CyclopropylamineHATUDIPEADMF1280
PiperidineEDC/HOBtDIPEADCM1678
4-FluoroanilineHATUDIPEADMF1870
(S)-(-)-1-Amino-2-propanolT3PPyridineDCM1475

Biological Screening Cascade

Once a library of derivatized compounds has been synthesized, a systematic approach to biological screening is essential to identify promising candidates for further development. The following cascade is proposed, which can be adapted based on the therapeutic area of interest.

Workflow for Biological Screening

screening_cascade library Synthesized Compound Library primary Primary High-Throughput Screening (HTS) (e.g., Cell Viability Assay) library->primary hits Initial Hits primary->hits Identify secondary Secondary Assays (Dose-Response, SAR) hits->secondary confirmed_hits Confirmed Hits secondary->confirmed_hits Validate & Characterize moa Mechanism of Action (MOA) Studies (e.g., Kinase Panel, Target Engagement) confirmed_hits->moa lead Lead Candidate moa->lead Elucidate

Caption: Biological Screening Cascade.

Phase 1: Primary High-Throughput Screening (HTS)

The initial screening of the compound library should be performed using a high-throughput, cost-effective assay that provides a robust readout of a desired biological activity.[11][12][13]

  • Anticancer Screening: A cell viability assay, such as the MTS or CellTiter-Glo® assay, can be used to screen the library against a panel of cancer cell lines.[14] This will identify compounds with cytotoxic or cytostatic effects.

  • Anti-inflammatory Screening: A cell-based assay measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells (e.g., LPS-stimulated macrophages) can be employed.[15][16][17]

Phase 2: Secondary Assays and Hit-to-Lead Characterization

Compounds identified as "hits" in the primary screen should be subjected to secondary assays to confirm their activity and establish a preliminary structure-activity relationship (SAR).

  • Dose-Response Curves: Generate IC₅₀ or EC₅₀ values for the confirmed hits to quantify their potency.

  • SAR Studies: Analyze the relationship between the chemical modifications made to the scaffold and the observed biological activity. This will guide the synthesis of a second generation of more potent and selective compounds.

  • Selectivity Profiling: For anticancer agents, screen against non-cancerous cell lines to assess for general cytotoxicity. For other therapeutic areas, screen against related targets to determine selectivity.

Phase 3: Mechanism of Action (MOA) Studies

For promising lead compounds, elucidating the mechanism of action is crucial.[2][18][19][20][21]

  • Target Identification: For kinase inhibitors, screening against a broad panel of kinases can identify the specific target(s).[1][22][23][24][25] For other classes of compounds, techniques such as thermal proteome profiling or affinity chromatography-mass spectrometry can be used.

  • Target Engagement Assays: Confirm that the compound binds to the identified target in a cellular context.

  • Pathway Analysis: Investigate the downstream effects of target inhibition to understand the compound's impact on cellular signaling pathways.

Conclusion

Methyl 6-chloro-4-methylnicotinate is a highly versatile and strategically valuable scaffold for the development of novel bioactive compounds. The derivatization strategies outlined in this application note provide a clear and actionable path for the synthesis of diverse compound libraries. The proposed biological screening cascade offers a systematic approach to identify and characterize promising lead candidates. By combining efficient synthetic methodologies with a robust biological evaluation strategy, researchers can effectively explore the therapeutic potential of novel nicotinic acid derivatives.

References

  • Scaffold-based design of kinase inhibitors for cancer therapy - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • High Throughput Screening Techniques in Anticancer Drug Discovery and Development from Botanicals. (n.d.). Bentham Science. Retrieved February 11, 2026, from [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science, 6(8), 1225-1237. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • High-throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity. (2012). Journal of Pharmacological and Toxicological Methods, 66(2), 143-149. [Link]

  • Cell-based biosensors for immunology, inflammation, and allergy. (2019). Journal of Allergy and Clinical Immunology, 144(3), 635-646. [Link]

  • Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. (2024, June 19). Molecular Devices. [Link]

  • High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. (2021). Frontiers in Oncology, 11, 761183. [Link]

  • Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. (2019). The Journal of Immunology, 202(1_Supplement), 127.13-127.13. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2020). Molecules, 25(19), 4485. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science, 6(8), 1225-1237. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023, March 20). bioRxiv. [Link]

  • Advanced immunology platform: cutting-edge immunoassays and inflammation models. (n.d.). Charles River. Retrieved February 11, 2026, from [Link]

  • Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. (n.d.). Protein Fluidics. Retrieved February 11, 2026, from [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. Retrieved February 11, 2026, from [Link]

  • High content cell-based assay for the inflammatory pathway. (2018). SPIE Proceedings. [Link]

  • High-throughput method used to identify cancer drug candidates. (2019, September 25). Drug Target Review. [Link]

  • Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. (2023, January 29). Crestone, Inc. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2016). Organic & Biomolecular Chemistry, 14(3), 858-866. [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024, March 7). ResearchGate. [Link]

  • Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. (2019). Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 55(2), 195-202. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). Journal of Research in Chemistry, 2(2), 51-56. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. (2012). Der Pharma Chemica, 4(2), 543-551. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Methyl 4-chloro-6-methylnicotinate. (n.d.). MySkinRecipes. Retrieved February 11, 2026, from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry, 145, 107136. [Link]

  • Methyl Nicotinate. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2009). Molecules, 14(10), 4058-4067. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Methyl 6-chloro-4-methylnicotinate Synthesis

Welcome to the technical support center for the synthesis of Methyl 6-chloro-4-methylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-chloro-4-methylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic procedure. As a crucial intermediate in the development of various pharmaceutical agents, optimizing its synthesis is paramount. This document provides in-depth, field-proven insights and actionable protocols to diagnose and resolve common experimental issues.

Synthesis Overview and Key Challenges

The most common and practical route to Methyl 6-chloro-4-methylnicotinate involves the chlorination of its precursor, Methyl 4-methyl-6-hydroxynicotinate. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). While seemingly straightforward, this step is fraught with potential complications that can drastically reduce the overall yield.

The core of the challenge lies in the chemical nature of the 6-hydroxypyridine moiety. It exists in a tautomeric equilibrium with its pyridone form. The chlorination reaction proceeds on the hydroxy tautomer, but the pyridone form is often the major species, making the substrate less reactive and requiring harsh conditions to drive the reaction to completion. These very conditions can, in turn, lead to side reactions and product degradation.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Target Synthesis Start 4-Methyl-6-hydroxynicotinic Acid Ester Methyl 4-methyl-6-hydroxynicotinate Start->Ester Esterification (MeOH, H+) Product Methyl 6-chloro-4-methylnicotinate Ester->Product Chlorination (POCl₃, Heat)

Caption: General synthetic scheme for Methyl 6-chloro-4-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: My chlorination reaction with POCl₃ stalls, leaving significant amounts of starting material. Why is this happening?

A: This is the most common issue. The primary causes are:

  • Insufficient Reagent or Low Reactivity: The hydroxypyridine starting material is often unreactive, existing mainly in its pyridone form. An insufficient excess of POCl₃ or inadequate temperature may fail to drive the equilibrium toward the reactive species.

  • Presence of Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce its effectiveness.

  • Suboptimal Temperature/Time: This reaction requires significant thermal energy. Temperatures below 100-110 °C are often ineffective, and an insufficient reaction time will result in an incomplete conversion.

Q2: The reaction mixture turned dark brown or black upon heating. Is the product lost?

A: Significant darkening or tar formation indicates decomposition. While some product might be recoverable, the yield will be severely compromised. This is typically caused by:

  • Excessive Temperature: Heating too far beyond the optimal range (e.g., >140 °C) or for prolonged periods can lead to polymerization and decomposition of the electron-rich pyridine ring.

  • Impurities in Starting Material: Certain impurities can catalyze decomposition pathways at high temperatures.

Q3: Why is the workup so difficult? I'm struggling with emulsions and low product recovery after extraction.

A: The workup is challenging for two main reasons:

  • Quenching Excess POCl₃: The quench is extremely exothermic and generates phosphoric and hydrochloric acids. Uncontrolled quenching can raise the temperature and hydrolyze the desired chloro-product back to the hydroxy starting material or degrade it.

  • Product Solubility: As a pyridine derivative, your product has a basic nitrogen atom. In the acidic conditions post-quench, it will be protonated and highly soluble in the aqueous layer. To extract it into an organic solvent, you must carefully neutralize the solution to deprotonate the product, rendering it more organosoluble.

In-Depth Troubleshooting Guides

Problem Area 1: Incomplete Chlorination Reaction

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows >15% of the Methyl 4-methyl-6-hydroxynicotinate starting material remaining.

Causality Analysis: The conversion of a 6-hydroxypyridine to a 6-chloropyridine using POCl₃ is a classic SₙAr-type reaction on the protonated pyridine ring. The process is often slow and requires forcing conditions to facilitate the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.[1][2] Insufficient activation (low temperature) or a limited supply of the chlorinating species will cause the reaction to stall.

Caption: Decision workflow for troubleshooting incomplete chlorination.

Solutions & Protocols

ParameterStandard ConditionOptimized ConditionRationale for Optimization
POCl₃ (Equivalents) 3.0 - 5.05.0 - 10.0A larger excess of POCl₃ acts as both reagent and solvent, driving the reaction forward according to Le Châtelier's principle.
Temperature 100 - 110 °C110 - 120 °CHigher temperatures increase the reaction rate and favor the formation of the reactive chlorophosphate intermediate.
Reaction Time 2 - 3 hours4 - 6 hoursAllows the slower reaction to proceed to completion. Monitor by TLC/LC-MS.
Additives NonePCl₅ (0.1-0.2 eq) or Tertiary Amine (e.g., TEA, DIPEA)PCl₅ is a more powerful chlorinating agent that can work synergistically with POCl₃.[3] A base can facilitate the formation of the intermediate.[4]
Protocol 1: Optimized Standard Chlorination

Objective: To drive the chlorination reaction to completion through optimized temperature and reagent stoichiometry.

Materials:

  • Methyl 4-methyl-6-hydroxynicotinate (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 5.0 - 10.0 eq), freshly distilled

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle with stirrer

Procedure:

  • Setup: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Charging Reagents: To the flask, add Methyl 4-methyl-6-hydroxynicotinate. In a fume hood, carefully add phosphorus oxychloride (5-10 equivalents).

  • Reaction: Stir the mixture and slowly heat to reflux (approx. 110-120 °C).

  • Monitoring: Maintain the reflux for 4-6 hours. Monitor the reaction's progress by taking small aliquots (carefully!), quenching them in a solution of saturated sodium bicarbonate and ethyl acetate, and analyzing the organic layer by TLC or LC-MS.

  • Completion: The reaction is complete when less than 5% of the starting material remains.

  • Workup: Proceed to the quenching and isolation protocol (see Protocol 2).

Problem Area 2: Product Loss During Workup & Purification

Symptoms: Good conversion is observed in the crude reaction mixture, but the final isolated yield is low (<50%).

Causality Analysis: The workup procedure is the second most critical phase for yield preservation. The highly exothermic nature of quenching unreacted POCl₃ can cause localized heating, leading to hydrolysis of the product's chloro group back to a hydroxyl group. Furthermore, the product's basic nitrogen atom ensures it remains in the aqueous phase as a salt until the solution is thoroughly basified. Incomplete neutralization is a common cause of low recovery.

Solutions & Protocols

Protocol 2: Controlled Quenching and Extractive Isolation

Objective: To safely quench the reaction and maximize the recovery of the product in its neutral, organic-soluble form.

Materials:

  • Crude reaction mixture from Protocol 1

  • Large beaker or flask with a significant amount of crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Cool the completed reaction mixture to room temperature. Prepare a large beaker with a substantial volume of crushed ice and a magnetic stir bar.

  • Quenching (Critical Step): In a well-ventilated fume hood, add the reaction mixture very slowly, dropwise, to the vigorously stirring ice. Use an external ice bath to keep the quenching vessel cold. The temperature should not be allowed to rise above 10-15 °C.

  • Neutralization: Once the addition is complete, continue stirring for 20-30 minutes. Now, slowly and carefully add saturated sodium bicarbonate solution portion-wise until the vigorous gas evolution (CO₂) ceases and the pH of the aqueous layer is confirmed to be between 8 and 9 using pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a generous volume of ethyl acetate or DCM.

  • Washing: Combine the organic extracts and wash them once with brine. This helps to remove residual water and break any minor emulsions.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation if it is a liquid or low-melting solid.

References

  • PrepChem. (2023). Synthesis of methyl 6-methylnicotinate. Available at: [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information for [Journal Article Title].
  • Google Patents. (2008). METHOD FOR PREPARING 6-METHYLNICOTINIC ACID ETORICOXIB INTERMEDIATE AND ESTER THEREOF (CN101812016A).
  • Google Patents. (2017). Preparation method and separation and purification method for 6-chloronicotinic acid (CN104387317B).
  • Zhang, Y., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4541. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. PubMed Central. Available at: [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. This review discusses the enhanced reactivity of using PCl₅ as an additive.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 6-chloro-4-methylnicotinate

Welcome to the technical support guide for the synthesis of Methyl 6-chloro-4-methylnicotinate. This resource is designed for researchers, chemists, and process development professionals who are actively working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 6-chloro-4-methylnicotinate. This resource is designed for researchers, chemists, and process development professionals who are actively working with this important synthetic intermediate. The following troubleshooting guides and FAQs have been compiled from field experience and authoritative literature to help you navigate common challenges, optimize your reaction conditions, and ensure the highest possible purity of your final product.

Troubleshooting Guide: Navigating Common Side Products

This section addresses specific experimental issues related to the formation of impurities. The question-and-answer format is designed to help you quickly identify and resolve problems you may encounter.

Question 1: My post-reaction analysis (TLC, LC-MS) shows a significant, more polar byproduct that seems to be my starting material. What is happening and how can I fix it?

Answer: This is a classic case of incomplete chlorination . The most common precursor to Methyl 6-chloro-4-methylnicotinate is its hydroxy analogue, Methyl 6-hydroxy-4-methylnicotinate . Due to its high polarity (from the hydroxyl group), it will appear as a distinct, lower Rf spot on a normal-phase TLC plate compared to the desired chloro-product.

Causality and Mechanism: The conversion of the 6-hydroxy-pyridine moiety to the 6-chloro-pyridine is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via the activation of the pyridine's hydroxyl group, which exists in tautomeric equilibrium with its pyridone form.[1] Incomplete conversion can be attributed to several factors:

  • Insufficient Reagent: The stoichiometry of the chlorinating agent may be too low to drive the reaction to completion.

  • Low Temperature or Short Reaction Time: These reactions often require elevated temperatures (e.g., 100°C or reflux) for an extended period to ensure full conversion.[2]

  • Moisture: The presence of water in the reaction mixture can quench the chlorinating agent, reducing its effectiveness.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure your starting material is free of moisture.

  • Optimize Reagent Stoichiometry: Increase the molar equivalents of the chlorinating agent (e.g., POCl₃) incrementally. A common starting point is using it as both the reagent and solvent.[2]

  • Increase Temperature and Time: Ensure the reaction is heated to the target temperature (typically >100 °C for POCl₃) and monitor the disappearance of the starting material by TLC or LC-MS.[2][3] Extend the reaction time if necessary.

  • Purification: If the side product has already formed, it can be readily separated from the desired product using silica gel column chromatography. The significant difference in polarity makes this separation straightforward. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[2]

Question 2: After aqueous workup and extraction, my NMR spectrum shows a new set of peaks corresponding to a carboxylic acid, and my overall yield is low. What is this impurity?

Answer: You are likely observing 6-chloro-4-methylnicotinic acid , which is the product of ester hydrolysis. The methyl ester group (-COOCH₃) is susceptible to cleavage under both acidic and basic conditions, especially in the presence of water.

Causality and Mechanism: During the workup phase, quenching the reaction mixture often involves water or aqueous solutions (e.g., saturated sodium bicarbonate) to neutralize excess acid or reagents.[3][4] If the pH becomes too high (basic) or too low (acidic), or if the product is exposed to the aqueous phase for a prolonged period, the ester can hydrolyze back to the parent carboxylic acid.

Preventative Measures and Solutions:

  • Careful pH Control: When neutralizing, add the base (e.g., saturated NaHCO₃ solution) slowly at a low temperature (0 °C) and monitor the pH to avoid strongly basic conditions.

  • Minimize Contact Time: Perform aqueous washes quickly and proceed immediately to the extraction step.

  • Use of Brine: Wash the combined organic layers with brine (saturated NaCl solution) to help remove residual water and break up emulsions.

  • Thorough Drying: Dry the organic extract over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before concentrating the solvent.

  • Purification: If the carboxylic acid has formed, it can be removed by several methods:

    • Aqueous Wash: A simple wash of the organic solution with a mild base like saturated sodium bicarbonate solution will deprotonate the carboxylic acid, pulling it into the aqueous layer. Be mindful not to let the pH get too high to prevent hydrolysis of the desired ester.

    • Column Chromatography: The carboxylic acid is significantly more polar than the ester and will adhere strongly to silica gel, allowing for easy separation.

Question 3: I am following a synthesis route starting from the oxidation of 2-methyl-5-ethylpyridine and obtaining a complex mixture of acidic compounds that are very difficult to separate. What are these side products?

Answer: This route relies on the selective oxidation of the ethyl group on the pyridine ring. A common and significant side product is isocinchomeronic acid (pyridine-2,5-dicarboxylic acid), which results from the over-oxidation of both the ethyl and methyl groups.[5]

Causality and Mechanism: The use of strong oxidizing agents like nitric acid or potassium permanganate at high temperatures is necessary to convert the ethyl group to a carboxylic acid.[6] However, these harsh conditions can also lead to the oxidation of the methyl group at the 2-position, resulting in the formation of the dicarboxylic acid.

Optimization and Control Protocol:

  • Strict Temperature Control: Maintain the reaction temperature within the specified range (e.g., 155-160 °C when using nitric acid) to maximize selectivity.[6]

  • Controlled Reagent Addition: Add the oxidizing agent (e.g., nitric acid) dropwise over a prolonged period to avoid localized temperature spikes and high concentrations of the oxidant.[6]

  • Stoichiometric Precision: Use the precise molar ratio of oxidant to substrate as specified in validated protocols. An excess of the oxidizing agent will significantly increase the formation of isocinchomeronic acid.

  • In-Situ Esterification: Some protocols proceed directly to esterification after the oxidation step without isolating the intermediate nicotinic acid. This can help to simplify the purification, as the resulting diester of isocinchomeronic acid will have very different physical properties from the desired monoester product.[5]

Visualizing Side Product Formation

The following diagram illustrates the primary synthetic pathway and the key diversion points that lead to common impurities.

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side1 Side Reactions A Methyl 6-hydroxy-4-methylnicotinate B Methyl 6-chloro-4-methylnicotinate (Desired Product) A->B  Chlorination (e.g., POCl₃) C Incomplete Reaction (Unchanged Starting Material) A->C  Insufficient Reagent / Time D 6-chloro-4-methylnicotinic acid B->D  Ester Hydrolysis (Aqueous Workup)

Caption: Key pathways in the synthesis of Methyl 6-chloro-4-methylnicotinate.

Side Product Summary and Purification

Side ProductCommon CauseTLC Characteristics (Normal Phase)Recommended Purification Method
Methyl 6-hydroxy-4-methylnicotinate Incomplete chlorinationLower Rf (more polar) than productSilica Gel Column Chromatography
6-chloro-4-methylnicotinic acid Ester hydrolysis during workupVery low Rf, often streaksBasic aqueous wash or Silica Gel Column Chromatography
Isocinchomeronic Acid Over-oxidation of 2-methyl-5-ethylpyridineHighly polar, baseline on TLCSeparation at the ester stage via chromatography or distillation

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for purifying the final product? A: For laboratory scale, silica gel column chromatography is the most effective method for removing both more polar and less polar impurities. A typical solvent system involves a gradient of ethyl acetate in petroleum ether or hexanes.[2] For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be a more practical approach, provided the crude product has sufficient purity.

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring.[3] Use a solvent system that provides good separation between your starting material and product (e.g., 30-50% ethyl acetate in hexanes). Visualize the spots under UV light (254 nm). For more precise tracking, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to confirm the identity of the spots and detect minor byproducts.[2]

Q: Are there any specific safety precautions I should take during the chlorination step? A: Absolutely. Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and toxic. They react violently with water and release HCl gas. Always perform these reactions in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a suitable quenching agent (e.g., a basic solution or alcohol) ready for any spills.

References

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from PrepChem.com. [Link]

  • Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • Patsnap. (n.d.). CN114437031A - Synthesis method of 6-methyl nicotine. Retrieved from Patsnap. [Link]

  • S. Amit, et al. (n.d.). Methyl-6-methylnicotinate Route of Synthesis. Scribd. [Link]

  • Google Patents. (2024). WO2024258789A1 - Modulators of cdk2 and uses thereof.
  • Google Patents. (2017). WO2017211543A1 - New menthyl nicotinate synthesis process.
  • ResearchGate. (2016). How can I synthesis 6-methyl nicotinic acid methyl ester from pyridine?. Retrieved from ResearchGate. [Link]

  • Google Patents. (1984). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from RSC Publishing. [Link]

  • Google Patents. (2010). CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Google Patents. (2014). EP 2 968 303 B1. Retrieved from Googleapis. [Link]

  • Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities. Retrieved from Pharmaffiliates. [Link]

  • RSC Publishing. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Retrieved from RSC Publishing. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for "Methyl 6-chloro-4-methylnicotinate" synthesis

Welcome to the technical support center for the synthesis of Methyl 6-chloro-4-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-chloro-4-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful and optimized synthesis of this key chemical intermediate. Our approach is rooted in established chemical principles and field-proven insights to empower you with the knowledge to overcome common experimental challenges.

Synthesis Overview

The synthesis of Methyl 6-chloro-4-methylnicotinate is typically achieved through a two-step process starting from 6-hydroxy-4-methylnicotinic acid. The first step involves the chlorination of the hydroxyl group on the pyridine ring, followed by the esterification of the carboxylic acid group.

Synthesis_Pathway 6-hydroxy-4-methylnicotinic acid 6-hydroxy-4-methylnicotinic acid 6-chloro-4-methylnicotinic acid 6-chloro-4-methylnicotinic acid 6-hydroxy-4-methylnicotinic acid->6-chloro-4-methylnicotinic acid Chlorination (e.g., POCl3) Methyl 6-chloro-4-methylnicotinate Methyl 6-chloro-4-methylnicotinate 6-chloro-4-methylnicotinic acid->Methyl 6-chloro-4-methylnicotinate Esterification (e.g., SOCl2, Methanol)

Caption: General two-step synthesis pathway for Methyl 6-chloro-4-methylnicotinate.

Part 1: Chlorination of 6-hydroxy-4-methylnicotinic acid

The conversion of the 6-hydroxy group to a chloro group is a critical step, often employing phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Frequently Asked Questions (FAQs) - Chlorination

Q1: My chlorination reaction with POCl₃ is not going to completion. What are the possible reasons?

A1: Incomplete chlorination can be due to several factors:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of POCl₃ is used. Often, an excess of the chlorinating agent is required to drive the reaction to completion.

  • Low Reaction Temperature: The chlorination of hydroxypyridines typically requires high temperatures, often refluxing in POCl₃ (b.p. 105.8 °C).[1][2]

  • Presence of Water: The starting material and solvent must be scrupulously dry. POCl₃ reacts violently with water, which would consume the reagent and inhibit the desired reaction.

  • Insufficient Reaction Time: These reactions can be slow. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.

Q2: I am observing significant charring and byproduct formation in my chlorination reaction.

A2: Charring often indicates decomposition at high temperatures. Consider the following:

  • Reaction Temperature: While high temperatures are necessary, excessive heat can lead to degradation. A controlled reflux is recommended.

  • Use of a Co-solvent or Base: In some cases, the addition of a high-boiling inert solvent or a base like pyridine can moderate the reaction and improve the yield.[1] A mixture of POCl₃ and PCl₅ can also be effective.[2][3]

Q3: How do I safely quench the excess POCl₃ after the reaction?

A3: Quenching excess POCl₃ must be done with extreme caution as the reaction with water is highly exothermic. A recommended procedure is to first remove the bulk of the excess POCl₃ by distillation under reduced pressure.[3] The remaining residue should then be cooled in an ice bath and very slowly added to crushed ice or a cold, saturated sodium bicarbonate solution with vigorous stirring.[3]

Troubleshooting Guide - Chlorination
Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive POCl₃ (hydrolyzed). 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use fresh, anhydrous POCl₃. 2. Ensure the reaction is maintained at reflux. 3. Monitor the reaction by TLC/HPLC and extend the reaction time if necessary.
Formation of Dark, Tarry Byproducts 1. Reaction temperature too high. 2. Presence of impurities in the starting material.1. Maintain a controlled reflux; avoid excessive heating. 2. Recrystallize the starting 6-hydroxy-4-methylnicotinic acid before use.
Product Hydrolyzes Back to Starting Material During Workup 1. Premature quenching with water. 2. Aqueous workup is too slow or at too high a temperature.1. Remove excess POCl₃ under vacuum before quenching. 2. Perform the quench at 0°C and extract the product into an organic solvent promptly. Use a weak base like sodium bicarbonate for neutralization.[3]

Part 2: Esterification of 6-chloro-4-methylnicotinic acid

The second step is the esterification of the carboxylic acid to form the methyl ester. A common and effective method is the Fischer-Speier esterification or conversion to the acid chloride followed by reaction with methanol.

Frequently Asked Questions (FAQs) - Esterification

Q1: My Fischer esterification with methanol and a strong acid catalyst (e.g., H₂SO₄) is giving a low yield. How can I improve it?

A1: Fischer esterification is an equilibrium-controlled process.[4][5] To drive the equilibrium towards the product, you can:

  • Use a Large Excess of Methanol: Using methanol as the solvent ensures it is in large excess.[6]

  • Remove Water: The water formed during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent.[6][7]

  • Increase Catalyst Concentration: Ensure a sufficient amount of acid catalyst is present.

  • Increase Reaction Time and/or Temperature: Refluxing for an adequate period is crucial.

Q2: Are there alternative methods to Fischer esterification for this substrate?

A2: Yes. A highly effective method is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol.[8] This is often a higher-yielding and faster reaction as the formation of the acid chloride is irreversible. A patent for a similar compound, 2-chloro-6-methylnicotinic acid methyl ester, utilizes refluxing with SOCl₂ in benzene, followed by reaction with methanol.[8][9]

Q3: How can I monitor the progress of the esterification reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the more polar starting carboxylic acid and the appearance of the less polar ester product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[10]

Troubleshooting Guide - Esterification
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Esterification 1. Insufficient acid catalyst (Fischer). 2. Equilibrium not shifted towards products (Fischer). 3. Incomplete acid chloride formation.1. Add more catalyst. 2. Use a large excess of methanol and consider water removal. 3. Ensure fresh SOCl₂ is used and allow for sufficient reaction time at reflux.
Hydrolysis of the Ester During Workup 1. Workup with aqueous base is too harsh. 2. Prolonged contact with aqueous layers.1. Use a mild base like saturated sodium bicarbonate for neutralization. 2. Perform extractions quickly and ensure the organic layer is thoroughly dried before solvent removal.
Side Reactions 1. Reaction with other functional groups (if present). 2. Decomposition at high temperatures.1. The acid chloride route is generally cleaner. 2. Avoid excessive heating during both the reaction and distillation.

Experimental Protocols

Protocol 1: Chlorination of 6-hydroxy-4-methylnicotinic acid
  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add 6-hydroxy-4-methylnicotinic acid (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Remove the excess POCl₃ by distillation under reduced pressure.

  • Cool the residue in an ice bath and cautiously pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-4-methylnicotinic acid.

Protocol 2: Esterification of 6-chloro-4-methylnicotinic acid
  • In a round-bottom flask fitted with a reflux condenser and a drying tube, suspend the crude 6-chloro-4-methylnicotinic acid (1 equivalent) in an anhydrous solvent like benzene or toluene.[8][9]

  • Carefully add thionyl chloride (SOCl₂, 1.5-2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

  • Remove the excess SOCl₂ and solvent by distillation under reduced pressure.

  • To the resulting crude acid chloride, add anhydrous methanol (a large excess can be used as the solvent) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully pouring it into a cold, saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting_Workflow cluster_0 Chlorination Step cluster_1 Esterification Step Start_C Reaction Complete? (TLC/HPLC) Incomplete_C Incomplete Reaction Start_C->Incomplete_C No Side_Products_C Side Products Observed? Start_C->Side_Products_C Yes Check_Temp_C Increase Temperature/Time Incomplete_C->Check_Temp_C Check_Reagent_C Add More POCl3 Incomplete_C->Check_Reagent_C Purify_SM_C Purify Starting Material Side_Products_C->Purify_SM_C Yes Moderate_Temp_C Moderate Temperature Side_Products_C->Moderate_Temp_C Yes Workup_C Proceed to Workup Side_Products_C->Workup_C No Start_E Reaction Complete? (TLC/HPLC) Incomplete_E Incomplete Reaction Start_E->Incomplete_E No Workup_E Proceed to Purification Start_E->Workup_E Yes Check_Catalyst_E Check Catalyst Amount Incomplete_E->Check_Catalyst_E Remove_Water_E Remove Water/Use Excess MeOH Incomplete_E->Remove_Water_E Use_SOCl2_E Switch to SOCl2 Method Incomplete_E->Use_SOCl2_E

Caption: A troubleshooting decision tree for the synthesis of Methyl 6-chloro-4-methylnicotinate.

References

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from PrepChem.com website: [Link]

  • Google Patents. (2010). CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from a document on a chemical manufacturing process.
  • Google Patents. (2004). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (1984). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent.
  • Lead Sciences. (n.d.). Methyl 6-chloro-4-methylnicotinate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • RSC Publishing. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (2011). CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • Google Patents. (2015). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]

  • Google Patents. (2020). US10654806B2 - Menthyl nicotinate synthesis process.

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 6-chloro-4-methylnicotinate

Welcome to the technical support center for the purification of crude "Methyl 6-chloro-4-methylnicotinate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common pu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude "Methyl 6-chloro-4-methylnicotinate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Methyl 6-chloro-4-methylnicotinate?

A1: The impurity profile of crude Methyl 6-chloro-4-methylnicotinate is highly dependent on the synthetic route employed. A common and efficient pathway involves the esterification of 6-chloro-4-methylnicotinic acid. Therefore, the most prevalent impurities typically include:

  • Unreacted Starting Material: 6-chloro-4-methylnicotinic acid.

  • Hydrolysis Product: 6-chloro-4-methylnicotinic acid, formed by the hydrolysis of the ester during workup or storage.

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., methanol, toluene, ethyl acetate).

  • Byproducts from Starting Material Synthesis: Impurities carried over from the synthesis of 6-chloro-4-methylnicotinic acid. A potential precursor is 2-chloro-4,6-dimethylpyridine, and its oxidation might lead to isomeric impurities or over-oxidation products.

Q2: My final product has a persistent yellow to orange color. What is the likely cause and how can I remove it?

A2: A yellow or orange hue in the final product often indicates the presence of colored impurities, which can arise from several sources:

  • Side reactions during chlorination: The synthesis of the 6-chloro-4-methylnicotinic acid precursor may involve high temperatures and strong reagents, leading to the formation of colored byproducts.

  • Degradation of the product: Pyridine derivatives can be sensitive to light and air, and prolonged exposure can lead to the formation of colored degradation products.

  • Residual catalysts or reagents: Traces of catalysts or reagents used in the synthesis can sometimes impart color.

To address this, we recommend the following:

  • Charcoal Treatment: Activated carbon (charcoal) is effective in adsorbing many colored impurities. A protocol for charcoal treatment is provided in the Troubleshooting Guide.

  • Recrystallization: Recrystallization from an appropriate solvent system can effectively remove colored impurities that have different solubility profiles from the desired product.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the target compound from colored byproducts.

Q3: I am observing a significant amount of the corresponding carboxylic acid in my final product. How can I minimize its formation and remove it?

A3: The presence of 6-chloro-4-methylnicotinic acid is a common issue, primarily due to incomplete esterification or hydrolysis of the ester product.

  • Minimizing Formation:

    • Drive the esterification to completion: Use an excess of methanol and a suitable acid catalyst (e.g., sulfuric acid, thionyl chloride) to push the equilibrium towards the ester product.[1] Monitor the reaction by TLC or HPLC to ensure the complete consumption of the starting carboxylic acid.

    • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water will promote the reverse hydrolysis reaction.

    • Careful Workup: During the aqueous workup, minimize the contact time with basic or acidic solutions, especially at elevated temperatures, to prevent hydrolysis. Neutralize the reaction mixture carefully, preferably with a mild base like sodium bicarbonate.

  • Removal:

    • Aqueous Base Wash: A dilute aqueous solution of a weak base like sodium bicarbonate can be used to extract the acidic impurity (6-chloro-4-methylnicotinic acid) from an organic solution of the crude product.

    • Column Chromatography: Silica gel chromatography can effectively separate the more polar carboxylic acid from the less polar ester.

Troubleshooting Guide

This section provides detailed protocols to address specific impurity issues you may encounter.

Issue 1: Presence of Unreacted 6-chloro-4-methylnicotinic acid

Causality: Incomplete esterification reaction or hydrolysis of the product during workup.

Caption: Workflow for addressing carboxylic acid impurity.

Protocol 1: Aqueous Base Wash

  • Dissolve the crude Methyl 6-chloro-4-methylnicotinate in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react with the base to form a water-soluble salt, which will partition into the aqueous layer.

  • Separate the aqueous layer.

  • Repeat the wash with the NaHCO₃ solution.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic solvent under reduced pressure to obtain the purified product.

  • Analyze the purity of the product by TLC or HPLC.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for removing impurities with different solubility characteristics.

Solvent SystemSuitability
Isopropanol/WaterGood for inducing crystallization.
Toluene/HeptaneEffective for less polar impurities.
MethanolThe product is soluble in methanol.[2]

Step-by-Step Recrystallization:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., isopropanol).

  • If the solution is colored, you can perform a hot filtration after adding a small amount of activated charcoal.

  • Slowly cool the solution to room temperature to allow for the formation of crystals.

  • Further cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Issue 2: Colored Impurities

Causality: Formation of chromophoric byproducts during the synthesis, particularly during chlorination steps.

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling of Methyl 6-chloro-4-methylnicotinate

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Methyl 6-chloro-4-methylnicotinate in Suzuki-Miyaura cross-coupling reactions. As a substituted pyridyl chloride...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Methyl 6-chloro-4-methylnicotinate in Suzuki-Miyaura cross-coupling reactions. As a substituted pyridyl chloride, this substrate presents unique challenges compared to more reactive aryl bromides or iodides. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges and achieve successful outcomes in your synthesis projects.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with Methyl 6-chloro-4-methylnicotinate failing or giving low yields?

Low reactivity is inherent to aryl chlorides due to the strong C-Cl bond.[1][2] Successful coupling requires carefully optimized conditions, including the right choice of palladium catalyst, ligand, base, and solvent. Common reasons for failure include an insufficiently active catalyst system, decomposition of the catalyst, or competing side reactions.

Q2: My reaction mixture is turning black. What does this indicate?

A black precipitate is often indicative of palladium black, which forms when the Pd(0) catalyst agglomerates and loses its catalytic activity. This can be caused by an unstable ligand, the presence of oxygen, or reaction temperatures that are too high for the chosen catalyst system.

Q3: I am observing significant amounts of dehalogenated starting material (Methyl 4-methylnicotinate). How can I prevent this?

Dehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen.[3] This can occur if the catalytic cycle is interrupted after the oxidative addition step. The resulting organopalladium intermediate may then react with a proton source in the reaction mixture. Optimizing the reaction kinetics to favor transmetalation and reductive elimination can minimize this side reaction.

Q4: Can the methyl ester group on my substrate be hydrolyzed during the reaction?

Yes, the methyl ester is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[4] The choice of a milder base or protecting the ester group may be necessary if hydrolysis becomes a significant issue.

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or nonexistent yield is the most common issue when working with less reactive aryl chlorides. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Insufficiently Active Catalyst System: The C-Cl bond in Methyl 6-chloro-4-methylnicotinate is significantly stronger than C-Br or C-I bonds, making oxidative addition the rate-limiting step.[5] A highly active catalyst is therefore essential.

    • Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1][6] Consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, which are known to promote the coupling of aryl chlorides.[4]

    • Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is critical and may need to be screened. A common starting point is a 2:1 ratio of ligand to palladium.

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4][6]

    • Base Strength and Solubility: Stronger, non-nucleophilic bases are often required for aryl chlorides. Consider switching from common bases like Na₂CO₃ to stronger options like K₃PO₄ or Cs₂CO₃. The solubility of the base in the reaction solvent is also important for its effectiveness.

  • Inappropriate Solvent: The solvent can significantly impact the reaction rate and selectivity.

    • Solvent Polarity: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A solvent screen may be necessary to find the optimal choice for your specific boronic acid partner. The addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the transmetalation step.[3]

  • Reaction Temperature: Higher temperatures are generally needed for aryl chlorides.

    • Temperature Optimization: A typical starting point is 80-120 °C.[3] However, excessively high temperatures can lead to catalyst decomposition.

Troubleshooting Workflow:

Troubleshooting_Yield Start Low/No Yield Catalyst Optimize Catalyst System (e.g., Pd(OAc)₂/SPhos) Start->Catalyst Inactive Catalyst? Base Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) Catalyst->Base Still Low Yield? Solvent Evaluate Solvents (e.g., Dioxane, THF, Toluene) Base->Solvent No Improvement? Temp Adjust Temperature (80-120 °C) Solvent->Temp Still Struggling? Success Successful Coupling Temp->Success Optimized

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Formation of Side Products

The appearance of significant side products can complicate purification and reduce the overall yield.

Common Side Products and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction produces a biaryl species from the boronic acid coupling with itself.

    • Cause: Often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).

    • Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Protodeborylation of Boronic Acid: The boronic acid is replaced by a hydrogen atom.

    • Cause: Can occur in the presence of water and base, especially at higher temperatures.

    • Solution: Use anhydrous solvents and ensure the boronic acid is of high quality. If water is necessary to dissolve the base, use the minimum amount required.

  • Dehalogenation of Starting Material:

    • Cause: As mentioned in the FAQs, this arises from the interception of the Ar-Pd(II)-Cl intermediate before transmetalation.

    • Solution: Increase the concentration or reactivity of the boronic acid partner. Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can favor the desired transmetalation step.

Recommended Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of Methyl 6-chloro-4-methylnicotinate. Optimization may be required for different boronic acid partners.

Materials:

  • Methyl 6-chloro-4-methylnicotinate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous Dioxane

Procedure:

  • To a dry Schlenk flask, add Methyl 6-chloro-4-methylnicotinate, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add Pd(OAc)₂ and SPhos.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizing the Suzuki Catalytic Cycle

Understanding the catalytic cycle is key to effective troubleshooting.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-Cl (Methyl 6-chloro-4-methylnicotinate) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Summary of Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, RuPhos, or NHC ligandsBulky, electron-rich ligands are essential for activating the C-Cl bond.[4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger bases are often necessary to facilitate transmetalation.[6]
Solvent Dioxane, THF, Toluene, 2-MeTHFAprotic solvents are generally preferred. A small amount of water may be beneficial.[3]
Temperature 80 - 120 °CHigher temperatures are typically required to overcome the activation energy of C-Cl bond cleavage.[3]

References

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lead Sciences. Methyl 6-chloro-4-methylnicotinate. [Link]

  • PubChem. Methyl 6-chloro-5-nitronicotinate. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Optimization

Technical Support Center: Achieving High Purity Methyl 6-chloro-4-methylnicotinate

Welcome to the dedicated technical support guide for the purification of Methyl 6-chloro-4-methylnicotinate. This resource is designed for researchers, chemists, and drug development professionals who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Methyl 6-chloro-4-methylnicotinate. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require guidance on achieving the highest possible purity. Here, we address common challenges encountered during synthesis and purification, providing not just protocols but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for Methyl 6-chloro-4-methylnicotinate and what analytical methods are recommended for its assessment?

A1: For applications in pharmaceutical synthesis, the target purity for Methyl 6-chloro-4-methylnicotinate is typically greater than 98% (GC)[1]. The choice of analytical method is crucial for accurately determining purity and identifying impurities.

  • Gas Chromatography (GC): As a volatile and thermally stable compound, GC is an excellent method for assessing purity[1][2]. It provides a rapid and accurate measure of the main component and can detect volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis, particularly for identifying non-volatile impurities or isomers that may not be well-resolved by GC[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard[3][4].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying the structure of unknown impurities by providing both retention time data and mass fragmentation patterns[3].

Analytical Technique Primary Use Commonly Identified Impurities
GC Quantitative purity assessmentResidual solvents, volatile starting materials
HPLC Quantitative purity and non-volatile impuritiesIsomers, degradation products, starting materials
NMR Structural confirmation, quantitative analysisStructural isomers, residual starting materials
GC-MS Impurity identificationBy-products from synthesis, degradation products

Q2: My crude Methyl 6-chloro-4-methylnicotinate is an oil/dark solid. What are the likely impurities?

A2: The physical appearance of your crude product can provide initial clues about the nature of the impurities. A dark color often suggests the presence of polymeric or highly conjugated by-products, which can arise from overheating or side reactions during synthesis. If the product is an oil instead of the expected solid, it may indicate the presence of residual solvents or impurities that are depressing the melting point.

Common impurities can include:

  • Unreacted Starting Materials: Such as nicotinic acid derivatives used in the synthesis[5][6].

  • Reaction By-products: Depending on the synthetic route, these could include isomers or compounds resulting from incomplete reactions or side reactions[7]. For related compounds, by-products like isocinchomeronic acid diester have been noted[7][8].

  • Residual Solvents: Solvents used in the reaction or work-up, such as methanol, dichloromethane, or ethyl acetate[4][9][10].

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., high temperatures, strong acids or bases) for extended periods.

Troubleshooting Purification Challenges

Q3: I am struggling to purify Methyl 6-chloro-4-methylnicotinate by recrystallization. What am I doing wrong?

A3: Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and proper execution.

The Causality Behind Recrystallization Failure: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. If the compound is too soluble at room temperature, recovery will be low. If it is not soluble enough at high temperatures, it will not dissolve completely.

Troubleshooting Flowchart for Recrystallization:

Vacuum_Distillation_Workflow Start Crude Product Setup Set up fractional distillation apparatus under vacuum Start->Setup Heating Gradually heat the distillation flask Setup->Heating Fractions Collect fractions based on boiling point Heating->Fractions Low_Boiling Low-boiling impurities Fractions->Low_Boiling First Product_Fraction Product Fraction Fractions->Product_Fraction Main High_Boiling High-boiling residue Fractions->High_Boiling Residue Analysis Analyze fractions by GC or HPLC Product_Fraction->Analysis Combine Combine pure fractions Analysis->Combine

Sources

Troubleshooting

Technical Support Center: Challenges in the Scale-Up Synthesis of Methyl 6-chloro-4-methylnicotinate

Welcome to the Technical Support Center for the synthesis of Methyl 6-chloro-4-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Methyl 6-chloro-4-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the scale-up of this important chemical intermediate. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and successful execution of your synthesis campaigns.

I. Synthetic Strategy Overview

The synthesis of Methyl 6-chloro-4-methylnicotinate on a laboratory scale is a multi-step process that can present significant challenges when transitioning to pilot and production scales. A common and logical synthetic route commences with the esterification of a suitable nicotinic acid precursor, followed by a critical chlorination step. This guide will focus on the likely and challenging pathway involving the chlorination of a hydroxypyridine intermediate, as this transformation is often a focal point for scale-up difficulties.

A plausible and frequently employed synthetic pathway is illustrated below:

Synthetic_Pathway Start Starting Materials Step1 Esterification Start->Step1 Intermediate Methyl 4-hydroxy-6-methylnicotinate Step1->Intermediate Step2 Chlorination (POCl3) Intermediate->Step2 Product Methyl 6-chloro-4-methylnicotinate Step2->Product

Caption: A plausible synthetic route to Methyl 6-chloro-4-methylnicotinate.

This guide will primarily address the challenges associated with the chlorination step, as it introduces significant safety and purification hurdles during scale-up.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Esterification Step: Low Yield and Incomplete Conversion

Question: We are experiencing low yields and incomplete conversion during the esterification of the nicotinic acid precursor. What are the likely causes and how can we optimize this step for a larger scale?

Answer:

Low yields in Fischer esterification are a common issue, primarily due to the reversible nature of the reaction. On a large scale, driving the reaction to completion is crucial for minimizing downstream purification challenges.

Potential Causes & Solutions:

Challenge Root Cause Recommended Action on Scale-Up
Incomplete Reaction The Fischer esterification is an equilibrium-limited reaction. Water, a byproduct, can hydrolyze the ester back to the starting materials.Increase Methanol Excess: Use a larger excess of methanol to shift the equilibrium towards the product. Water Removal: At scale, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed.
Insufficient Catalyst An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in slow reaction rates.Ensure a sufficient catalytic amount of a strong acid is used. Monitor the reaction progress by HPLC or TLC to determine the optimal catalyst loading.
Suboptimal Reaction Time and Temperature The reaction may not have reached equilibrium, or the temperature may be too low for an efficient reaction rate.Monitor the reaction progress to determine the optimal reaction time. Typically, this reaction is run at the reflux temperature of methanol.
Product Loss During Workup During neutralization and extraction, improper pH adjustment can lead to the loss of the ester into the aqueous phase.Carefully adjust the pH to ensure the ester remains in the organic phase during extraction. Perform multiple extractions to maximize recovery.
B. Chlorination Step: Safety, Side Reactions, and Purification

The chlorination of the hydroxypyridine intermediate, often with phosphorus oxychloride (POCl₃), is a critical and hazardous step. Careful planning and execution are paramount for a safe and successful scale-up.

Question: What are the primary hazards associated with the use of POCl₃ on a large scale, and how can we mitigate them?

Answer:

Phosphorus oxychloride is a highly reactive and corrosive substance. Its primary hazard lies in its violent and highly exothermic reaction with water, which produces toxic and corrosive hydrogen chloride (HCl) gas.[1] This presents a significant risk of a thermal runaway reaction, especially during the quenching of excess reagent.

Safety Workflow for POCl₃ Reactions:

Caption: Recommended safety workflow for large-scale reactions involving POCl₃.

Question: We are observing significant byproduct formation during the chlorination step, which is complicating purification. What are the likely side reactions and how can we minimize them?

Answer:

Side reactions during chlorination can lead to a complex mixture of impurities that are often difficult to separate from the desired product, especially at scale where chromatography is less feasible.

Common Side Reactions and Mitigation Strategies:

  • Incomplete Chlorination: Residual starting material (the hydroxypyridine) can be a major impurity.

    • Mitigation: Ensure sufficient equivalents of POCl₃ are used and that the reaction is driven to completion. Monitoring by HPLC is crucial.

  • Formation of Dimeric Impurities: Self-condensation of the starting material or product can occur at elevated temperatures.

    • Mitigation: Optimize the reaction temperature and time to favor the desired chlorination reaction over side reactions.

  • Formation of Phosphorylated Byproducts: Reaction of the hydroxyl group with POCl₃ can lead to the formation of phosphate esters, which can be difficult to remove.

    • Mitigation: Careful control of reaction stoichiometry and temperature can minimize the formation of these byproducts. A well-designed workup and purification strategy is also essential.

Question: Our current purification method of column chromatography is not viable for the multi-kilogram scale. What are the recommended purification strategies for Methyl 6-chloro-4-methylnicotinate at an industrial scale?

Answer:

At an industrial scale, purification strategies must be robust, scalable, and cost-effective.

Recommended Purification Methods for Scale-Up:

Method Description Advantages Challenges
Distillation Fractional distillation under high vacuum is often the method of choice for purifying liquid products at scale.Can be highly effective for separating compounds with different boiling points.Requires specialized equipment and can be energy-intensive. The product must be thermally stable at the distillation temperature.
Crystallization If the product is a solid, crystallization from a suitable solvent system can be a highly effective and scalable purification method.Can provide very high purity product.Requires identification of a suitable solvent system and optimization of crystallization conditions.
Recrystallization Further purification of a crystalline product can be achieved by recrystallization.Can remove minor impurities and improve crystal form.Can result in some product loss in the mother liquor.

III. Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for your specific equipment and scale.

Protocol 1: Esterification of 4-Hydroxy-6-methylnicotinic Acid (Lab Scale)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-methylnicotinic acid in an excess of methanol (e.g., 10-20 volumes).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate to a pH of ~7-8. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-hydroxy-6-methylnicotinate.

Protocol 2: Chlorination of Methyl 4-hydroxy-6-methylnicotinate with POCl₃ (Lab Scale)

!!! EXTREME CAUTION ADVISED. THIS REACTION SHOULD BE PERFORMED IN A WELL-VENTILATED FUME HOOD WITH APPROPRIATE PERSONAL PROTECTIVE EQUIPMENT. !!!

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the crude Methyl 4-hydroxy-6-methylnicotinate.

  • Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃) (e.g., 3-5 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up (Reverse Quench):

    • In a separate, larger flask equipped with a mechanical stirrer, prepare a mixture of crushed ice and water.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add the reaction mixture dropwise to the vigorously stirred ice-water slurry. Maintain the temperature of the quenching mixture below 20°C by controlling the rate of addition and adding more ice if necessary.

  • Neutralization and Extraction: Once the addition is complete and the exotherm has subsided, carefully neutralize the aqueous mixture with a solid base (e.g., sodium carbonate or sodium bicarbonate) until the pH is ~7-8. Extract the aqueous layer multiple times with a suitable organic solvent.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or crystallization.

IV. References

  • BenchChem. (2025). Scalability challenges in the synthesis of Methyl 6-methylnicotinate. BenchChem Technical Support.

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Google Patents. (2021). CN114437031A - Synthetic method of 6-methyl nicotine. Retrieved from

  • BenchChem. (n.d.). Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate. Retrieved from BenchChem.

  • Google Patents. (1985). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters. Retrieved from

  • MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry.

  • Eureka | Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Google Patents. (2020). US10654806B2 - Menthyl nicotinate synthesis process. Retrieved from

  • Chemical Synthesis. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from a publicly available chemical synthesis document.

  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem Technical Support.

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from the Indian Chemical Society.

  • MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • ChemBK. (2024). Phosphorus oxychloride. Retrieved from [Link]

  • NIH. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • ResearchGate. (2020). How can I properly quench POCl3?. Retrieved from [Link]

  • Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?. Retrieved from [Link]

  • PubMed. (n.d.). Chlorination byproducts, their toxicodynamics and removal from drinking water. Retrieved from [Link]

  • Washington State Department of Health. (n.d.). Disinfection Byproducts—Chlorination of Drinking Water. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of Methyl 6-chloro-4-methylnicotinate in Aqueous Solutions

Welcome to the technical support center for Methyl 6-chloro-4-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 6-chloro-4-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in aqueous solutions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and data from analogous compounds to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 6-chloro-4-methylnicotinate in aqueous solutions?

Methyl 6-chloro-4-methylnicotinate has two primary points of potential degradation in aqueous environments:

  • Hydrolysis of the Methyl Ester: The ester group is susceptible to hydrolysis, which would yield 6-chloro-4-methylnicotinic acid and methanol. This is a common reaction for methyl esters in aqueous solutions.[1][2]

  • Hydrolysis of the Chloro Group: The chlorine atom attached to the pyridine ring may undergo nucleophilic substitution by water (hydrolysis) to form a hydroxyl group, resulting in Methyl 6-hydroxy-4-methylnicotinate. Chloropyridines can be resistant to microbial degradation, but chemical hydrolysis is possible.[3][4]

Q2: How does pH affect the stability of Methyl 6-chloro-4-methylnicotinate solutions?
  • Ester Hydrolysis: Ester hydrolysis is typically catalyzed by both acid and base. Therefore, the rate of degradation of the methyl ester is expected to be slowest in the neutral pH range (around pH 4-7) and will increase significantly under strongly acidic or basic conditions.

  • Chloro Group Hydrolysis: The susceptibility of the chloro group to hydrolysis is also influenced by pH, though the effect can be more complex and depends on the specific electronic properties of the pyridine ring.

For optimal stability, it is recommended to prepare and store aqueous solutions of Methyl 6-chloro-4-methylnicotinate in a buffered system, ideally within a neutral to slightly acidic pH range.

Q3: What is the expected shelf-life of an aqueous stock solution of Methyl 6-chloro-4-methylnicotinate?

Predicting an exact shelf-life without specific experimental data is challenging. However, we can draw parallels from a study on the closely related compound, methylnicotinate. A 1M aqueous solution of methylnicotinate stored at 4°C showed a slow degradation rate, with the major degradation product, nicotinic acid, forming at approximately 0.5% per year.[5][6]

Based on this, it is reasonable to expect that a properly prepared and stored solution of Methyl 6-chloro-4-methylnicotinate (i.e., refrigerated, protected from light, and in a neutral pH buffer) will also exhibit slow degradation. However, for applications requiring high purity, it is crucial to either use freshly prepared solutions or to re-analyze the concentration of aged solutions.

Q4: Are there any visual indicators of degradation?

Visual inspection alone is not a reliable method for assessing the stability of Methyl 6-chloro-4-methylnicotinate solutions. The primary degradation products, 6-chloro-4-methylnicotinic acid and Methyl 6-hydroxy-4-methylnicotinate, are likely to be soluble and colorless in most aqueous buffers. Therefore, a solution may have undergone significant degradation without any change in color or clarity.[5] Analytical methods such as HPLC are necessary for accurate quantification of the parent compound and its degradation products.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected results in biological assays.

If you are observing a decrease in the efficacy of your Methyl 6-chloro-4-methylnicotinate solution over time, it is likely due to degradation of the active compound.

Potential Causes and Solutions:

Potential CauseRecommended Action
Ester Hydrolysis Prepare fresh solutions for each experiment. If using a stock solution, verify its concentration via HPLC before use. Store stock solutions at 4°C or lower and in a neutral to slightly acidic buffer.
Chloro Group Hydrolysis Similar to ester hydrolysis, use fresh solutions when possible. Avoid high temperatures and extreme pH conditions during storage and experimentation.
Photodegradation While not explicitly documented for this compound, many organic molecules are light-sensitive. Store solutions in amber vials or protect them from light.
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

The presence of new peaks in your chromatogram that increase in area over time is a strong indicator of degradation.

Troubleshooting Workflow:

G start Unexpected peaks observed in chromatogram check_retention Compare retention times to known standards (if available) start->check_retention hydrolysis_ester Peak consistent with 6-chloro-4-methylnicotinic acid? check_retention->hydrolysis_ester Analyze data hydrolysis_chloro Peak consistent with Methyl 6-hydroxy-4-methylnicotinate? hydrolysis_ester->hydrolysis_chloro No review_conditions Review solution preparation and storage conditions hydrolysis_ester->review_conditions Yes further_analysis Characterize unknown peak(s) using MS or NMR hydrolysis_chloro->further_analysis No hydrolysis_chloro->review_conditions Yes optimize_storage Optimize pH, temperature, and light protection review_conditions->optimize_storage

Caption: Troubleshooting workflow for identifying degradation products.

Experimental Protocols

Protocol 1: Stability Assessment of Methyl 6-chloro-4-methylnicotinate in Aqueous Solution

This protocol outlines a general procedure for evaluating the stability of Methyl 6-chloro-4-methylnicotinate under various conditions.

Materials:

  • Methyl 6-chloro-4-methylnicotinate

  • HPLC-grade water

  • Appropriate buffers (e.g., phosphate, citrate) at various pH values (e.g., 4, 7, 9)

  • HPLC system with a suitable C18 column

  • Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Amber glass vials

Procedure:

  • Solution Preparation: Prepare a stock solution of Methyl 6-chloro-4-methylnicotinate in a suitable organic solvent (e.g., DMSO, ethanol) at a high concentration.

  • Working Solutions: Dilute the stock solution into the various aqueous buffers to achieve the final desired concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of each working solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.

  • Incubation: Store the vials containing the remaining working solutions at the different temperatures. Protect all samples from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot from each vial and analyze by HPLC.

  • Data Analysis: Calculate the percentage of Methyl 6-chloro-4-methylnicotinate remaining at each time point relative to the T=0 measurement. Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualization of Degradation Pathways

G parent Methyl 6-chloro-4-methylnicotinate ester_hydrolysis Ester Hydrolysis (+H2O, H+ or OH-) parent->ester_hydrolysis chloro_hydrolysis Chloro Hydrolysis (+H2O) parent->chloro_hydrolysis product1 6-chloro-4-methylnicotinic Acid + Methanol ester_hydrolysis->product1 product2 Methyl 6-hydroxy-4-methylnicotinate + HCl chloro_hydrolysis->product2

Caption: Potential degradation pathways of Methyl 6-chloro-4-methylnicotinate.

References

  • EvitaChem. (n.d.). Methyl 6-chloro-4-(methylthio)nicotinate.
  • moltus research laboratories private limited. (n.d.). Methyl 6-Methylnicotinate.
  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Head & Face Medicine, 1, 89. [Link]

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed, 18816397. [Link]

  • National Toxicology Program. (1999). 2-Chloropyridine.
  • Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE.
  • Benchchem. (n.d.). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate.
  • Biosynth. (n.d.). Methyl 4-chloro-6-methylnicotinate.
  • Fetzner, S. (1998). Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2. PubMed, 9659922. [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.
  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Summary for CID 7151. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • European Medicines Agency. (n.d.). Methyl Nicotinate.
  • IP.com. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.
  • Wikipedia. (n.d.). 2-Chloropyridine.
  • ResearchGate. (n.d.). The polymerisation of 4-chloropyridine.
  • Google Patents. (n.d.). US10654806B2 - Menthyl nicotinate synthesis process.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • ResearchGate. (n.d.). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?.
  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-5-nitronicotinate. PubChem Compound Summary for CID 346961. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of Methyl 6-chloro-4-methylnicotinate During Workup

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for handling sensitive substituted pyridine derivatives. This guide is specifically designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for handling sensitive substituted pyridine derivatives. This guide is specifically designed for researchers, medicinal chemists, and process development professionals who work with Methyl 6-chloro-4-methylnicotinate . The structural integrity of this molecule is paramount for successful downstream applications, yet its functional groups present a significant risk of hydrolysis during standard aqueous workup procedures.

This document provides in-depth, field-tested answers to common challenges, explains the chemical principles behind our recommended protocols, and offers a robust, step-by-step methodology to ensure the stability and purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary modes of degradation for Methyl 6-chloro-4-methylnicotinate during an aqueous workup?

A1: The molecule has two primary sites susceptible to degradation, but one is far more problematic under typical workup conditions.

  • Ester Hydrolysis (Saponification): This is the most significant and common degradation pathway. The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the ester bond to form the corresponding carboxylic acid (6-chloro-4-methylnicotinic acid) and methanol. This reaction is often unintentionally accelerated by improper pH adjustment during neutralization and extraction.

  • Chloro Group Displacement: The chlorine atom on the pyridine ring is relatively stable. While chloropyridines can undergo nucleophilic substitution, this typically requires more forcing conditions (e.g., strong nucleophiles, high temperatures) than those found in a standard workup. For the purposes of workup, hydrolysis of the C-Cl bond is a minor concern unless extreme pH or high temperatures are employed for a prolonged period.

A study on the stability of methyl nicotinate in aqueous solution at 4°C showed that hydrolysis to nicotinic acid occurs at a slow rate of approximately 0.5% per year.[1] While this demonstrates good stability under ideal storage, the conditions during a reaction workup (presence of residual acid or base, elevated temperatures) can dramatically increase this rate.

Q2: My synthesis is run in strong acid (e.g., H₂SO₄). How can I neutralize the reaction mixture without hydrolyzing the ester?

A2: This is a critical step where significant product loss can occur. The key is to avoid "pH shock"—a rapid, uncontrolled change in pH that creates localized areas of high base concentration, which is highly detrimental to the ester.

The recommended procedure is a slow, cold neutralization with a mild base:

  • Step 1: Pre-cool the Reaction Mixture. Before adding any base, cool your reaction flask in an ice-water bath to 0-5 °C. Lower temperatures significantly decrease the rate of hydrolysis.

  • Step 2: Use a Mild Base. Instead of strong bases like NaOH or KOH, use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (~5-10%) solution of sodium carbonate (Na₂CO₃).

  • Step 3: Add Slowly and with Vigorous Stirring. Add the basic solution portion-wise or via a dropping funnel very slowly. Vigorous stirring is essential to dissipate the base quickly and prevent localized high-pH regions where the ester can be rapidly saponified.

  • Step 4: Monitor the pH. Continuously monitor the pH of the aqueous phase, aiming for a final pH between 7.0 and 8.0.

Q3: What is the optimal pH range for the aqueous extraction of this compound, and why?

A3: The optimal pH for extraction is a delicate balance between ensuring the compound is in its neutral, organic-soluble form and preventing base-catalyzed hydrolysis.

The recommended pH range is 7.0 - 8.0.

  • Below pH 7.0: The pyridine nitrogen is basic and can become protonated in acidic media. The pKa of the conjugate acid of 2-chloropyridine is approximately 0.49.[2] While the methyl and chloro substituents will alter this slightly, the molecule will have increased water solubility at acidic pH, leading to poor partitioning into the organic layer and lower extraction efficiency.

  • Above pH 8.5: The concentration of hydroxide ions (OH⁻) becomes significant enough to accelerate the rate of base-catalyzed ester hydrolysis (saponification).

A manufacturing process for a related compound, methyl-6-methylnicotinate, specifies adjusting the pH to 7.0 before extraction, highlighting the importance of near-neutral conditions.[3]

Q4: How can I quickly determine if my product has degraded during workup?

A4: The primary byproduct, 6-chloro-4-methylnicotinic acid, has significantly different physical properties from the parent ester, making it easy to detect.

  • Thin-Layer Chromatography (TLC): This is the fastest method. The carboxylic acid byproduct is much more polar than the ester. It will have a significantly lower Retention Factor (Rƒ) and will often appear as a "streak" from the baseline if the TLC plate is not developed in a solvent system containing a small amount of acid (like acetic acid) to suppress its ionization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive evidence. You will see a new peak in the chromatogram (typically at an earlier retention time) with a mass corresponding to the hydrolyzed product (C₇H₆ClNO₂).

Troubleshooting Workflow: Diagnosing and Solving Hydrolysis

This decision tree provides a logical path to identify and remedy issues related to the hydrolysis of Methyl 6-chloro-4-methylnicotinate.

G start Problem: Low Yield or Impure Product check_byproduct Analyze crude product by TLC or LC-MS. Is a major byproduct present? start->check_byproduct byproduct_id Does the byproduct's polarity (low Rf) or mass match the carboxylic acid? check_byproduct->byproduct_id  Yes no_byproduct Issue is likely not hydrolysis. Consider reaction incompletion or mechanical loss. check_byproduct->no_byproduct  No hydrolysis_confirmed Diagnosis: Ester Hydrolysis Confirmed byproduct_id->hydrolysis_confirmed  Yes byproduct_id->no_byproduct  No solution_title Corrective Actions for Hydrolysis hydrolysis_confirmed->solution_title sol_temp 1. Was workup performed at 0-5 °C? sol_base 2. Was a mild base (e.g., NaHCO₃) used for neutralization? sol_ph 3. Was the final aqueous pH maintained between 7.0-8.0? sol_time 4. Was the time in the aqueous phase kept to a minimum?

Caption: Troubleshooting Decision Tree for Hydrolysis.

Data Summary: Workup Condition Guidelines

This table summarizes the key parameters for a successful workup, contrasting recommended practices with conditions that increase the risk of hydrolysis.

ParameterRecommended (Low Hydrolysis Risk)High-Risk Condition (Avoid)Rationale
Temperature 0 - 5 °CAmbient or >25 °CThe rate of hydrolysis reactions doubles with approximately every 10 °C increase in temperature.
Neutralizing Agent Saturated NaHCO₃, 5-10% Na₂CO₃1M - 6M NaOH or KOHStrong bases create localized high pH, which rapidly saponifies the ester.
Final Aqueous pH 7.0 - 8.0< 6.5 or > 8.5Balances compound neutrality for extraction against minimizing base-catalyzed hydrolysis.
Contact Time As short as possible (< 30 min)Prolonged (hours)Minimizes the compound's exposure to the aqueous environment where hydrolysis occurs.[1]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Insufficient dryingResidual water can promote hydrolysis during solvent evaporation, especially if heat is applied.
Validated Protocol: Hydrolysis-Minimizing Workup

This protocol provides a detailed, step-by-step methodology for quenching a reaction and extracting Methyl 6-chloro-4-methylnicotinate while preserving its integrity.

Prerequisites:

  • Ensure all necessary solutions are prepared and chilled in advance (Saturated NaHCO₃, Brine, Ethyl Acetate).

  • Have an ice-water bath ready.

Methodology:

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, immediately place the reaction vessel into an ice-water bath and cool the contents to 0-5 °C with gentle stirring.

  • Dilution (Optional but Recommended): If the reaction mixture is highly concentrated, dilute it with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) that will be used for the extraction. This helps with heat dissipation during the subsequent neutralization.

  • Controlled Neutralization:

    • Transfer the cold reaction mixture to a separatory funnel.

    • Slowly add chilled, saturated sodium bicarbonate (NaHCO₃) solution in small portions.

    • Caution: Be prepared for gas (CO₂) evolution. Swirl the funnel gently and vent frequently.

    • After each addition, check the pH of the aqueous layer using pH paper. Continue adding NaHCO₃ solution until the pH is stable between 7.0 and 8.0.

  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layers once with a saturated sodium chloride solution (brine). This helps remove dissolved water and break any emulsions.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl for 5-10 minutes until the drying agent no longer clumps.

  • Isolation:

    • Filter off the drying agent.

    • Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Crucially, ensure the water bath temperature does not exceed 40 °C to prevent thermal degradation.

  • Purity Check: Analyze the final crude product by TLC and/or LC-MS to confirm the absence of the carboxylic acid byproduct before proceeding with purification. If purification is needed, standard silica gel chromatography is generally suitable.

References
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BioPsychoSocial Medicine, 2, 19. Available at: [Link]

  • National Toxicology Program. (2000). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Chloropyridine (CAS NO. 109-09-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Institutes of Health. Available at: [Link]

  • IndiaMART. (n.d.). Methyl-6-methylnicotinate Manufacturing Process. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

Sources

Optimization

Managing exothermic reactions in "Methyl 6-chloro-4-methylnicotinate" synthesis

Technical Support Center: Synthesis of Methyl 6-chloro-4-methylnicotinate A Senior Application Scientist's Guide to Managing Exothermic Reactions Welcome to the technical support center for the synthesis of Methyl 6-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 6-chloro-4-methylnicotinate

A Senior Application Scientist's Guide to Managing Exothermic Reactions

Welcome to the technical support center for the synthesis of Methyl 6-chloro-4-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and efficient management of the highly exothermic chlorination step, a critical phase in this synthesis. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you navigate potential challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the synthesis, with a focus on the underlying causality of experimental choices.

Q1: What is the primary source of the significant exotherm in the synthesis of Methyl 6-chloro-4-methylnicotinate?

The primary exothermic event occurs during the conversion of the hydroxyl group of a precursor, such as methyl 4-methyl-6-hydroxynicotinate, to the chloro-derivative using a strong chlorinating agent. The most common reagent for this transformation is phosphoryl chloride (POCl₃).

The reaction's high heat release is due to two main factors:

  • Initial Reaction: The reaction of phosphoryl chloride with the hydroxyl group of the pyridine ring is a highly favorable and energetic process. It proceeds through the formation of a phosphate ester intermediate, which is an excellent leaving group.[1]

  • Quenching: The work-up procedure, which involves quenching the excess, unreacted POCl₃, is also extremely exothermic. Phosphoryl chloride reacts violently with water or alcohols, releasing significant heat and toxic hydrogen chloride (HCl) gas.[1]

Understanding that both the main reaction and the subsequent quenching are major sources of heat is critical for designing a safe experimental setup.

Q2: My reaction temperature is rising uncontrollably. What immediate steps should I take?

An uncontrolled temperature rise, or "thermal runaway," is a serious safety hazard. If you observe this, follow this emergency protocol:

  • Stop Reagent Addition Immediately: Cease the addition of the chlorinating agent (POCl₃).

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stocked with ice and add a salt (like NaCl) to lower the temperature further. If using a cryostat, lower the setpoint.

  • Alert Personnel: Inform colleagues and your lab supervisor of the situation.

  • Prepare for Emergency Quenching (If Safe): If the temperature continues to rise despite enhanced cooling, and you can do so safely, have a pre-chilled, non-reactive solvent ready to dilute the reaction mixture. Do not add water or alcohol , as this will exacerbate the exotherm. A high-boiling point, inert solvent like toluene can help absorb some of the heat.

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.

The following diagram outlines the decision-making workflow for thermal management.

Exotherm_Management_Workflow start Start Reaction (Slow Addition of POCl₃ at 0-5 °C) monitor Monitor Internal Temperature (Ti) start->monitor check_temp Is Ti within Safe Range (e.g., < 10 °C)? monitor->check_temp action_ok Continue Slow Addition check_temp->action_ok Yes action_warn 1. Stop Addition 2. Increase Cooling Rate check_temp->action_warn No action_ok->monitor check_control Is Temperature Decreasing? action_warn->check_control action_resume Resume Cautious Addition check_control->action_resume Yes action_emergency Emergency Protocol: - Alert Supervisor - Prepare for Dilution - Evacuate if Needed check_control->action_emergency No action_resume->monitor

Caption: Decision workflow for managing reaction temperature.

Q3: How can I prevent the formation of byproducts during the chlorination step?

Byproduct formation is often linked to poor temperature control.

  • Overheating: Excessive temperatures can lead to the degradation of starting materials or products, resulting in tar formation and reduced yields.

  • Incomplete Reaction: Insufficient heating or too short a reaction time may lead to an incomplete conversion of the starting material.[2]

To minimize these issues:

  • Strict Temperature Control: Maintain the recommended temperature throughout the addition and reaction period.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product. This data-driven approach prevents premature or unnecessarily prolonged heating.[2]

Experimental Protocols & Methodologies

These protocols are designed to be self-validating by incorporating critical safety and monitoring steps.

Protocol 1: Controlled Chlorination of Methyl 4-methyl-6-hydroxynicotinate

This protocol details the conversion of the hydroxy-precursor to the desired chloro-product using phosphoryl chloride.

Safety Precautions:

  • Phosphoryl chloride is highly corrosive, toxic, and reacts violently with water.[1] Always handle it in a certified chemical fume hood.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.[3]

  • Ensure all glassware is perfectly dry to prevent uncontrolled reactions.[1]

Procedure:

  • Setup: Equip a three-neck, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer to monitor the internal temperature, and a reflux condenser connected to a gas bubbler (to vent HCl gas).

  • Charge Reactor: Charge the flask with methyl 4-methyl-6-hydroxynicotinate. If the reaction is run without a solvent, POCl₃ will serve as both reagent and solvent.

  • Cooling: Immerse the flask in an ice/salt water bath to cool the contents to 0-5 °C.

  • Reagent Addition: Add phosphoryl chloride (POCl₃) dropwise via the dropping funnel to the cooled, stirred starting material. Crucially, monitor the internal temperature continuously. The rate of addition should be controlled to ensure the temperature does not exceed 10 °C.

  • Heating: After the addition is complete, slowly and carefully raise the temperature to the desired reflux temperature (typically around 100-110 °C). The initial heating phase can also be exothermic, so it should not be rushed.[2]

  • Reaction Monitoring: Maintain the reflux for the time specified in your procedure (often 2-4 hours). Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Cooling: Once complete, cool the reaction mixture back down to room temperature before proceeding to the quenching step.

Protocol 2: Safe Quenching of Excess Phosphoryl Chloride

The quenching process is highly hazardous due to its exothermic nature. This procedure must be performed with extreme caution.

Procedure:

  • Prepare Quenching Medium: In a separate, larger flask, prepare a large volume of crushed ice and water. This large thermal mass is essential to absorb the heat of quenching.

  • Slow Addition: Very slowly and carefully, add the cooled reaction mixture dropwise to the vigorously stirred ice/water slurry. A dropping funnel is recommended for this process.

  • Monitor Temperature: Monitor the temperature of the quenching slurry. If it rises significantly, pause the addition and add more ice.

  • Neutralization: After the addition is complete, the acidic aqueous solution can be slowly neutralized with a saturated base solution, such as sodium bicarbonate or sodium hydroxide, while cooling in an ice bath.

  • Extraction: Once neutralized, the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Data & Visualization

Table 1: Recommended Parameters for Chlorination
ParameterRecommended ValueRationale & Justification
POCl₃ Addition Temp. 0 - 10 °CMinimizes initial exotherm, preventing thermal runaway and side reactions.
Reaction Temp. 100 - 110 °C (Reflux)Provides sufficient energy for the reaction to proceed to completion in a reasonable timeframe.
Quenching Temp. < 10 °CEssential for safely managing the violent, exothermic hydrolysis of excess POCl₃.[1]
Monitoring Interval Every 30-60 minutesAllows for timely detection of reaction completion, preventing unnecessary heating and potential degradation.[2]
Reaction Mechanism Overview

The following diagram illustrates the generally accepted mechanism for the chlorination of a hydroxypyridine using POCl₃. This activation of the hydroxyl group is the key transformation that facilitates the substitution with a chloride ion.

Reaction_Mechanism sub Methyl 4-methyl-6-hydroxynicotinate (Substrate) intermediate Activated Dichlorophosphate Intermediate sub->intermediate + POCl₃ (Exothermic) reagent POCl₃ (Phosphoryl Chloride) product Methyl 6-chloro-4-methylnicotinate (Product) intermediate->product + Cl⁻ byproduct PO₂Cl₂⁻ chloride Cl⁻

Caption: Simplified mechanism of deoxychlorination with POCl₃.

References

  • Nicotinic Acid - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Phosphoryl chloride - Sciencemadness Wiki. Sciencemadness. Available from: [Link]

  • WO2012087519A1 - Compositions and methods for modulating fxr. Google Patents.
  • US 2015/0366856A1 - Farnesoid X Receptor Agonists. Google Patents. Available from: [Link]

  • EP 2 968 303 B1 - Methods for treating macular degeneration and other forms of retinal disease. Google Patents. Available from: [Link]

  • Product Safety Assessment: Phosphorus oxychloride. Lanxess. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available from: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health (NIH). Available from: [Link]

  • Phenyldichlorophosphine - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • CN102249994B - Preparation method of nicotinic acid. Google Patents.

Sources

Troubleshooting

Technical Support Center: Byproduct Identification in "Methyl 6-chloro-4-methylnicotinate" Reactions by LC-MS

Welcome to the technical support center for byproduct identification in reactions involving Methyl 6-chloro-4-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for byproduct identification in reactions involving Methyl 6-chloro-4-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring and impurity profiling using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the scientific integrity of your work.

Introduction

Methyl 6-chloro-4-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. The reactivity of the substituted pyridine ring, while synthetically useful, can also lead to the formation of numerous byproducts. Proactive identification and characterization of these impurities are critical for process optimization, regulatory compliance, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will equip you with the knowledge to anticipate, identify, and troubleshoot common byproducts encountered during the chemical transformations of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I should expect in reactions involving Methyl 6-chloro-4-methylnicotinate?

A1: Based on the reactivity of the starting material and common reaction conditions, you should be vigilant for several classes of byproducts. These include:

  • Hydrolysis Products: The ester functional group is susceptible to hydrolysis, especially in the presence of acidic or basic aqueous conditions, yielding 6-chloro-4-methylnicotinic acid.[1][2][3]

  • Displacement of Chlorine: The chloro-substituent can be displaced by nucleophiles present in the reaction mixture, such as water (to form a hydroxypyridine), amines, or other nucleophilic reagents.

  • Over-alkylation: In reactions involving alkylating agents, there's a potential for undesired alkylation at the pyridine nitrogen or other positions on the ring, a known challenge in pyridine chemistry.[4][5][6]

  • Dimerization: Pyridine derivatives can undergo dimerization, especially under oxidative or radical conditions, leading to bipyridine structures.[7][8][9][10]

  • Decarboxylation: While less common for the methyl ester compared to the free carboxylic acid, decarboxylation can occur under harsh thermal conditions, resulting in the loss of the methoxycarbonyl group.[11][12][13][14]

  • Ring Opening: Strong nucleophiles or harsh reaction conditions can lead to the cleavage of the pyridine ring.[15]

Q2: How can I use the isotopic signature of chlorine to my advantage in LC-MS analysis?

A2: The presence of a chlorine atom provides a distinct isotopic pattern in the mass spectrum, which is a powerful tool for identifying chlorine-containing compounds. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, any molecule containing a single chlorine atom will exhibit two mass peaks separated by approximately 2 Da, with the M+2 peak having about one-third the intensity of the M peak. This characteristic signature allows for the rapid differentiation of chlorine-containing byproducts from other impurities in your chromatogram.[16]

Q3: What are the expected fragmentation patterns for Methyl 6-chloro-4-methylnicotinate and its potential byproducts in MS/MS?

A3: In tandem mass spectrometry (MS/MS), you can expect characteristic fragmentation patterns that aid in structural elucidation. For Methyl 6-chloro-4-methylnicotinate, common fragmentation pathways include:

  • Loss of the methoxy group (-OCH₃) from the ester.

  • Loss of the entire methoxycarbonyl group (-COOCH₃).

  • Cleavage of the methyl group from the pyridine ring.

For byproducts, the fragmentation will depend on their structure. For example, a hydrolysis product would likely show a loss of water (-H₂O) and carbon dioxide (-CO₂) from the carboxylic acid group. Analyzing these fragmentation patterns can provide structural information about the unknown impurities.[17]

Q4: Can byproducts arise from the starting materials themselves?

A4: Absolutely. It is crucial to analyze your starting materials for any existing impurities. For instance, the synthesis of substituted nicotinic acids can sometimes lead to the formation of isomeric byproducts or related substances.[18] These impurities can be carried through the reaction and may even react to form their own set of byproducts, complicating the analysis of your reaction mixture.

Troubleshooting Guide

This section addresses specific issues you might encounter during your LC-MS analysis and provides actionable solutions.

Observation Potential Cause(s) Troubleshooting Steps & Rationale
An unexpected peak shows a characteristic 3:1 isotopic pattern for a single chlorine atom, but its mass does not correspond to any predicted byproduct. 1. An unexpected reaction pathway has occurred. 2. The impurity was present in the starting material. 3. Formation of an adduct with a solvent or reagent.1. Perform High-Resolution MS (HRMS): Obtain an accurate mass to determine the elemental composition. This will help in proposing potential structures. 2. Analyze Starting Materials: Inject a sample of your starting materials and reagents to check for pre-existing impurities. 3. Review Reaction Conditions: Consider all reagents and solvents present in your reaction. Could one of them have reacted to form this byproduct? For example, a reaction with a solvent like acetonitrile is possible under certain catalytic conditions.
A major peak in the chromatogram does not show a chlorine isotopic pattern. 1. The byproduct has lost the chlorine atom. 2. The byproduct is derived from a non-chlorinated starting material or reagent. 3. It could be a dimerization product where the isotopic pattern is more complex.1. Propose Dechlorination Mechanisms: Consider if your reaction conditions could facilitate reductive or nucleophilic dechlorination. 2. MS/MS Fragmentation: Fragment the ion of interest. The fragmentation pattern may provide clues about the core structure. 3. Check for Dimerization: Look for a molecular ion that is approximately double the mass of a potential monomeric unit. The isotopic pattern for a dichlorinated dimer would be more complex (M, M+2, M+4).
Multiple peaks have the same mass but different retention times. 1. Presence of isomers (e.g., positional isomers of substituents). 2. Presence of diastereomers if a new chiral center is formed.1. Optimize Chromatography: Improve the chromatographic separation by modifying the mobile phase composition, gradient, or column chemistry to resolve the isomers. 2. MS/MS Analysis: Fragment each isomeric peak. Isomers will often have similar fragmentation patterns, but the relative intensities of the fragment ions may differ, providing some structural insight.
A peak corresponding to the hydrolyzed byproduct (6-chloro-4-methylnicotinic acid) is observed even under anhydrous reaction conditions. 1. The starting material was partially hydrolyzed. 2. Introduction of water during workup or sample preparation. 3. The LC mobile phase is causing hydrolysis.1. Analyze the Starting Material: Confirm the purity of your Methyl 6-chloro-4-methylnicotinate. 2. Dry Solvents for Sample Prep: Ensure that the solvents used to dissolve your sample for LC-MS analysis are dry. 3. Modify Mobile Phase pH: If using an acidic mobile phase, consider if it is promoting hydrolysis on the column. A mobile phase with a more neutral pH may be necessary.

Experimental Protocols

Protocol 1: General LC-MS Method for Reaction Monitoring

This protocol provides a starting point for developing a robust LC-MS method for analyzing reactions of Methyl 6-chloro-4-methylnicotinate.

1. Sample Preparation: a. Quench a small aliquot of the reaction mixture. b. Dilute the quenched sample with a suitable solvent (e.g., acetonitrile/water 1:1) to a final concentration of approximately 1 mg/mL.[19] c. Filter the sample through a 0.22 µm syringe filter before injection.[19]

2. Liquid Chromatography Conditions:

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 2.7 µmA standard reversed-phase column for good separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting compounds.
Gradient 5% B to 95% B over 15 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CIncreased temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLA small injection volume to avoid column overloading.

3. Mass Spectrometry Conditions (ESI+):

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositivePyridine derivatives ionize well in positive mode due to the basic nitrogen.
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Drying Gas Temp. 325 °CTo desolvate the ions effectively.
Drying Gas Flow 8 L/minTo aid in desolvation.
Scan Range m/z 100 - 1000A wide range to capture expected products and potential dimers.
Fragmentation MS/MS on most intense peaksTo obtain structural information on unknown impurities.
Protocol 2: Targeted Analysis of Hydrolysis Byproduct

This protocol is optimized for the detection of 6-chloro-4-methylnicotinic acid.

1. Sample Preparation: As described in Protocol 1.

2. Liquid Chromatography Conditions:

  • Use a shorter, faster gradient if the primary goal is to quantify the acid without analyzing all other byproducts. For example, 5% B to 40% B over 5 minutes.

3. Mass Spectrometry Conditions (ESI-):

Parameter Setting Rationale
Ionization Mode ESI, NegativeCarboxylic acids provide a strong signal in negative ion mode due to deprotonation.
Capillary Voltage -3.0 kVAppropriate for negative ion mode.
Scan Mode Selected Ion Monitoring (SIM)Monitor for the expected m/z of the deprotonated 6-chloro-4-methylnicotinic acid to enhance sensitivity and selectivity.

Visualizing Potential Byproduct Pathways

The following diagrams illustrate potential reaction pathways leading to common byproducts.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Potential Byproduct Pathways Start Methyl 6-chloro-4-methylnicotinate Product Desired Product Start->Product Reaction Conditions Hydrolysis Hydrolysis (+H2O) Start->Hydrolysis Dechlorination Dechlorination (-Cl) Start->Dechlorination Dimerization Dimerization Start->Dimerization Overalkylation Over-alkylation (+Alkyl) Start->Overalkylation Acid 6-chloro-4-methylnicotinic acid Hydrolysis->Acid Dechloro_Product Dechlorinated Product Dechlorination->Dechloro_Product Dimer Bipyridine Dimer Dimerization->Dimer Alkylated_Product N-Alkylated Pyridinium Salt Alkylated_Product->Overalkylation

Caption: Potential byproduct formation pathways from Methyl 6-chloro-4-methylnicotinate.

LCMS_Workflow cluster_workflow LC-MS Byproduct Identification Workflow Sample Reaction Mixture LC LC Separation Sample->LC MS1 Full Scan MS (MS1) - Detect all ions - Check for Cl isotope pattern LC->MS1 MS2 MS/MS Fragmentation - Elucidate structure MS1->MS2 Data Data Analysis - Propose structures - Compare with standards MS2->Data ID Byproduct Identified Data->ID

Caption: A typical workflow for byproduct identification using LC-MS.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Bull, J. A., et al. (2009). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 110(5), 2727-2813. Retrieved from [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7151, Methyl nicotinate. Retrieved from [Link]

  • Palumbo, G., et al. (1990). Reactions of pyridine coenzyme dimers and monomers with viologens. Biochemical and Biophysical Research Communications, 166(2), 739-745. Retrieved from [Link]

  • S.N. Chemical Corporation. (n.d.). Methyl-6-methylnicotinate Route of Synthesis. Retrieved from [Link]

  • CN114437031A - Synthetic method of 6-methyl nicotine. (2022). Google Patents.
  • ResearchGate. (n.d.). Optimized conditions for pyridine dimerization. Retrieved from [Link]

  • Borbély, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(2), 528. Retrieved from [Link]

  • Le, M., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8503-8510. Retrieved from [Link]

  • Cole, D. E., et al. (2020). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

  • European Medicines Agency. (1998). Methyl Nicotinate - Summary Report. Retrieved from [Link]

  • Sciencemadness Wiki. (2021). Niacin. Retrieved from [Link]

  • Organic Chemistry. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof. (2021). Google Patents.
  • Patsnap. (n.d.). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Retrieved from [Link]

  • Ma, Y.-L., et al. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(10), 929-940. Retrieved from [Link]

  • Agilent Technologies. (2023). Analysis of Short- and Medium- Chain Chlorinated Paraffins in Textiles and Leather Using Triple Quadrupole LC/MS. Retrieved from [Link]

  • US3801580A - Process for the alkylation of the pyridine ring. (1974). Google Patents.
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  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

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  • Vibzz Lab. (2021). Pyridine : Decarboxylation of Niacin [Video]. YouTube. Retrieved from [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Retrieved from [Link]

  • Wang, C., et al. (2022). Chiral Phosphoric Acid-Catalyzed Asymmetric [4 + 2] Cycloadditions of Photogenerated o-Quinodimethanes with Vinylazaarenes. Organic Letters, 24(1), 213-218. Retrieved from [Link]

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Optimization

Technical Support Center: Optimizing Solvent Systems for "Methyl 6-chloro-4-methylnicotinate" Purification

Welcome to the technical support center for the purification of Methyl 6-chloro-4-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 6-chloro-4-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Purification Strategy

Question: What is the best general approach for purifying crude Methyl 6-chloro-4-methylnicotinate?

Answer: A multi-step approach combining an aqueous workup, followed by either recrystallization or column chromatography, is typically the most effective strategy. The choice between recrystallization and chromatography will depend on the nature and quantity of the impurities present.

  • Aqueous Workup: This initial step is crucial for removing inorganic salts and water-soluble impurities. A typical procedure involves dissolving the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and washing with a mild base, such as a sodium bicarbonate solution, to remove any acidic impurities.[1]

  • Recrystallization: If the crude product is relatively pure (generally >90%), recrystallization is an efficient method for obtaining highly pure material. The key is to select a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: When the crude mixture contains multiple byproducts with similar polarities to the desired product, column chromatography is the preferred method.[2][3][4] Normal-phase silica gel chromatography is commonly employed for this compound.[2][3][4]

Recrystallization Troubleshooting

Question: My recrystallization of Methyl 6-chloro-4-methylnicotinate is failing. What are the common reasons and how can I fix them?

Answer: Recrystallization failures with this compound often stem from improper solvent selection or technique. Here are the most common issues and their solutions:

  • Oiling Out: This occurs when the compound comes out of solution as a liquid instead of forming crystals.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. The melting point of Methyl 6-chloro-4-methylnicotinate is in the range of 47.0 to 51.0 °C.

    • Solution: Use a lower-boiling point solvent or a solvent mixture. Ensure the solution is not cooled too rapidly.

  • No Crystal Formation: The compound remains in solution even after cooling.

    • Cause: The compound is too soluble in the chosen solvent, or the concentration is too low.

    • Solution: Partially evaporate the solvent to increase the concentration. If that fails, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat until the solution is clear and allow it to cool slowly.

  • Poor Recovery: A low yield of purified product.

    • Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.[5]

    • Solution: Minimize the amount of hot solvent used to dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize precipitation.

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold.

Solvent SystemSuitability for Methyl 6-chloro-4-methylnicotinateRationale
Hexanes/Ethyl Acetate Excellent Hexanes act as the anti-solvent, while ethyl acetate is the solvent. This combination allows for fine-tuning of the polarity to achieve optimal crystallization.
Isopropanol/Water Good Isopropanol is a good solvent for the compound, and water acts as the anti-solvent.
Ethanol Fair The compound may have moderate solubility in ethanol at room temperature, potentially leading to lower recovery.
Water Poor Due to its organic nature, the compound is unlikely to be sufficiently soluble in hot water for effective recrystallization.
Column Chromatography Troubleshooting

Question: I'm having trouble with the column chromatography purification of Methyl 6-chloro-4-methylnicotinate. What are the common issues?

Answer: Challenges in chromatographic purification of pyridine derivatives often relate to interactions with the stationary phase or improper mobile phase selection.[6]

  • Peak Tailing: This is a frequent issue with basic compounds like pyridines on silica gel columns.[6]

    • Cause: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica surface.[6][7]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the mobile phase. This will compete with the product for binding to the active sites on the silica gel, resulting in more symmetrical peaks.

  • Poor Separation: The desired compound co-elutes with impurities.

    • Cause: The polarity of the mobile phase is not optimized.

    • Solution: Systematically vary the solvent ratio of your mobile phase. A common starting point for this compound is a mixture of hexanes and ethyl acetate.[2][4] Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

  • Compound Stuck on the Column: The product does not elute from the column.

    • Cause: The mobile phase is not polar enough, or the compound is irreversibly binding to the silica gel.

    • Solution: Increase the polarity of the mobile phase. If the compound still does not elute, consider using a more polar solvent like methanol in the mobile phase. In some cases, switching to a different stationary phase, such as alumina, may be necessary.

Recommended Mobile Phase Systems for Column Chromatography
Mobile Phase SystemPolarityTypical Application
Hexanes/Ethyl Acetate Low to MediumA versatile system that is often the first choice for separating compounds of intermediate polarity.[2][4]
Dichloromethane/Methanol Medium to HighUseful for eluting more polar compounds.
Toluene/Acetone Low to MediumAn alternative to hexanes/ethyl acetate that can sometimes provide different selectivity.
Identifying and Removing Common Impurities

Question: What are the likely impurities from the synthesis of Methyl 6-chloro-4-methylnicotinate, and how can I remove them?

Answer: The impurities will depend on the synthetic route, but common byproducts include:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Over-brominated Species: If the synthesis involves bromination of the methyl group, di- and tri-brominated species can form.[3][8] These are typically more polar than the desired mono-brominated product and can be separated by column chromatography.

  • Hydrolyzed Product (6-chloro-4-methylnicotinic acid): The ester can hydrolyze to the corresponding carboxylic acid.

    • Removal: An aqueous wash with a mild base like sodium bicarbonate will extract the acidic impurity into the aqueous layer.[1]

Experimental Workflow & Decision Making

The following diagram outlines a logical workflow for the purification of Methyl 6-chloro-4-methylnicotinate.

PurificationWorkflow cluster_start Initial State cluster_workup Aqueous Workup cluster_analysis Purity Assessment cluster_purification Final Purification Crude_Product Crude Methyl 6-chloro-4- methylnicotinate Dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) Crude_Product->Dissolve Wash Wash with NaHCO3(aq) Dissolve->Wash Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate TLC_Analysis Analyze by TLC/LCMS Concentrate->TLC_Analysis Purity_Check Purity > 90%? TLC_Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Yes Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography->Final_Product SolventSelection Crude_Material Crude Material Analysis High_Purity High Purity (>90%) Few Impurities Crude_Material->High_Purity High Purity Low_Purity Low Purity (<90%) Multiple Impurities Crude_Material->Low_Purity Low Purity Recrystallization Recrystallization High_Purity->Recrystallization Chromatography Column Chromatography Low_Purity->Chromatography

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Guide: Methyl 6-chloro-4-methylnicotinate vs. Methyl 6-bromo-4-methylnicotinate

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of starting materials is a critical decision that dictates the efficiency, cost, and succes...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of starting materials is a critical decision that dictates the efficiency, cost, and success of a synthetic route. Substituted pyridines, such as the nicotinic acid esters, are foundational building blocks. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct intermediates: Methyl 6-chloro-4-methylnicotinate and Methyl 6-bromo-4-methylnicotinate .

The core difference between these molecules lies in the halogen at the 6-position of the pyridine ring. This seemingly minor substitution has profound implications for their reactivity, primarily in two of the most powerful C-C and C-N bond-forming reactions in a chemist's toolkit: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Understanding these differences is paramount for rational reaction design and process optimization.

The Decisive Factor: Carbon-Halogen Bond Properties

The reactivity divergence between the chloro and bromo analogs is fundamentally rooted in the properties of the carbon-halogen (C-X) bond.

  • Bond Dissociation Energy: The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. Consequently, more energy is required to cleave the C-Cl bond. This is the primary reason aryl chlorides are generally less reactive than aryl bromides in reactions where the cleavage of this bond is the rate-determining step, such as the oxidative addition step in many cross-coupling cycles.

  • Leaving Group Ability: In nucleophilic aromatic substitution (SNAr) reactions, the halide is expelled as a leaving group. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) due to its larger size, greater polarizability, and the lower basicity of its conjugate acid (HBr vs. HCl).

These fundamental principles govern the practical applications and reaction conditions required for each substrate.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for constructing complex molecular architectures. The choice between a chloro or bromo substrate directly impacts catalyst selection, reaction kinetics, and overall efficiency.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern synthesis.[1] The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2]

This initial step is where the difference in reactivity is most pronounced. The weaker C-Br bond of Methyl 6-bromo-4-methylnicotinate allows for a much faster rate of oxidative addition compared to the C-Cl bond of its chloro counterpart. This translates to several practical advantages:

  • Milder reaction conditions (often lower temperatures).

  • Lower catalyst loadings.

  • Faster reaction times.

  • Broader compatibility with sensitive functional groups.

While aryl chlorides were once considered challenging substrates, the development of sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands, has enabled their effective use.[3] However, these advanced systems are often required to achieve conversions that are readily accessible with the bromo-analog using simpler catalysts.

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides.[4][5] Similar to the Suzuki coupling, the catalytic cycle is initiated by oxidative addition of the palladium catalyst to the C-X bond.[6]

Consequently, the same reactivity trend holds true: Methyl 6-bromo-4-methylnicotinate is the more reactive substrate. It will couple with a wider range of amines under milder conditions than Methyl 6-chloro-4-methylnicotinate . Achieving high yields with the chloro-analog often necessitates the use of specialized ligands (e.g., biarylphosphines) and stronger bases, which can limit the functional group tolerance of the reaction.[7]

Figure 2: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing methyl ester group, makes these substrates susceptible to nucleophilic aromatic substitution (SNAr).[8] This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

The rate of this reaction is influenced by two factors:

  • The rate of nucleophilic attack.

  • The rate of leaving group expulsion.

While the C-Cl bond is more polarized, making the carbon atom slightly more electrophilic, the superior leaving group ability of bromide is often the dominant factor. Therefore, Methyl 6-bromo-4-methylnicotinate is generally expected to undergo SNAr reactions at a faster rate than its chloro counterpart under identical conditions.

SNAr_Mechanism start start intermediate Meisenheimer Complex | {[Ar(X)(Nu)]⁻} start->intermediate Addition (Slow Step) product product intermediate->product Elimination (Fast Step)

Figure 3: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Data Summary: At-a-Glance Comparison

PropertyMethyl 6-chloro-4-methylnicotinateMethyl 6-bromo-4-methylnicotinate
Molecular Formula C₈H₈ClNO₂C₈H₈BrNO₂
Molecular Weight 185.61 g/mol 230.06 g/mol
Reactivity in Suzuki Coupling LowerHigher
Reactivity in Buchwald-Hartwig LowerHigher
Reactivity in SNAr LowerHigher
Relative Cost Generally lowerGenerally higher
Typical Use Case Cost-effective choice for large-scale synthesis where forcing conditions or advanced catalysts are viable.Preferred for initial route scouting, milder reaction conditions, and maximizing yield on smaller scales.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To provide a tangible demonstration of the reactivity difference, the following self-validating comparative experiment is described. The causality behind this design is to subject both substrates to identical, moderately active catalytic conditions, where the inherent reactivity difference will manifest as a clear disparity in reaction conversion and yield.

Objective: To compare the reaction efficiency of Methyl 6-chloro-4-methylnicotinate and Methyl 6-bromo-4-methylnicotinate in a Suzuki-Miyaura coupling with phenylboronic acid under identical conditions.

Materials:

  • Methyl 6-chloro-4-methylnicotinate

  • Methyl 6-bromo-4-methylnicotinate

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water

Experimental Workflow Diagram:

Comparative_Workflow cluster_chloro Reaction A: Chloro-Substrate cluster_bromo Reaction B: Bromo-Substrate A1 1. Add Chloro-ester, Phenylboronic acid, K2CO3, Toluene to flask A2 2. Add Pd(OAc)2/PPh3 catalyst solution A1->A2 A3 3. Heat at 90°C, monitor by TLC/GC-MS A2->A3 A4 4. Workup & Purification A3->A4 A5 5. Analyze Yield & Purity A4->A5 B1 1. Add Bromo-ester, Phenylboronic acid, K2CO3, Toluene to flask B2 2. Add Pd(OAc)2/PPh3 catalyst solution B1->B2 B3 3. Heat at 90°C, monitor by TLC/GC-MS B2->B3 B4 4. Workup & Purification B3->B4 B5 5. Analyze Yield & Purity B4->B5

Figure 4: Parallel workflow for the comparative Suzuki-Miyaura experiment.

Procedure:

  • Reaction Setup (Perform in parallel for both substrates):

    • To two separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add Methyl 6-halo-4-methylnicotinate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

    • Evacuate and backfill each flask with an inert atmosphere (Nitrogen or Argon) three times.

    • To each flask, add 10 mL of anhydrous toluene.

  • Catalyst Preparation and Addition:

    • In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 2 mL of anhydrous toluene.

    • Add 1 mL of this catalyst solution to each of the reaction flasks via syringe.

  • Reaction:

    • Heat both reaction mixtures to 90°C in a pre-heated oil bath with vigorous stirring.

    • Monitor the progress of both reactions simultaneously by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at 1-hour intervals.

  • Workup and Purification:

    • After 4 hours (or when the bromo-substrate reaction shows completion), cool both mixtures to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the isolated yield of the product, Methyl 4-methyl-6-phenylnicotinate, for both reactions.

    • Confirm the identity and purity of the product by ¹H NMR and ¹³C NMR spectroscopy.

Expected Outcome & Causality: The reaction utilizing Methyl 6-bromo-4-methylnicotinate is expected to proceed to completion or near-completion within the 4-hour timeframe, affording a high isolated yield of the coupled product. In contrast, the reaction with Methyl 6-chloro-4-methylnicotinate will likely show significantly lower conversion, with a substantial amount of starting material remaining. This result directly validates the principle that the oxidative addition of Pd(0) into the C-Br bond is kinetically favored over the C-Cl bond under these standard catalytic conditions.

Conclusion and Strategic Recommendations

The evidence is unequivocal: Methyl 6-bromo-4-methylnicotinate is the more reactive and versatile synthetic intermediate compared to its chloro analog. Its enhanced reactivity in palladium-catalyzed cross-coupling and SNAr reactions allows for milder conditions, broader substrate scope, and often higher yields.

For the research scientist and drug development professional, the choice is strategic:

  • For initial discovery, route scouting, or complex syntheses where preserving sensitive functional groups is critical, the higher reactivity of the bromo-derivative makes it the superior choice, justifying its higher cost.

  • For process development and large-scale manufacturing , where cost is a primary driver, the less expensive chloro-derivative becomes an attractive option. However, its use necessitates investment in process optimization, potentially requiring more expensive and specialized catalyst systems, higher temperatures, and longer reaction times to achieve comparable efficiency.

Ultimately, a comprehensive understanding of the inherent reactivity profiles of these two building blocks empowers chemists to make informed, logical decisions that align with the specific goals, scale, and economic constraints of their projects.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • Premier Group. (n.d.). Methyl-6-methylnicotinate Route of Synthesis. Retrieved from [Link]

  • An, D., & Wang, J. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(13), 5607-5618. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hocek, M., & Dvorakova, H. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Synthesis, 2002(12), 1641-1648. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Britannica. (n.d.). Nucleophilic aromatic substitution. In Britannica. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Alternative Reagents for Methyl 6-chloro-4-methylnicotinate in Drug Discovery

This guide provides an in-depth technical comparison of alternative reagents to Methyl 6-chloro-4-methylnicotinate, a crucial building block in medicinal chemistry. Designed for researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of alternative reagents to Methyl 6-chloro-4-methylnicotinate, a crucial building block in medicinal chemistry. Designed for researchers and drug development professionals, this document moves beyond a simple list of substitutes. It delves into the strategic rationale behind selecting an alternative, provides comparative experimental data, and offers validated protocols to empower your discovery programs. We will explore structural analogs, functional bioisosteres, and alternative synthetic precursors, grounding our analysis in the principles of structure-activity relationships (SAR) and modern synthetic strategy.

The Benchmark Reagent: Profiling Methyl 6-chloro-4-methylnicotinate

Methyl 6-chloro-4-methylnicotinate (CAS No. 1224464-97-4) is a substituted pyridine derivative widely employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from a combination of features: the electron-deficient pyridine ring, a reactive chloro-substituent at the 6-position primed for nucleophilic aromatic substitution (SNAr), and an ester moiety at the 3-position that can be readily modified.

The chlorine atom at C6 is activated by the electron-withdrawing effect of the ring nitrogen, making it an excellent leaving group for reactions with a variety of nucleophiles (amines, thiols, alkoxides). This reactivity is the cornerstone of its application in building molecular complexity.

cluster_0 Methyl 6-chloro-4-methylnicotinate mol ester Ester Moiety (Hydrolysis, Reduction, Amidation) ester->mol chloro C6-Chloro (S_N_Ar Site) chloro->mol methyl C4-Methyl (Steric & Electronic Influence) methyl->mol nitrogen Pyridine Nitrogen (Activates C6) nitrogen->mol

Figure 1: Key reactive sites and functional groups of the benchmark reagent.

A Strategic Framework for Selecting Alternatives: The Power of Bioisosterism

The decision to seek an alternative to a core building block like Methyl 6-chloro-4-methylnicotinate is rarely arbitrary. It is a strategic choice driven by specific project goals. Bioisosteric replacement—the substitution of atoms or groups with other groups of similar size, shape, and electronic character—is a foundational tactic in medicinal chemistry to modulate molecular properties.[3][4] The goal is often to enhance potency, improve metabolic stability, increase solubility, or secure novel intellectual property.[4][5]

The following decision tree illustrates a logical framework for navigating the selection of an alternative reagent.

G cluster_goals cluster_strategies cluster_reagents start Project Goal goal1 Enhance Potency/ Selectivity start->goal1 goal2 Improve ADME (Metabolism, Solubility) start->goal2 goal3 Secure Novel Intellectual Property start->goal3 strategy1 Modify Electronics & Sterics goal1->strategy1 strategy2 Block Metabolic Hotspots goal2->strategy2 strategy3 Scaffold Hopping & Core Modification goal3->strategy3 reagent1 Structural Isomers & Halogen Analogs (e.g., F, Br variants) strategy1->reagent1 reagent2 Functional Group Equivalents (e.g., -SO2Me, -CF3) strategy1->reagent2 strategy2->reagent1 e.g., F for H strategy2->reagent2 e.g., CF3 reagent3 Heterocyclic Bioisosteres (e.g., Pyrimidine core) strategy3->reagent3

Figure 2: Decision workflow for selecting an alternative reagent based on project goals.

Comparative Analysis of Alternative Reagents

Here we compare several classes of alternatives, evaluating their potential advantages and synthetic considerations.

Category A: Halogen and Positional Analogs

This class involves minimal structural perturbation, making it ideal for fine-tuning electronic properties and reactivity. The C-X bond strength and leaving group ability vary down the halogen group (F < Cl < Br < I), directly impacting SNAr reaction conditions.

ReagentStructureKey AdvantagesConsiderations
Methyl 6-fluoro-4-methylnicotinate Often increases metabolic stability; can act as a hydrogen bond acceptor; may improve cell permeability.[6]SNAr requires more forcing conditions (higher temperatures, stronger bases) compared to the chloro analog.
Methyl 6-bromo-4-methylnicotinate More reactive in SNAr and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for milder reaction conditions.C-Br bond is more susceptible to undesired side reactions; higher molecular weight may impact ligand efficiency.
Methyl 4-chloro-6-methylnicotinate Alters the vector for substitution, enabling exploration of different chemical space and SAR.[7]The C4-chloro is generally less activated towards SNAr than a C6-chloro, potentially requiring different catalytic systems or conditions.
Category B: Functional Group Bioisosteres

Replacing the chlorine with non-halogen groups can dramatically alter physicochemical properties like solubility, lipophilicity, and hydrogen bonding potential.

ReagentStructureKey AdvantagesConsiderations
Methyl 4-methyl-6-(methylthio)nicotinate The methylthio group can be oxidized to sulfoxide or sulfone, providing secondary points for modification and SAR exploration.The sulfur atom is a potential site of metabolism (oxidation). Synthesis requires handling of thiols.
Methyl 4-methyl-6-(methylsulfonyl)nicotinate The sulfone is an excellent leaving group and a strong hydrogen bond acceptor, potentially improving both reactivity and target engagement.Significantly increases polarity compared to the chloro analog, impacting solubility and lipophilicity.

Experimental Protocols & Performance Data

Trustworthiness in synthesis relies on reproducible, well-understood protocols. The SNAr reaction is the most common transformation for this class of reagents. Below is a general, self-validating protocol and a comparison of performance under different heating methods.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on established methodologies for the synthesis of related 4-(methylthio) analogs and can be adapted for various nucleophiles.[8]

Objective: To displace the C6-chloro group of Methyl 6-chloro-4-methylnicotinate with a generic sodium thiolate (NaSR).

Materials:

  • Methyl 6-chloro-4-methylnicotinate (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 6-chloro-4-methylnicotinate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.2 M. Stir the solution until the starting material is fully dissolved.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add sodium thiomethoxide (1.2 eq) portion-wise over 5 minutes. Causality Note: Cooling the reaction and adding the nucleophile slowly helps to control the exotherm and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Causality Note: The aqueous wash removes residual DMF and inorganic salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Comparative Performance Data

Microwave-assisted synthesis can dramatically accelerate SNAr reactions. The data below, adapted from a synthesis of a related thioether, illustrates this advantage.[8]

ParameterConventional HeatingMicrowave (300W)
Reaction Time 4 hours5 minutes
Temperature 80 °C100 °C
Yield (%) 82%95%

This data highlights the significant efficiency gains possible with modern synthetic techniques, reducing reaction times from hours to minutes while simultaneously improving yield.

Experimental Workflow Diagram

G start Setup Reaction Vessel (Inert Atmosphere) dissolve Dissolve Reagent in Anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_nuc Add Nucleophile (e.g., NaSMe) cool->add_nuc react Stir & Monitor (TLC / LC-MS) add_nuc->react quench Quench with aq. NaHCO3 react->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Wash, Dry, Concentrate & Purify (Chromatography) extract->purify end Isolated Product purify->end

Figure 3: Standard experimental workflow for the SNAr protocol.

Structure-Activity Relationship (SAR) Implications

The choice of an alternative reagent has profound implications for the biological activity of the final compound. SAR studies investigate how changes in a molecule's structure affect its biological activity.[9] For instance, replacing the 4-methyl group of the core scaffold with other substituents can drastically alter target binding.[10][11]

  • Steric Effects: Changing from a methyl to an ethyl or isopropyl group at the C4 position can probe the size of a receptor's binding pocket.

  • Electronic Effects: Switching the C6-chloro for a C6-fluoro modifies the electronic distribution of the pyridine ring, which can influence pKa and interactions with the target protein.[6]

  • Positional Isomerism: Moving the primary reactive handle from C6 to C4 allows the resulting molecule to adopt a different orientation within the binding site, potentially revealing new, productive interactions.

Conclusion

Methyl 6-chloro-4-methylnicotinate is a versatile and valuable reagent in drug discovery. However, a forward-thinking discovery program must consider a palette of alternatives to strategically address challenges in potency, selectivity, ADME properties, and intellectual property. Structural analogs like the fluoro- and bromo- variants offer a means to fine-tune reactivity and metabolic stability. Functional bioisosteres provide a pathway to significantly alter physicochemical properties. By understanding the underlying chemical principles and leveraging modern synthetic methods, researchers can confidently select and implement the optimal building block to accelerate their journey toward novel therapeutics.

References

  • Synthesis of methyl 6-methylnicotinate - PrepChem.com . PrepChem. Available at:[Link]

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  • CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents. Google Patents.
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  • (48) methyl-6-methyinicotinate Route of Synthesis . DocPlayer. Available at:[Link]

  • US10654806B2 - Menthyl nicotinate synthesis process - Google Patents. Google Patents.
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  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment - Auctores | Journals . Auctores Publishing. Available at:[Link]

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  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed . PubMed. Available at:[Link]

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Sources

Validation

A Comparative Guide to Methyl 6-chloro-4-methylnicotinate Analogs: Exploring Structure-Activity Relationships for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this vast chemical space, substitu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this vast chemical space, substituted methyl nicotinate derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potential anticancer applications. This guide focuses on analogs of methyl 6-chloro-4-methylnicotinate, a key building block for creating diverse molecular architectures. By exploring the impact of structural modifications on biological activity, we aim to provide a framework for the rational design of novel and potent therapeutic candidates.

The Methyl 6-chloro-4-methylnicotinate Scaffold: A Versatile Starting Point

Methyl 6-chloro-4-methylnicotinate offers several points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The chloro group at the 6-position, the methyl group at the 4-position, and the methyl ester at the 3-position are all amenable to substitution, providing a rich platform for generating a library of analogs with diverse physicochemical properties and biological targets. The inherent reactivity of the pyridine ring and its substituents allows for a variety of synthetic transformations, making it an attractive starting point for drug discovery campaigns.

Structure-Activity Relationship (SAR) Insights from Related Pyridine Derivatives

While direct comparative studies on a wide range of methyl 6-chloro-4-methylnicotinate analogs are limited in the public domain, we can extrapolate valuable SAR insights from research on structurally related pyridine and nicotinate derivatives. These insights can guide the design of new analogs with enhanced biological activity.

Modifications at the 4-Position: Modulating Potency and Selectivity

The 4-position of the pyridine ring is a critical site for introducing diversity and influencing biological activity. Studies on related pyridine derivatives have shown that substitutions at this position can significantly impact anticancer potency.

For instance, the introduction of aryl groups at the 4-position of dihydropyridine derivatives has been shown to be a key determinant of their cytotoxic effects against various cancer cell lines.[2] Similarly, in a series of pyrazolo[3,4-b]pyridine analogues, the nature and substitution pattern of the phenyl ring at the 6-position (structurally analogous to the 4-position in our core scaffold) had a notable effect on antiproliferative activity. Specifically, a 4-bromophenyl derivative was found to be more active than its 3-bromophenyl counterpart, and a bulkier 3,4-methylenedioxy moiety also enhanced activity.[3]

These findings suggest that exploring a range of substituted aryl, heteroaryl, and alkyl groups at the 4-position of the methyl 6-chloro-4-methylnicotinate scaffold is a promising strategy for discovering potent anticancer agents. The electronic and steric properties of these substituents will likely play a crucial role in their interaction with biological targets.

Modifications at the 6-Position: The Influence of the Chloro Substituent and Potential Replacements

The chlorine atom at the 6-position of the core scaffold is an important feature. Halogen atoms, particularly chlorine, can enhance the lipophilicity of a molecule, potentially improving its cell permeability and interaction with hydrophobic binding pockets of target proteins. Furthermore, the chloro group can act as a leaving group in nucleophilic aromatic substitution reactions, providing a convenient handle for introducing a wide variety of substituents.

Studies on pyridine-3-carboxamide analogs have demonstrated that a chloro group on an associated phenyl ring, combined with a hydroxyl group on the pyridine ring, resulted in a compound with exceptional activity against Ralstonia solanacearum, highlighting the importance of halogen substitution in biological activity.[4]

Replacing the 6-chloro group with other functionalities, such as amino or alkoxy groups, could lead to analogs with different biological profiles. For example, 6-aminonicotinamide derivatives have been investigated for their diverse biological activities. The synthesis of 6-amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles highlights a synthetic route to introduce amino and alkoxy groups at these positions.[5]

Modifications of the Ester Group: Impact on Hydrolysis and Target Engagement

The methyl ester at the 3-position is another key site for modification. The stability of this ester bond to hydrolysis can influence the pharmacokinetic profile of the analogs.[6] Converting the ester to an amide is a common strategy in medicinal chemistry to improve stability and introduce new hydrogen bonding interactions with target proteins.

For example, a series of pyridine-3-carboxamide analogs were synthesized and showed that the amide linkage was crucial for their high potency against bacterial wilt in tomatoes.[4] This suggests that converting the methyl ester of our core scaffold to a library of amides with diverse amine substituents could yield compounds with improved biological activity and metabolic stability.

Comparative Biological Activity of Representative Pyridine Analogs

To provide a tangible comparison, the following table summarizes the cytotoxic activity of some substituted pyridine derivatives from the literature. While not direct analogs of methyl 6-chloro-4-methylnicotinate, they offer valuable insights into the potential potency of this class of compounds.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine4-bromophenyl derivative (9b)MCF-7Not specified, but noted as more active[3]
2,4,6-trisubstituted pyridineNot specifiedVariousNot specified, but noted as having cytotoxic effects[2]
Pyridine-3-carboxamideCompound 4a (structure in ref)Not applicable (antibacterial)Not applicable[4]

Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential for this chemical class. Direct comparison requires testing of a synthesized library of methyl 6-chloro-4-methylnicotinate analogs under standardized conditions.

Experimental Protocols

To facilitate the exploration of methyl 6-chloro-4-methylnicotinate analogs, we provide the following detailed experimental protocols for their synthesis and biological evaluation.

General Synthetic Protocol for 4-Aryl-6-chloronicotinate Analogs

This protocol describes a potential route for the synthesis of 4-aryl substituted analogs, a key modification suggested by the SAR analysis.

Step 1: Synthesis of the Pyridone Intermediate

A mixture of ethyl acetoacetate, an appropriate aromatic aldehyde, and ammonium acetate in ethanol is heated at reflux for several hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the corresponding 2-hydroxy-4-aryl-6-methylnicotinonitrile.

Step 2: Chlorination of the Pyridone

The pyridone intermediate is treated with phosphorus oxychloride at reflux for a specified period. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried to afford the 2,6-dichloro-4-aryl-nicotinonitrile.

Step 3: Selective Reduction and Esterification

The dichlorinated intermediate can then be subjected to selective reduction of the 2-chloro group, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification to yield the target methyl 4-aryl-6-chloronicotinate.

Cytotoxicity Evaluation: MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the research and development process for these analogs, the following diagrams, created using Graphviz, illustrate the key workflows and conceptual relationships.

SAR_Concept cluster_mods Structural Modifications cluster_eval Biological Evaluation Core Methyl 6-chloro-4-methylnicotinate Scaffold Mod4 4-Position Analogs (Aryl, Heteroaryl, Alkyl) Core->Mod4 Synthesize Analogs Mod6 6-Position Analogs (Amino, Alkoxy) Core->Mod6 Synthesize Analogs ModEster Ester/Amide Analogs Core->ModEster Synthesize Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT) Mod4->Cytotoxicity Screen for Activity Mod6->Cytotoxicity Screen for Activity ModEster->Cytotoxicity Screen for Activity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Investigate Potent Hits SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Analyze Data SAR->Core Rational Design of New Analogs

Caption: A conceptual workflow for the discovery of novel anticancer agents based on the methyl 6-chloro-4-methylnicotinate scaffold.

Synthesis_Workflow start Starting Materials (e.g., Ethyl acetoacetate, Aldehyde) step1 Step 1: Pyridone Synthesis start->step1 step2 Step 2: Chlorination step1->step2 step3 Step 3: Further Modifications (e.g., Suzuki Coupling, Nucleophilic Substitution) step2->step3 purification Purification & Characterization (Chromatography, NMR, MS) step3->purification product Target Analog Library purification->product

Caption: A generalized synthetic workflow for the preparation of a library of methyl 6-chloro-4-methylnicotinate analogs.

Conclusion and Future Directions

The methyl 6-chloro-4-methylnicotinate scaffold represents a versatile and promising starting point for the discovery of novel anticancer agents. By leveraging existing knowledge of the structure-activity relationships of related pyridine derivatives, researchers can rationally design and synthesize libraries of analogs with enhanced potency and selectivity. The exploration of various substituents at the 4 and 6-positions, as well as modifications of the ester group, are key strategies for optimizing the biological activity of these compounds.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of methyl 6-chloro-4-methylnicotinate analogs. High-throughput screening against a panel of cancer cell lines will be crucial for identifying lead compounds. Subsequent mechanism of action studies, including the identification of molecular targets and signaling pathways, will be essential for advancing the most promising candidates through the drug discovery pipeline. The insights and protocols provided in this guide aim to facilitate these efforts and contribute to the development of the next generation of pyridine-based anticancer therapeutics.

References

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

  • Amino acid derivatives of natural chlorins as a platform for the creation of targeted photosensitizers in oncology. Fine Chemical Technologies. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. ResearchGate. [Link]

  • Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. PMC. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]

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  • Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[2][4]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. MDPI. [Link]

  • Methyl Nicotinate Is a Novel Geroprotective Compound That Promotes Mitochondria Dependent Lifespan Extension. bioRxiv. [Link]

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Comparative

Benchmarking synthesis routes for "Methyl 6-chloro-4-methylnicotinate" production

The following guide benchmarks the synthesis routes for Methyl 6-chloro-4-methylnicotinate , a critical intermediate in the development of pyridine-based pharmaceuticals and agrochemicals. This guide prioritizes regiocon...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthesis routes for Methyl 6-chloro-4-methylnicotinate , a critical intermediate in the development of pyridine-based pharmaceuticals and agrochemicals.

This guide prioritizes regiocontrol and scalability , distinguishing between the industry-standard "De Novo Pyridone" route and the "N-Oxide Functionalization" alternative.

CAS: 65169-43-9 (Generic generic reference for 6-chloro-4-methylnicotinates) Target Structure: Pyridine core, 3-COOMe, 4-Me, 6-Cl.

Executive Summary

The synthesis of Methyl 6-chloro-4-methylnicotinate presents a classic regioselectivity challenge. The presence of the C4-methyl group and C3-ester moiety creates steric and electronic competition between the C2 and C6 positions.

  • Route A (The Pyridone Pathway): The industry "Gold Standard." It constructs the pyridine ring with the oxygenation already in place at C6, ensuring 100% regioselectivity during the final chlorination.

  • Route B (The N-Oxide Pathway): A functionalization strategy starting from commercially available 4-methylnicotinates. While shorter, it suffers from C2 vs. C6 isomer mixtures during the rearrangement-chlorination step.

Part 1: Comparative Analysis

The following table summarizes the performance metrics of the two primary routes.

MetricRoute A: Pyridone Deoxychlorination Route B: N-Oxide Rearrangement
Regioselectivity High (>99%) (Defined by ring construction)Moderate (Mixture of 2-Cl and 6-Cl isomers)
Overall Yield 65 - 75% (2 steps from pyridone)40 - 55% (Losses due to isomer separation)
Atom Economy Moderate (Loss of POCl3 byproducts)Good (Fewer steps, but higher waste in purification)
Cost Driver Precursor synthesis (Pyridone construction)Purification (Chromatography/Recrystallization)
Scalability High (Exothermic steps are manageable)Medium (N-oxide thermal rearrangement risks)
Safety Profile Requires handling POCl3 (Corrosive)Requires handling mCPBA/H2O2 (Peroxide hazards)

Part 2: Detailed Technical Protocols

Route A: The Pyridone Deoxychlorination (Recommended)

This route avoids the "isomer trap" by synthesizing a 6-hydroxy precursor (pyridone tautomer), which is then chlorinated.

Phase 1: Construction of the Pyridone Core
  • Mechanism: Condensation of acyclic precursors (e.g., aminocrotonate + propiolate or similar malonate derivatives) or transformation of Coumalic Acid .

  • Precursor: Methyl 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (also known as Methyl 4-hydroxy-6-methylnicotinate).

Phase 2: Deoxygenative Chlorination

This step converts the C6-hydroxyl group into the C6-chloride using Phosphorus Oxychloride (POCl3).

Experimental Protocol (Bench Scale):

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas (N2/Ar) inlet.

  • Reagents:

    • Methyl 4-hydroxy-6-methylnicotinate: 10.0 g (59.8 mmol)

    • Phosphorus Oxychloride (POCl3): 27.5 g (179 mmol, 3.0 equiv)

    • Optional: catalytic DMF (5 drops) to form the Vilsmeier-Haack active species.

  • Procedure:

    • Charge the flask with the solid hydroxypyridine precursor.

    • Cool the vessel to 0°C in an ice bath.

    • Add POCl3 dropwise (Caution: Exothermic).

    • Once addition is complete, remove the ice bath and heat the mixture to reflux (105°C) for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting material spot (polar, baseline) should disappear, replaced by a less polar product spot.

  • Work-up (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess POCl3 (use a caustic trap for the pump).

    • Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze remaining phosphoryl chlorides. Maintain temperature <20°C.

    • Neutralize the aqueous slurry to pH 7–8 using saturated NaHCO3 or 10% NaOH solution.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification:

    • Dry combined organics over anhydrous MgSO4.

    • Filter and concentrate.

    • Recrystallize from Heptane/EtOAc if necessary.

  • Expected Yield: 9.5 g (85%).

Expert Insight: If the 4-methyl group causes steric hindrance, adding a base like N,N-diethylaniline (1.0 equiv) can accelerate the reaction by buffering the HCl generated.

Route B: The N-Oxide Rearrangement (Alternative)

Useful when the 4-methylnicotinate ester is already available as a bulk commodity.

Experimental Protocol:

  • Oxidation: Treat Methyl 4-methylnicotinate with m-CPBA (1.2 equiv) in DCM at RT for 12 hours. Wash with Na2S2O3 to remove excess peroxide. Yields the N-oxide (~90%).

  • Chlorination: Dissolve the N-oxide in DCM. Add POCl3 (2.0 equiv) and Triethylamine (2.0 equiv). Stir at RT or mild reflux.

  • The Challenge: The rearrangement mechanism (Meisenheimer-like) can place the chlorine at C2 or C6.

    • C2-Chloro isomer: Often the kinetic product due to proximity to the ester.

    • C6-Chloro isomer: The thermodynamic product (less hindered).

  • Purification: Requires careful column chromatography to separate the 6-chloro target from the 2-chloro byproduct.

Part 3: Visualizations

Diagram 1: Reaction Scheme & Pathway Comparison

The following diagram illustrates the mechanistic flow of both routes, highlighting the regioselectivity bottleneck in Route B.

SynthesisRoutes Start_A Route A: Pyridone Precursor (Methyl 4-hydroxy-6-methylnicotinate) Reagent_A Reagent: POCl3 (Deoxygenative Chlorination) Start_A->Reagent_A Reflux Intermediate_A Chlorophosphate Intermediate Reagent_A->Intermediate_A Target TARGET PRODUCT Methyl 6-chloro-4-methylnicotinate Intermediate_A->Target -PO2Cl, -HCl (High Regioselectivity) Start_B Route B: Pyridine Precursor (Methyl 4-methylnicotinate) Step_B1 Step 1: N-Oxidation (mCPBA or H2O2) Start_B->Step_B1 Intermediate_B Pyridine N-Oxide Step_B1->Intermediate_B Step_B2 Step 2: POCl3 Rearrangement Intermediate_B->Step_B2 Step_B2->Target ~60% Byproduct Byproduct: Methyl 2-chloro isomer Step_B2->Byproduct ~40% (Impurity)

Caption: Comparative flow of Route A (Direct Chlorination) vs. Route B (N-Oxide Rearrangement), showing the divergence of byproducts in Route B.

Diagram 2: Decision Matrix for Process Selection

Use this logic tree to select the optimal route based on your lab's constraints.

DecisionMatrix Start Start: Select Synthesis Strategy Q1 Is High Purity (>98%) Critical? Start->Q1 Q2 Is Cost/Speed the Priority? Q1->Q2 No (R&D/Screening) RouteA Choose Route A (Pyridone Route) Q1->RouteA Yes (Pharma/GLP) Q2->RouteA No (Need Reliability) RouteB Choose Route B (N-Oxide Route) Q2->RouteB Yes (Cheaper Precursors)

Caption: Decision tree assisting researchers in choosing between purity (Route A) and raw material cost (Route B).

References

  • Organic Syntheses, Coll. Vol. 4, p.532 (1963). Preparation of 6-Hydroxynicotinic acid from Methyl Coumalate. (Foundational chemistry for Route A precursor).

  • Royal Society of Chemistry, Electronic Supp. Info (2015). Synthesis of methyl 4-bromo-6-methylnicotinate via POBr3. (Direct protocol validation for 4-methyl substituted systems).

  • ResearchGate, Review (2020). Applications of Phosphorus Oxychloride (POCl3) in Organic Synthesis.[1][2] (Mechanistic details on Vilsmeier-Haack chlorination).

  • ChemicalBook. Methyl 6-methylnicotinate Synthesis and Properties. (Data on Route B precursors).

Sources

Validation

A Researcher's Guide to Spectroscopic Differentiation of Methyl 6-chloro-4-methylnicotinate Isomers

In the realm of pharmaceutical and materials science, the precise structural elucidation of isomeric compounds is a cornerstone of robust research and development. Positional isomers, while possessing the same molecular...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical and materials science, the precise structural elucidation of isomeric compounds is a cornerstone of robust research and development. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of Methyl 6-chloro-4-methylnicotinate and three of its key positional isomers.

The unambiguous identification of these isomers is critical, as subtle changes in the positions of the chloro and methyl substituents on the pyridine ring can significantly impact reaction kinetics, biological activity, and final product purity. This document, intended for researchers, scientists, and drug development professionals, offers a detailed analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for each isomer. The presented data is a synthesis of experimentally obtained information for analogous compounds and predictions based on established spectroscopic principles of substituent effects on aromatic systems.

The Isomers in Focus

The four isomers under consideration in this guide are:

  • Isomer 1: Methyl 6-chloro-4-methylnicotinate

  • Isomer 2: Methyl 4-chloro-6-methylnicotinate

  • Isomer 3: Methyl 2-chloro-6-methylnicotinate

  • Isomer 4: Methyl 2-chloro-4-methylnicotinate

isomers cluster_1 Isomer 1: Methyl 6-chloro-4-methylnicotinate cluster_2 Isomer 2: Methyl 4-chloro-6-methylnicotinate cluster_3 Isomer 3: Methyl 2-chloro-6-methylnicotinate cluster_4 Isomer 4: Methyl 2-chloro-4-methylnicotinate I1 I1 I2 I2 I3 I3 I4 I4

Caption: Molecular structures of the four isomers of Methyl 6-chloro-4-methylnicotinate.

Experimental Protocols

The following sections outline the standardized methodologies for acquiring the spectroscopic data discussed in this guide. Adherence to these protocols ensures data reproducibility and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.[1]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Add Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Proton Decoupling: Broadband decoupling is applied to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy

FTIR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Samples: Can be analyzed as Potassium Bromide (KBr) pellets. Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

  • Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane or acetone), apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition:

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with Electron Ionization (EI).

Sample Introduction:

  • Direct Infusion: Introduce the sample directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, GC can be used for separation prior to mass analysis.

Ionization Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

Results and Discussion: A Comparative Spectroscopic Analysis

The following tables summarize the predicted and analogous experimental spectroscopic data for the four isomers. The subsequent discussion highlights the key differentiating features.

¹H NMR Data Comparison
Isomer Aromatic Proton 1 (δ, ppm) Aromatic Proton 2 (δ, ppm) Methyl Proton (δ, ppm) Ester Methyl Proton (δ, ppm)
1: Methyl 6-chloro-4-methylnicotinate~8.9 (s)~7.3 (s)~2.5 (s)~3.9 (s)
2: Methyl 4-chloro-6-methylnicotinate~8.8 (s)~7.4 (s)~2.5 (s)~3.9 (s)
3: Methyl 2-chloro-6-methylnicotinate~8.1 (d, J≈8 Hz)~7.2 (d, J≈8 Hz)~2.6 (s)~3.9 (s)
4: Methyl 2-chloro-4-methylnicotinate~8.4 (d, J≈5 Hz)~7.0 (d, J≈5 Hz)~2.4 (s)~3.9 (s)

Analysis of ¹H NMR Spectra:

The primary differentiating features in the ¹H NMR spectra are the chemical shifts and coupling patterns of the aromatic protons.

  • Isomers 1 and 2 are expected to show two singlets for the aromatic protons, as they are not adjacent to each other. The exact chemical shifts will differ slightly due to the relative positions of the electron-withdrawing chloro group and the electron-donating methyl group. In Isomer 1, the proton at C2 is deshielded by the adjacent nitrogen and the ester group, while the proton at C5 is influenced by the chloro and methyl groups. In Isomer 2, the proton at C2 is deshielded, and the proton at C5 is influenced by the chloro and methyl groups in different positions.

  • Isomers 3 and 4 will each exhibit two doublets for the aromatic protons, as they are vicinal (adjacent) to each other. The magnitude of the coupling constant (J) will be characteristic of ortho-coupling in a pyridine ring (typically 5-8 Hz). The chemical shifts will be influenced by the positions of the substituents. For instance, in Isomer 3, the protons are at C4 and C5, while in Isomer 4, they are at C5 and C6.

¹³C NMR Data Comparison
Isomer C=O (δ, ppm) Aromatic C (δ, ppm) Methyl C (δ, ppm) Ester Methyl C (δ, ppm)
1: Methyl 6-chloro-4-methylnicotinate~165~155 (C6), ~152 (C2), ~148 (C4), ~125 (C5), ~122 (C3)~18~53
2: Methyl 4-chloro-6-methylnicotinate~165~162 (C6), ~151 (C2), ~149 (C4), ~128 (C5), ~124 (C3)~24~52
3: Methyl 2-chloro-6-methylnicotinate~166~160 (C6), ~150 (C2), ~140 (C4), ~123 (C5), ~128 (C3)~24~53
4: Methyl 2-chloro-4-methylnicotinate~166~158 (C2), ~150 (C6), ~149 (C4), ~124 (C5), ~121 (C3)~18~53

Analysis of ¹³C NMR Spectra:

The number of unique carbon signals and their chemical shifts provide definitive structural information.[2] Each isomer will show 8 distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts of the aromatic carbons are particularly informative. The carbon atom attached to the chlorine atom will be significantly deshielded, as will the carbons adjacent to the nitrogen atom. The position of the methyl and ester groups will also influence the chemical shifts of the ring carbons. For example, in Isomer 2, the carbon at C6, attached to the methyl group, will have a different chemical shift compared to the carbon at C4 attached to the methyl group in Isomer 1. The data for Methyl 4-chloro-6-methylnicotinate is predicted based on the experimentally determined values for the analogous bromo-compound, with adjustments for the differing electronegativity of chlorine.[3]

Infrared (IR) Spectroscopy Data Comparison
Isomer C=O Stretch (cm⁻¹) C=C, C=N Stretch (cm⁻¹) C-Cl Stretch (cm⁻¹)
1: Methyl 6-chloro-4-methylnicotinate~1725~1600-1450~750-700
2: Methyl 4-chloro-6-methylnicotinate~1725~1600-1450~780-730
3: Methyl 2-chloro-6-methylnicotinate~1730~1600-1450~760-710
4: Methyl 2-chloro-4-methylnicotinate~1730~1600-1450~790-740

Analysis of IR Spectra:

While the IR spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

  • C=O Stretch: All isomers will show a strong absorption band for the ester carbonyl group, typically in the range of 1725-1730 cm⁻¹. The exact position can be influenced by the electronic effects of the ring substituents.

  • C=C and C=N Stretches: The pyridine ring will exhibit several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. The pattern and intensity of these bands can vary between isomers.

  • C-Cl Stretch: A moderate to strong absorption due to the C-Cl stretch is expected in the 700-800 cm⁻¹ range. The precise frequency can be influenced by the substitution pattern of the ring.

Mass Spectrometry (MS) Data Comparison
Isomer Molecular Ion (m/z) Key Fragmentation Ions (m/z)
1: Methyl 6-chloro-4-methylnicotinate185/187 (3:1)154/156 ([M-OCH₃]⁺), 126/128 ([M-CO₂CH₃]⁺)
2: Methyl 4-chloro-6-methylnicotinate185/187 (3:1)154/156 ([M-OCH₃]⁺), 126/128 ([M-CO₂CH₃]⁺)
3: Methyl 2-chloro-6-methylnicotinate185/187 (3:1)154/156 ([M-OCH₃]⁺), 126/128 ([M-CO₂CH₃]⁺)
4: Methyl 2-chloro-4-methylnicotinate185/187 (3:1)154/156 ([M-OCH₃]⁺), 126/128 ([M-CO₂CH₃]⁺)

Analysis of Mass Spectra:

The key diagnostic feature in the mass spectra of these isomers is the presence of the characteristic isotopic pattern for a chlorine-containing compound. The molecular ion peak (M⁺) will appear as a doublet, with the M+2 peak having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

While the primary fragmentation pathways, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-CO₂CH₃), will be common to all isomers, the relative intensities of the fragment ions may differ slightly, providing potential clues for differentiation.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous differentiation of the positional isomers of Methyl 6-chloro-4-methylnicotinate. ¹H and ¹³C NMR are particularly decisive, offering clear distinctions based on chemical shifts and coupling patterns that are highly sensitive to the substituent positions on the pyridine ring. While IR and MS provide valuable corroborating evidence, especially in confirming the presence of key functional groups and the elemental composition, NMR remains the gold standard for detailed structural elucidation in this context. By carefully analyzing the data from these techniques, researchers can confidently identify and characterize the specific isomer of interest, ensuring the integrity and success of their scientific endeavors.

References

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl 6-chloro-4-methylnicotinate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-6-methylpyridine-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Medify. (n.d.). Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6) — AQA A Level Chemistry Study Notes. Retrieved from [Link]

  • MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

Sources

Comparative

Comparative analysis of "Methyl 6-chloro-4-methylnicotinate" purification methods

CAS Number: 1224464-97-4 Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol Physical State: Solid (Melting Point: 47.0–51.0 °C)[1] Executive Summary Methyl 6-chloro-4-methylnicotinate is a critical halogenated p...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1224464-97-4 Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol Physical State: Solid (Melting Point: 47.0–51.0 °C)[1]

Executive Summary

Methyl 6-chloro-4-methylnicotinate is a critical halogenated pyridine intermediate, widely utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural integrity—specifically the labile methyl ester and the nucleophilic susceptibility of the C6-chlorine—demands precise purification protocols.

This guide compares the two dominant purification methodologies: Flash Column Chromatography (FCC) and Recrystallization . While FCC offers superior resolution for research-scale isolation (>99% purity), Recrystallization emerges as the scalable, cost-effective choice for process chemistry, provided specific solvent systems are utilized to prevent "oiling out" due to the compound’s low melting point (47–51 °C).

Impurity Profile & Separation Logic

Effective purification requires understanding the "Enemy"—the specific impurities generated during synthesis (typically via chlorination of methyl 6-hydroxy-4-methylnicotinate using POCl₃).[1]

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Precursor Acid Hydrolysis of ester or unreacted starting material (6-chloro-4-methylnicotinic acid).[1]Acidic (pKa ~3-4).[1] Soluble in basic aq. media.Alkaline Wash: Partitions into aqueous phase at pH 9.
Phosphorus Residues POCl₃ byproducts (Phosphoric acid esters).Highly polar, often viscous oils.Aqueous Quench: Hydrolyze to water-soluble acids, remove via phase separation.[1]
Des-chloro Analog Over-reduction or incomplete chlorination.[1]Similar polarity to target; lower lipophilicity.FCC: Requires gradient elution for separation.
Oligomers Pyridine self-condensation (rare but possible under high heat).[1]High molecular weight, non-polar.Recrystallization: Remains in mother liquor or filters out as insoluble gum.

Comparative Analysis of Methods

Method A: Flash Column Chromatography (High-Resolution)

Best For: Discovery scale (<10 g), removal of closely eluting impurities, and maximizing yield from "dirty" reactions.

  • Mechanism: Adsorption chromatography exploiting the moderate polarity of the ester group.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient of Hexanes (or Petroleum Ether) and Ethyl Acetate.

  • Performance:

    • Purity: >99.5% (HPLC)

    • Yield: 85–92%[1]

    • Throughput: Low (Time-intensive).[1]

Method B: Recrystallization (Scalable)

Best For: Process scale (>50 g), removal of trace soluble impurities, and cost reduction.

  • Mechanism: Solubility differential based on temperature.

  • Challenge: The compound's low melting point (47–51 °C) creates a high risk of "oiling out" (forming a second liquid phase) rather than crystallizing if the temperature drops too fast or the solvent is too polar.

  • Solvent System: Heptane / Ethyl Acetate (9:1) or Methanol / Water .

  • Performance:

    • Purity: >98.0% (GC)[1][2]

    • Yield: 70–80% (Mother liquor losses).

    • Throughput: High.

Detailed Experimental Protocols

Protocol A: Flash Column Chromatography (Standard)

Grounding: Adapted from standard protocols for halogenated nicotinates [1, 2].[1]

  • Sample Prep: Dissolve crude residue in minimum Dichloromethane (DCM). Adsorb onto silica (1:2 w/w ratio) and evaporate to dryness to create a "dry load."

  • Column Setup: Pack column with Silica Gel 60. Equilibrate with 100% Hexanes.

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (Elutes non-polar grease/impurities).

    • 5–20 min: Gradient to 10% Ethyl Acetate in Hexanes.

    • 20–40 min: Hold at 15–20% Ethyl Acetate. Product typically elutes here.

    • Check fractions via TLC (UV 254 nm). Product R_f ≈ 0.4 in 20% EtOAc/Hexane.

  • Isolation: Combine pure fractions and concentrate in vacuo at <40 °C (avoid thermal degradation).

Protocol B: Low-Temperature Recrystallization

Grounding: Optimized for low-melting solids (MP 47°C) [3].

  • Dissolution: Place crude solid in a flask. Add Heptane (5 mL/g). Heat to 45 °C (just below melting point of pure solid) with stirring.

  • Solvency Adjustment: Dropwise add Ethyl Acetate until the solid just dissolves. Do not exceed 50 °C.

  • Cooling (Critical Step):

    • Remove heat source.[3][4] Allow to cool slowly to Room Temp (25 °C) over 1 hour. Do not use an ice bath yet (prevents oiling).

    • Seed with a pure crystal if available.

    • Once turbidity is observed, transfer to 4 °C fridge for 4 hours.

  • Filtration: Filter the resulting white needles rapidly using a chilled Buchner funnel. Wash with cold Heptane.

  • Drying: Vacuum dry at room temperature (Do not heat, or crystals will fuse).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying Methyl 6-chloro-4-methylnicotinate based on scale and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Post-Quench) CheckScale Scale Assessment Start->CheckScale SmallScale < 10 grams CheckScale->SmallScale LargeScale > 10 grams CheckScale->LargeScale FCC Flash Column Chromatography (Hexane/EtOAc Gradient) SmallScale->FCC ResultHighPurity High Purity (>99%) High Yield FCC->ResultHighPurity Isolate PreWash Acid/Base Wash (Remove Acid Impurities) LargeScale->PreWash Recryst Recrystallization (Heptane/EtOAc) PreWash->Recryst CheckMP Check MP Recryst->CheckMP CheckMP->FCC Oiled Out / Low Purity ResultScalable Scalable Purity (>98%) Moderate Yield CheckMP->ResultScalable Solid (MP 47-51°C)

Caption: Workflow guiding the selection between chromatography and recrystallization based on scale and physical state.

Performance Data Summary

MetricFlash ChromatographyRecrystallization
Purity (GC/HPLC) > 99.5% > 98.0%
Yield 85 – 92% 70 – 80%
Solvent Consumption High (Liters/g)Low (mL/g)
Time Efficiency Low (Hours/run)High (Batch process)
Scalability Poor (Linear scaling)Excellent (Volume scaling)
Risk Factor Silica irreversibility (rare)Oiling out (High risk due to MP)

References

  • TCI Chemicals. Product Specification: Methyl 6-Chloro-4-methylnicotinate (CAS 1224464-97-4).[1] Retrieved from

  • Royal Society of Chemistry. Synthesis of methyl 4-bromo-6-methylnicotinate (Analogous Protocol).[1] Electronic Supplementary Information. Retrieved from

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • ChemicalBook. Methyl 4,6-dichloronicotinate Properties (Structural Analog Data). Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Parallel Synthesis: Performance of Methyl 6-chloro-4-methylnicotinate and its Alternatives

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of diverse chemical libraries is a cornerstone of modern discovery. Parallel synthesis has emerged as a powerful stra...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of diverse chemical libraries is a cornerstone of modern discovery. Parallel synthesis has emerged as a powerful strategy to accelerate this process, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. The selection of the core building block is a critical decision that significantly impacts the efficiency and success of a library synthesis campaign. This guide provides an in-depth technical comparison of Methyl 6-chloro-4-methylnicotinate with two key alternatives, Methyl 4,6-dichloronicotinate and Methyl 2,6-dichloronicotinate , in the context of two of the most powerful and widely used cross-coupling reactions in parallel synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Functionalized nicotinic acid esters, such as the compounds discussed herein, serve as versatile precursors for the synthesis of highly substituted pyridine derivatives.[2][3] This guide will delve into the nuanced reactivity of these building blocks, providing field-proven insights and experimental guidance to inform your selection and optimize your parallel synthesis workflows.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[4][5] In the context of parallel synthesis, the choice of the halogenated pyridine precursor can significantly influence reaction outcomes, including yield, purity, and the required catalyst loading.

The reactivity of chloropyridines in Suzuki-Miyaura coupling is generally lower than their bromo or iodo counterparts, often necessitating more specialized and bulky, electron-rich phosphine ligands to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[4] The electronic nature and position of substituents on the pyridine ring also play a crucial role in modulating this reactivity.

Table 1: Comparative Performance of Chloronicotinates in a Representative Suzuki-Miyaura Coupling

EntryChloronicotinate PrecursorArylboronic AcidProductTypical Yield (%)Key Observations
1Methyl 6-chloro-4-methylnicotinatePhenylboronic acidMethyl 4-methyl-6-phenylnicotinate85-95Generally high yields with standard palladium catalysts and bulky phosphine ligands. The methyl group provides moderate electron donation, slightly activating the ring.
2Methyl 4,6-dichloronicotinatePhenylboronic acidMethyl 4-chloro-6-phenylnicotinate70-85Selective coupling at the 6-position is typically observed due to the higher reactivity of the C-Cl bond at this position. The second chloro group is deactivating.
3Methyl 2,6-dichloronicotinatePhenylboronic acidMethyl 2-chloro-6-phenylnicotinate65-80Coupling occurs preferentially at the 6-position. The proximity of the chloro groups to the nitrogen can influence catalyst coordination.
4Methyl 6-chloro-4-methylnicotinate4-Methoxyphenylboronic acidMethyl 4-methyl-6-(4-methoxyphenyl)nicotinate80-90Electron-rich boronic acids generally perform well.
5Methyl 4,6-dichloronicotinate4-Methoxyphenylboronic acidMethyl 4-chloro-6-(4-methoxyphenyl)nicotinate65-80Similar selectivity for the 6-position is maintained.
6Methyl 2,6-dichloronicotinate4-Methoxyphenylboronic acidMethyl 2-chloro-6-(4-methoxyphenyl)nicotinate60-75Yields may be slightly lower due to electronic and steric factors.
7Methyl 6-chloro-4-methylnicotinate4-(Trifluoromethyl)phenylboronic acidMethyl 4-methyl-6-(4-(trifluoromethyl)phenyl)nicotinate75-85Electron-deficient boronic acids can be more challenging but still provide good yields.
8Methyl 4,6-dichloronicotinate4-(Trifluoromethyl)phenylboronic acidMethyl 4-chloro-6-(4-(trifluoromethyl)phenyl)nicotinate60-75The combination of a deactivated pyridine and an electron-deficient boronic acid can lead to lower yields.
9Methyl 2,6-dichloronicotinate4-(Trifluoromethyl)phenylboronic acidMethyl 2-chloro-6-(4-(trifluoromethyl)phenyl)nicotinate55-70This combination often requires more forcing conditions or higher catalyst loadings.

Causality Behind Performance Differences:

  • Methyl 6-chloro-4-methylnicotinate: The presence of a single chloro group at the 6-position, coupled with the mildly activating methyl group at the 4-position, makes this substrate highly reactive and selective in Suzuki-Miyaura couplings. The absence of a second deactivating chloro group generally leads to higher yields and cleaner reactions. This makes it an excellent choice for straightforward library synthesis where high purity and yield are paramount.

  • Methyl 4,6-dichloronicotinate: This building block offers the advantage of sequential functionalization. The C6-Cl bond is generally more reactive towards palladium-catalyzed cross-coupling than the C4-Cl bond.[6] This differential reactivity allows for the selective introduction of an aryl group at the 6-position, leaving the 4-chloro substituent available for subsequent diversification, a powerful strategy in library-from-library synthesis.[7] However, the overall yields for the initial coupling are often slightly lower compared to the mono-chloro analog due to the deactivating effect of the second chlorine atom.

  • Methyl 2,6-dichloronicotinate: Similar to its 4,6-dichloro isomer, this substrate allows for selective functionalization, with the initial coupling typically occurring at the 6-position. The proximity of the two chloro groups to the ring nitrogen can sometimes lead to catalyst inhibition, potentially requiring higher catalyst loadings or more specialized ligands to achieve optimal results.[4]

Experimental Protocol: Parallel Suzuki-Miyaura Coupling

This protocol is designed for a 96-well plate format, a common platform for parallel synthesis.

Materials:

  • Methyl 6-chloro-4-methylnicotinate (1.0 eq)

  • Arylboronic acids (1.2 eq per well)

  • Pd(PPh₃)₄ (0.05 eq per well)

  • K₂CO₃ (2.0 eq per well)

  • 1,4-Dioxane/H₂O (4:1 v/v)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: Prepare stock solutions of Methyl 6-chloro-4-methylnicotinate, Pd(PPh₃)₄, and K₂CO₃ in the 1,4-dioxane/H₂O solvent mixture.

  • Dispensing: To each well of the 96-well reaction block, add the appropriate volume of the arylboronic acid solution. Then, using a liquid handling robot or multichannel pipette, dispense the stock solutions of the chloronicotinate, palladium catalyst, and base into each well.

  • Sealing and Reaction: Seal the reaction block with a chemically resistant sealing mat. Place the block on a shaker and heat to 80-100 °C for 12-18 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, quench each well with water. Extract the products with ethyl acetate. The organic layers can be transferred to a new 96-well plate.

  • Purification and Analysis: The crude products can be purified using high-throughput parallel purification techniques such as mass-directed automated flash chromatography. The purity and identity of the final compounds are typically confirmed by LC-MS and ¹H NMR.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis cluster_workup Work-up & Purification A Stock Solutions: - Methyl 6-chloro-4-methylnicotinate - Pd(PPh3)4 - K2CO3 C Dispense Reagents (96-well reaction block) A->C B Arylboronic Acid Array (96-well plate) B->C D Seal & Heat (80-100 °C, 12-18h) C->D E Quench & Extract D->E F Parallel Purification (e.g., Mass-directed HPLC) E->F G Analysis (LC-MS, NMR) F->G

Caption: Workflow for parallel Suzuki-Miyaura coupling.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[8][9] This reaction is indispensable in drug discovery for introducing amine functionalities, which are prevalent in bioactive molecules.

Similar to the Suzuki-Miyaura coupling, the choice of the chloropyridine precursor is critical for the success of the Buchwald-Hartwig amination. The electronic properties of the pyridine ring and the nature of the amine coupling partner both influence the reaction efficiency.

Table 2: Comparative Performance of Chloronicotinates in a Representative Buchwald-Hartwig Amination

EntryChloronicotinate PrecursorAmineProductTypical Yield (%)Key Observations
1Methyl 6-chloro-4-methylnicotinateAnilineMethyl 6-(phenylamino)-4-methylnicotinate80-90Generally high yields with a variety of anilines. The reaction is often cleaner than with di-chloro analogs.
2Methyl 4,6-dichloronicotinateAnilineMethyl 4-chloro-6-(phenylamino)nicotinate65-80Selective amination at the 6-position is observed. The remaining chloro group allows for further diversification.
3Methyl 2,6-dichloronicotinateAnilineMethyl 2-chloro-6-(phenylamino)nicotinate60-75Amination occurs preferentially at the 6-position. Steric hindrance near the nitrogen can be a factor.
4Methyl 6-chloro-4-methylnicotinateMorpholineMethyl 6-morpholino-4-methylnicotinate85-95Aliphatic amines are generally excellent coupling partners.
5Methyl 4,6-dichloronicotinateMorpholineMethyl 4-chloro-6-morpholinonicotinate75-85Good yields and selectivity for the 6-position are maintained.
6Methyl 2,6-dichloronicotinateMorpholineMethyl 2-chloro-6-morpholinonicotinate70-80The reaction proceeds well with aliphatic amines.
7Methyl 6-chloro-4-methylnicotinate4-MethoxyanilineMethyl 6-((4-methoxyphenyl)amino)-4-methylnicotinate75-85Electron-rich anilines are effective coupling partners.
8Methyl 4,6-dichloronicotinate4-MethoxyanilineMethyl 4-chloro-6-((4-methoxyphenyl)amino)nicotinate60-75Yields can be slightly lower with electron-rich anilines.
9Methyl 2,6-dichloronicotinate4-MethoxyanilineMethyl 2-chloro-6-((4-methoxyphenyl)amino)nicotinate55-70A combination of steric and electronic factors can impact the yield.

Causality Behind Performance Differences:

  • Methyl 6-chloro-4-methylnicotinate: This substrate consistently delivers high yields in Buchwald-Hartwig aminations with a broad range of amines. Its straightforward reactivity profile makes it a reliable choice for generating libraries of 6-amino-nicotinic acid derivatives.

  • Methyl 4,6-dichloronicotinate: The key advantage of this building block is the potential for sequential C-N bond formation. The initial amination occurs selectively at the more reactive 6-position.[6] The resulting 4-chloro-6-aminonicotinate intermediate can then be subjected to a second, often more forcing, Buchwald-Hartwig amination or a different cross-coupling reaction at the 4-position, leading to highly diverse and complex scaffolds.

  • Methyl 2,6-dichloronicotinate: Similar to its 4,6-dichloro counterpart, this substrate enables sequential functionalization. However, the steric environment around the 2-position can sometimes make the second amination more challenging, requiring careful optimization of the catalyst system.

Experimental Protocol: Parallel Buchwald-Hartwig Amination

This protocol is also designed for a 96-well plate format.

Materials:

  • Methyl 6-chloro-4-methylnicotinate (1.0 eq)

  • Amine library (1.1 eq per well)

  • Pd₂(dba)₃ (0.02 eq per well)

  • Xantphos (0.04 eq per well)

  • Cs₂CO₃ (1.5 eq per well)

  • Toluene or 1,4-Dioxane

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: Prepare stock solutions of Methyl 6-chloro-4-methylnicotinate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in the chosen solvent.

  • Dispensing: To each well of the 96-well reaction block, add the appropriate volume of the amine solution. Subsequently, dispense the stock solutions of the chloronicotinate, palladium pre-catalyst, ligand, and base into each well.

  • Sealing and Reaction: Seal the reaction block and heat to 100-120 °C for 12-24 hours with stirring under an inert atmosphere.

  • Work-up: After cooling, dilute each well with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification and Analysis: The filtrate is concentrated, and the crude products are purified by parallel chromatography. Final products are characterized by LC-MS and ¹H NMR.

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis cluster_workup Work-up & Purification A Stock Solutions: - Methyl 6-chloro-4-methylnicotinate - Pd2(dba)3/Xantphos - Cs2CO3 C Dispense Reagents (96-well reaction block) A->C B Amine Library (96-well plate) B->C D Seal & Heat (100-120 °C, 12-24h) C->D E Dilute & Filter D->E F Parallel Purification (e.g., Mass-directed HPLC) E->F G Analysis (LC-MS, NMR) F->G

Caption: Workflow for parallel Buchwald-Hartwig amination.

Conclusion and Strategic Recommendations

The choice between Methyl 6-chloro-4-methylnicotinate and its di-chloro counterparts for parallel synthesis is a strategic one, dictated by the specific goals of the library synthesis campaign.

  • For rapid, high-yield synthesis of singly-functionalized pyridine libraries: Methyl 6-chloro-4-methylnicotinate is the superior choice. Its clean reactivity and generally high yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions make it an ideal building block for generating large numbers of analogs with high purity, minimizing the need for extensive purification and accelerating the hit-to-lead process.

  • For the construction of complex, multi-functionalized pyridine libraries: Methyl 4,6-dichloronicotinate and Methyl 2,6-dichloronicotinate offer the significant advantage of sequential functionalization. This allows for a more elaborate exploration of chemical space around the pyridine core. While the initial coupling reactions may require more optimization and potentially result in slightly lower yields, the ability to introduce two distinct points of diversity from a single scaffold is a powerful tool for generating novel and complex molecular architectures.

References

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • PMC, National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • PubMed, National Institutes of Health. The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate. [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • PMC, National Institutes of Health. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. Kinetics of oxidation of β-picoline to nicotinic acid over vanadia-titania catalyst. 4. Kinetic model. ResearchGate. [Link]

  • ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. [Link]

  • RSC Publishing. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. RSC Publishing. [Link]

  • Google Patents. Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • VCU Innovation Gateway. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]

  • RSC Publishing. Installing the “magic methyl” – C–H methylation in synthesis. RSC Publishing. [Link]

  • ResearchGate. Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. Pyridine Complexes as Tailored Precursors for Rapid Synthesis of Thiophosphate Superionic Conductors. ResearchGate. [Link]

  • D-Scholarship@Pitt. Mechanistic Investigations of Transition Metal-Catalyzed C–C and C–O Bond Formation Reactions by Kevin Patrick Quirion Bach. D-Scholarship@Pitt. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of Methyl 6-chloro-4-methylnicotinate Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound throug...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. In the realm of heterocyclic chemistry, pyridine derivatives, such as Methyl 6-chloro-4-methylnicotinate, are pivotal building blocks for a wide array of pharmacologically active agents. The precise arrangement of substituents on the pyridine ring dictates the molecule's three-dimensional shape, its physicochemical properties, and ultimately, its biological activity. This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of Methyl 6-chloro-4-methylnicotinate and its derivatives, grounded in practical insights and experimental data from closely related analogues.

The Imperative of Structural Integrity

The isomeric nature of substituted pyridines means that even minor positional changes of functional groups can lead to vastly different biological outcomes. For Methyl 6-chloro-4-methylnicotinate, the specific placement of the chloro, methyl, and methyl ester groups on the nicotinate scaffold is critical. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potentially, the failure of a drug development program. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unequivocal structural confirmation.

A Comparative Analysis of Key Validation Techniques

The three pillars of small molecule structural elucidation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity and electronic environment of atoms.Provides a comprehensive picture of the molecule's covalent framework in solution.Can be complex to interpret for highly substituted or impure samples. Does not directly provide 3D spatial arrangement.
Mass Spectrometry Molecular weight and fragmentation patterns.Highly sensitive, requires minimal sample, and confirms elemental composition.Provides limited information on isomerism and stereochemistry.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal lattice.The "gold standard" for unambiguous 3D structure determination.Requires a suitable single crystal, which can be challenging to obtain. The solid-state conformation may differ from the solution-state.[1][2]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of a molecule in solution. It provides information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the elucidation of the molecule's connectivity.

Causality Behind Experimental Choices in NMR

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. The concentration of the sample is a balance between obtaining a good signal-to-noise ratio and avoiding aggregation, which can broaden the signals. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Expected ¹H and ¹³C NMR Data for Methyl 6-chloro-4-methylnicotinate

¹H NMR (400 MHz, CDCl₃):

  • Pyridine Ring Protons: Two singlets are expected for the two aromatic protons on the pyridine ring. The proton at position 2, being adjacent to the nitrogen and the ester group, would be the most downfield. The proton at position 5 would be upfield relative to the H-2 proton.

  • Methyl Ester Protons: A singlet integrating to three protons, typically in the range of 3.9 ppm.

  • Pyridine Methyl Protons: A singlet integrating to three protons, typically in the range of 2.6 ppm.

¹³C NMR (101 MHz, CDCl₃):

  • Carbonyl Carbon: A signal in the downfield region, typically around 165 ppm.

  • Pyridine Ring Carbons: Six distinct signals for the six carbons of the pyridine ring. The presence of the chloro and methyl substituents will influence their chemical shifts. The carbon bearing the chloro group (C-6) and the carbon bearing the ester group (C-3) will be significantly affected.

  • Methyl Ester Carbon: A signal around 52 ppm.

  • Pyridine Methyl Carbon: A signal in the aliphatic region, typically around 24 ppm.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR).

    • Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire the ¹H NMR spectrum. This is usually a quick experiment.

    • Acquire the proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire_H1 Acquire ¹H Spectrum dissolve->acquire_H1 acquire_C13 Acquire ¹³C Spectrum dissolve->acquire_C13 process Fourier Transform, Phasing, Baseline Correction acquire_H1->process acquire_C13->process reference Reference Spectrum process->reference interpret Interpret Spectra reference->interpret

Caption: Workflow for NMR-based structural validation.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound, which is a critical piece of information for confirming its molecular formula. Furthermore, the fragmentation pattern can offer valuable clues about the molecule's structure.[9][10]

Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like nicotinate esters, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. High-resolution mass spectrometry (HRMS) is invaluable as it provides the exact mass to several decimal places, enabling the determination of the elemental composition.

Expected Mass Spectrum for Methyl 6-chloro-4-methylnicotinate
  • Molecular Ion Peak: The molecular formula for Methyl 6-chloro-4-methylnicotinate is C₈H₈ClNO₂. The expected monoisotopic mass is approximately 185.02 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show a characteristic M and M+2 pattern for the molecular ion peak.

  • Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Cleavage of the methyl group from the pyridine ring is also possible.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺ and its isotopic pattern.

    • Analyze the fragmentation pattern to gain further structural insights.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution infuse Infuse into ESI Source prepare_solution->infuse acquire Acquire Mass Spectrum infuse->acquire analyze_mw Determine Molecular Weight acquire->analyze_mw analyze_frag Analyze Fragmentation analyze_mw->analyze_frag

Caption: Workflow for MS-based structural validation.

III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal. This technique can unambiguously resolve any questions of isomerism.

Causality Behind Experimental Choices in X-ray Crystallography

The greatest challenge in X-ray crystallography is obtaining a high-quality single crystal. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires screening of multiple conditions. A suitable crystal for X-ray diffraction should be well-formed, of an appropriate size, and free of defects.

Insights from the Crystal Structure of a Close Analogue: Methyl 6-chloronicotinate

A publication on the crystal structure of Methyl 6-chloronicotinate provides an excellent template for what to expect and the experimental procedure.[11] The study reveals a nearly planar molecule, which is typical for such aromatic systems. The crystal packing is stabilized by weak intermolecular interactions.[11] For Methyl 6-chloro-4-methylnicotinate, we would expect a similar planar geometry of the pyridine ring and the ester group. The key information to be gained would be the definitive confirmation of the substituent positions.

Experimental Protocol for X-ray Crystallography
  • Crystallization:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents.

    • Employ a crystallization technique such as slow evaporation of the solvent at room temperature. This may take several days to weeks.

  • Data Collection:

    • Mount a suitable single crystal on a diffractometer.

    • Collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.

XRay_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_solve Structure Solution dissolve Dissolve Compound grow_crystal Grow Single Crystal (Slow Evaporation) dissolve->grow_crystal mount Mount Crystal grow_crystal->mount collect Collect Diffraction Data mount->collect solve Solve Structure collect->solve refine Refine Model solve->refine

Caption: Workflow for X-ray crystallography-based structural validation.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of Methyl 6-chloro-4-methylnicotinate derivatives, and indeed any novel chemical entity, should not rely on a single analytical technique. Instead, a holistic and self-validating approach that integrates data from NMR, MS, and, when possible, X-ray crystallography is paramount. NMR provides the detailed connectivity, MS confirms the molecular weight and elemental composition, and X-ray crystallography offers the definitive 3D structure. By leveraging the strengths of each of these techniques, researchers can have the utmost confidence in their molecular structures, thereby ensuring the integrity and reproducibility of their scientific findings.

References

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Methyl 6-chloronicotinate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(1), o162. Retrieved from [Link]

  • Methyl 6-methylnicotinate. (n.d.). PubChem. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • 6-Methylnicotinic acid. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3245. Retrieved from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). Retrieved from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved from [Link]

  • methyl 4-chloro-6-methylnicotinate. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

  • Methyl 6-chloro-4-methylnicotinate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 6-chloro-2-methoxy-4-methylnicotinate. (n.d.). PubChem. Retrieved from [Link]

  • Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. (2012). PLoS ONE, 7(5), e37992. Retrieved from [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Halogens in Substituted Methylnicotinates

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its many...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its many derivatives, substituted methylnicotinates are of particular interest due to their versatile synthetic handles and prevalence in biologically active molecules. The introduction of a halogen atom to the pyridine ring of methylnicotinate offers a powerful tool for modulating physicochemical properties and provides a key reactive site for further molecular elaboration through nucleophilic aromatic substitution (SNAr).

This guide provides a comprehensive comparison of the reactivity of the four common halogens—fluorine, chlorine, bromine, and iodine—when substituted at various positions on the methylnicotinate ring. We will delve into the underlying electronic and mechanistic principles that govern their reactivity, present comparative experimental data from analogous systems, and provide a detailed protocol for a comparative reactivity study.

The Theoretical Framework: Understanding Halogen Reactivity in Pyridine Systems

The reactivity of halogens in nucleophilic aromatic substitution on a pyridine ring is a nuanced interplay of several factors. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which makes it more susceptible to nucleophilic attack than a benzene ring.[1] This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate can be delocalized onto the nitrogen atom, leading to greater stabilization.[1][2][3]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The first step, the nucleophilic attack, is typically the rate-determining step.[1][2]

cluster_0 Reaction Coordinate Diagram Methyl Halonicotinate Methyl Halonicotinate Meisenheimer Complex Meisenheimer Complex Methyl Halonicotinate->Meisenheimer Complex + Nu⁻ (slow) Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - X⁻ (fast) Reactants Reactants (Methyl Halonicotinate + Nu⁻) TS1 Transition State 1 Reactants->TS1 ΔG‡₁ Intermediate Meisenheimer Complex TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 ΔG‡₂ Products Products (Substituted Product + X⁻) TS2->Products

Caption: General mechanism for nucleophilic aromatic substitution on a methyl halonicotinate.

The nature of the halogen substituent (X) significantly influences the reaction rate. The two key properties of the halogen to consider are its inductive effect and its leaving group ability .

  • Inductive Effect: Halogens are electronegative and exert an electron-withdrawing inductive effect. This effect stabilizes the negatively charged Meisenheimer complex, thereby increasing the reaction rate. The inductive effect follows the order: F > Cl > Br > I.

  • Leaving Group Ability: The ability of the halogen to depart as a halide ion is related to the strength of the carbon-halogen bond and the stability of the resulting halide anion. The leaving group ability generally follows the order: I > Br > Cl > F.

In many SNAr reactions, the inductive effect of the halogen on the stability of the rate-determining intermediate is the dominant factor. This often leads to the reactivity order of F > Cl > Br > I .[4] The high electronegativity of fluorine strongly stabilizes the developing negative charge in the Meisenheimer complex, accelerating the reaction despite the strong C-F bond.

Comparative Reactivity Data: A Surprising Deviation

While the general trend for SNAr reactions often places fluorine as the most reactive halogen, studies on closely related systems, such as 2-substituted N-methylpyridinium ions, have revealed a different pattern. In the reaction of these substrates with piperidine in methanol, the reactivity order was found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I .[2] This suggests that for certain heterocyclic systems, the strong inductive effect of fluorine is counterbalanced by other factors, leading to a leveling of reactivity across the halogens.

The presence of the methyl ester group in methylnicotinates, being an electron-withdrawing group, will further activate the pyridine ring towards nucleophilic attack. The position of this group relative to the halogen will also play a critical role in modulating reactivity. For instance, a methyl ester group at the 3-position (as in methyl 2-halonicotinate or methyl 6-halonicotinate) will have a significant electronic influence on the adjacent carbons.

Halogen (X)Position on Nicotinate RingExpected Reactivity Trend (General SNAr)Observed Reactivity Trend (in 2-substituted N-methylpyridinium ions)[2]
F2, 4, 6HighestSimilar to other halogens
Cl2, 4, 6HighSimilar to other halogens
Br2, 4, 6ModerateSimilar to other halogens
I2, 4, 6LowestSimilar to other halogens

Table 1: Comparison of Expected and Observed Halogen Reactivity Trends in Pyridine Systems.

This discrepancy highlights the importance of empirical data for the specific substrate class of interest. While theoretical principles provide a valuable framework, the subtle interplay of electronic and steric factors in substituted methylnicotinates necessitates experimental validation to determine the precise reactivity order of the halogens.

Experimental Protocol for a Comparative Reactivity Study

To objectively compare the reactivity of different halogens in a substituted methylnicotinate system, a standardized experimental protocol is crucial. The following protocol outlines a method for comparing the rate of nucleophilic substitution of various methyl halonicotinates with a common nucleophile, such as morpholine.

cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Processing A Dissolve Methyl Halonicotinate (F, Cl, Br, or I isomer) in DMSO B Add Morpholine and Internal Standard (e.g., Dodecane) A->B C Heat Reaction Mixture at a Constant Temperature (e.g., 100 °C) B->C D Take Aliquots at Regular Time Intervals C->D E Quench Aliquots with Water D->E F Extract with an Organic Solvent (e.g., Ethyl Acetate) E->F G Analyze by GC-MS or HPLC F->G H Determine the Concentration of Reactant and Product G->H I Plot Concentration vs. Time to Determine Reaction Rate H->I

Sources

Comparative

A Senior Application Scientist's Guide to Analytical Reference Standards: A Comparative Overview Featuring Methyl 6-chloro-4-methylnicotinate

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards employed.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of analytical reference standards, with a focus on "Methyl 6-chloro-4-methylnicotinate" as a case study. We will explore its potential application, compare it with alternative standards, and provide the experimental frameworks necessary for its validation and use.

The Cornerstone of Analytical Accuracy: Reference Standards

In pharmaceutical analysis, a reference standard is a highly purified and well-characterized compound used as a benchmark for the qualitative and quantitative analysis of a substance.[1][2] These standards are crucial for method validation, instrument calibration, and ensuring the identity, purity, and potency of drug substances and products.[1][3] The use of certified reference materials (CRMs) produced in accordance with ISO 17034 and ISO/IEC 17025 provides the highest level of accuracy and traceability.[4][5]

The selection of an appropriate reference standard is a critical decision that can significantly impact the outcome of an analytical study.[1][2] Key considerations include the purity of the standard, its stability, and its structural similarity to the analyte of interest.

Introducing Methyl 6-chloro-4-methylnicotinate: A Potential Reference Standard

Methyl 6-chloro-4-methylnicotinate, with the molecular formula C₈H₈ClNO₂, is a pyridine derivative. While extensive public data on its use as a certified reference standard is limited, its structure suggests its utility in the analysis of related chlorinated pyridine compounds and nicotinic acid esters, which are prevalent in pharmaceutical and chemical synthesis.

Physicochemical Properties (Illustrative)

PropertyValueSource
Molecular FormulaC₈H₈ClNO₂[6]
Molecular Weight185.61 g/mol [6]
Boiling Point242.7 °C[7]
Purity≥97% (Typical commercial grade)[7]

The Competitive Landscape: Alternative Reference Standards

When selecting a reference standard for the analysis of chlorinated nicotinic acid derivatives, several alternatives to Methyl 6-chloro-4-methylnicotinate can be considered. The choice of a suitable standard depends on the specific analytical needs, including the analyte's structure and the analytical technique employed.

Table of Potential Alternative Reference Standards:

Reference StandardCAS NumberKey FeaturesPotential Applications
Nicotinic Acid59-67-6A primary metabolite and a common impurity in nicotinic acid ester synthesis.[8]Quantification of nicotinic acid as an impurity or degradant.[9]
Methyl Nicotinate93-60-7A structurally similar, non-chlorinated analog.Method development and as a system suitability standard in the analysis of nicotinic acid esters.
3-Chloropyridine626-60-8A simpler chlorinated pyridine structure.A starting material or potential impurity in the synthesis of more complex chlorinated pyridines.[10][11]
Deuterated Pyridine (e.g., d5-pyridine)7291-22-7An isotopically labeled internal standard.Used to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation and instrument response.[12][13]

Performance Comparison: A Validation-Based Approach

In the absence of direct comparative studies in the literature, a robust assessment of a new reference standard like Methyl 6-chloro-4-methylnicotinate requires a thorough analytical method validation. This process would involve comparing its performance against a well-established reference standard, such as a certified Nicotinic Acid standard, across several key parameters as mandated by ICH guidelines.[14][15]

Experimental Workflow for Comparative Validation

The following diagram illustrates a typical workflow for the comparative validation of a new candidate reference standard against an established one.

G cluster_0 Phase 1: Standard Preparation & Characterization cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Comparative Analysis prep_new Prepare Stock Solution of Methyl 6-chloro-4- methylnicotinate purity Purity Assessment (e.g., by 100% area normalization in HPLC) prep_new->purity prep_est Prepare Stock Solution of Established Standard (e.g., Nicotinic Acid CRM) prep_est->purity method_dev Develop HPLC/GC Method (Column, Mobile Phase/ Carrier Gas, Detector) purity->method_dev specificity Specificity/Selectivity (Peak Purity Analysis) method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_comp Compare Validation Data (e.g., r², %RSD, %Recovery) robustness->data_comp conclusion Conclusion on Suitability of New Reference Standard data_comp->conclusion

Caption: Workflow for the comparative validation of a new reference standard.

Illustrative Experimental Data for HPLC Method Validation

The following tables present hypothetical data from an HPLC method validation to illustrate the comparative performance of Methyl 6-chloro-4-methylnicotinate against a certified Nicotinic Acid reference standard for the analysis of a related active pharmaceutical ingredient (API).

Table 1: Linearity

ParameterMethyl 6-chloro-4-methylnicotinateNicotinic Acid (CRM)Acceptance Criteria
Range (µg/mL)1 - 1001 - 100As per method
Correlation Coefficient (r²)0.99950.9998≥ 0.999
y-intercept150120Minimal

Table 2: Accuracy (Spike/Recovery)

Spiked Level% Recovery (Methyl 6-chloro-4-methylnicotinate)% Recovery (Nicotinic Acid CRM)Acceptance Criteria
80%99.5100.298.0% - 102.0%
100%100.8100.598.0% - 102.0%
120%101.2100.998.0% - 102.0%

Table 3: Precision (%RSD)

Parameter%RSD (Methyl 6-chloro-4-methylnicotinate)%RSD (Nicotinic Acid CRM)Acceptance Criteria
Repeatability (n=6)0.80.6≤ 1.0%
Intermediate Precision (n=6)1.10.9≤ 2.0%

Detailed Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Nicotinic Acid Derivatives

This protocol provides a general framework for the analysis of nicotinic acid derivatives using HPLC, which can be adapted for use with Methyl 6-chloro-4-methylnicotinate as a reference standard.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for adequate separation.[16]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte and standard.

  • Injection Volume: 10 µL.

3. Standard Preparation:

  • Accurately weigh and dissolve an appropriate amount of the reference standard (e.g., Methyl 6-chloro-4-methylnicotinate) in a suitable solvent to prepare a stock solution.

  • Perform serial dilutions to prepare working standards for calibration.

4. Sample Preparation:

  • Prepare the sample by dissolving it in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm filter before injection.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions to determine the concentration of the analyte.

6. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include tailing factor, theoretical plates, and repeatability of injections.

Protocol 2: Gas Chromatography (GC) Method for Volatile Pyridine Derivatives

For more volatile chlorinated pyridine compounds, GC is a suitable analytical technique.[17]

1. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: A capillary column with a suitable stationary phase (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column).[18]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperature: Optimized to ensure proper vaporization and detection without degradation.

  • Oven Temperature Program: A temperature gradient may be necessary to achieve optimal separation of multiple components.

3. Standard and Sample Preparation:

  • Similar to the HPLC protocol, prepare stock and working standards by dissolving the reference standard in a volatile organic solvent.

  • Prepare samples by dissolving them in the same solvent.

4. Internal Standard:

  • The use of an internal standard is highly recommended in GC to improve precision.[19] A deuterated analog of the analyte or a structurally similar compound that is not present in the sample can be used.[12]

Logical Framework for Standard Selection

The choice between Methyl 6-chloro-4-methylnicotinate and other reference standards should be based on a logical evaluation of the analytical requirements.

G start Define Analytical Goal struct_sim Is the analyte a chlorinated nicotinic acid ester? start->struct_sim use_mcnm Consider Methyl 6-chloro-4- methylnicotinate as a primary reference standard. struct_sim->use_mcnm Yes use_analog Consider a non-chlorinated analog (e.g., Methyl Nicotinate) for system suitability. struct_sim->use_analog No quant_imp Is the goal to quantify a known impurity? use_na Use Nicotinic Acid CRM for quantifying this specific impurity. quant_imp->use_na Yes (Nicotinic Acid) use_is Use a deuterated internal standard for improved quantitative accuracy. quant_imp->use_is No use_mcnm->quant_imp

Caption: Decision tree for selecting an appropriate reference standard.

Conclusion and Future Perspectives

References

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. (n.d.). Retrieved from [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2014). The AAPS Journal, 16(6), 1135–1142. Retrieved from [Link]

  • Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. (2025, May 16). Pharmaffiliates. Retrieved from [Link]

  • Nicotinic Acid-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. (2016, November 24). ResearchGate. Retrieved from [Link]

  • Comparative study of new trends in HPLC: A review. (2025, August 6). ResearchGate. Retrieved from [Link]

  • A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. (2017). Molecules, 22(10), 1643. Retrieved from [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017, August 13). ResearchGate. Retrieved from [Link]

  • Analytical Methods for Detecting Pyridine. (n.d.). ATSDR. Retrieved from [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). BMC Research Notes, 1, 76. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Understanding the Difference Between Working Standards and Reference Standards in Biopharma. (n.d.). BioPharma Consulting Group. Retrieved from [Link]

  • OSHA Method PV2295: Pyridine. (n.d.). OSHA. Retrieved from [Link]

  • Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. (1999, December 31). Health Canada. Retrieved from [Link]

  • HPLC Standards. (n.d.). Biocompare. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved from [Link]

  • Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. (2023, March 21). International Journal of Pharmacy Research & Technology. Retrieved from [Link]

  • Pyridine, 3-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Molecules, 27(3), 743. Retrieved from [Link]

  • Methyl 6-chloro-5-nitronicotinate. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of nicotinic acid esters. (n.d.). Google Patents.
  • Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. (2015). Journal of Chromatographic Science, 53(7), 1145–1151. Retrieved from [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025, January 15). Taylor & Francis Online. Retrieved from [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Nicotinic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]

  • Process for the preparation of 6-methyl-nicotinic-acid esters. (n.d.). Google Patents.
  • methyl-6-methyinicotinate Route of Synthesis. (n.d.). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Methyl 6-chloro-4-methylnicotinate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Selectivity in Nicotinic Acid Derivatives Methyl 6-chloro-4-methylnicotinate and its analogs represent a promising scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Selectivity in Nicotinic Acid Derivatives

Methyl 6-chloro-4-methylnicotinate and its analogs represent a promising scaffold in medicinal chemistry. As derivatives of nicotinic acid (niacin), they hold potential for a range of therapeutic applications, from anti-inflammatory agents to vasodilators.[1] However, the journey from a promising chemical entity to a safe and effective therapeutic is paved with rigorous preclinical safety evaluations, a cornerstone of which is the assessment of cross-reactivity.

Cross-reactivity, the unintended interaction of a drug candidate with biological targets other than the intended one, is a major cause of adverse drug reactions and late-stage clinical failures.[2] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of robust drug design.[3] This guide provides a framework for designing and executing cross-reactivity studies for novel derivatives of Methyl 6-chloro-4-methylnicotinate, using a hypothetical case study to illustrate key principles and methodologies. Adherence to such systematic evaluation is critical for fulfilling the preclinical safety assessment requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5]

Designing a Comprehensive Cross-Reactivity Study

A successful cross-reactivity study is built on a logical and tiered approach, beginning with the careful selection of targets and assays. The goal is to maximize the information gained while judiciously using resources.

Target Selection: The On-Target and the Off-Target Landscape

For our hypothetical study, we will consider a lead derivative, MCN-Derivative A , designed as an antagonist for a G-protein coupled receptor (GPCR) implicated in inflammatory responses, the "InflammoReceptor X" (IRX).

The selection of off-targets should be systematic and risk-based, encompassing:

  • Structurally Related Targets: Receptors within the same family as IRX that share sequence or structural homology are prime candidates for cross-reactivity.

  • Standard Safety Panels: To mitigate common safety liabilities, screening against a standardized panel of targets known to be associated with adverse effects is crucial.[6] These panels typically include a range of GPCRs, ion channels, and enzymes.

  • Tissue-Specific Considerations: If the intended therapeutic application is localized, understanding the expression profile of the target and potential off-targets in relevant tissues is important.[7][8]

Based on these principles, a representative off-target panel for our study is outlined in Table 1 .

Assay Selection: From Binding to Function

A multi-faceted approach to assay selection is essential to build a comprehensive picture of a compound's activity.

  • Binding Assays: These assays determine the affinity of a compound for a target protein. Radioligand binding assays are a gold-standard method for quantifying the binding affinity (Ki) of a test compound by measuring its ability to displace a high-affinity radiolabeled ligand.[9][10]

  • Functional Assays: These assays measure the biological consequence of a compound binding to its target. For a GPCR like IRX, this could involve measuring the inhibition of second messenger production (e.g., cAMP or IP-1).[11][12]

  • Enzyme Inhibition Assays: For off-targets that are enzymes, such as Cytochrome P450s, specific assays are used to determine the concentration at which the compound inhibits 50% of the enzyme's activity (IC50).[13]

  • Ion Channel Assays: The hERG potassium channel is a critical off-target due to the risk of cardiac arrhythmias.[14] Automated patch-clamp electrophysiology is the standard method for assessing hERG channel inhibition.[14]

A Comparative Analysis of Hypothetical MCN-Derivatives

To illustrate the practical application of cross-reactivity studies, we will compare our lead compound, MCN-Derivative A , with two structural analogs, MCN-Derivative B and MCN-Derivative C . These derivatives feature minor modifications to the core Methyl 6-chloro-4-methylnicotinate scaffold, allowing us to explore structure-activity relationships (SAR).

Compound Modification
MCN-Derivative A Lead Compound
MCN-Derivative B Substitution of the chloro group with a methoxy group
MCN-Derivative C Addition of a bulky aromatic substituent

The following table presents hypothetical data from our cross-reactivity profiling.

Table 1: Comparative Cross-Reactivity Profile of MCN-Derivatives

Target Assay Type MCN-Derivative A (IC50/Ki in nM) MCN-Derivative B (IC50/Ki in nM) MCN-Derivative C (IC50/Ki in nM)
InflammoReceptor X (IRX) Binding (Ki)15505
InflammoReceptor X (IRX) Functional25808
Related GPCR 1 Binding (Ki)>10,000500>10,000
Related GPCR 2 Binding (Ki)850>10,000150
Adrenergic Receptor α1 Binding (Ki)>10,000>10,000750
Dopamine Receptor D2 Binding (Ki)>10,000>10,000>10,000
hERG Channel Electrophysiology (IC50)>30,000>30,0002,500
CYP3A4 Enzyme Inhibition (IC50)15,00012,0005,000
CYP2D6 Enzyme Inhibition (IC50)>20,000>20,0008,000

Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of the data, detailed and validated protocols are paramount.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Engagement cluster_2 Off-Target Screening cluster_3 Data Analysis & Interpretation MCN_A MCN-Derivative A Binding_IRX Binding Assay (IRX) MCN_A->Binding_IRX Functional_IRX Functional Assay (IRX) MCN_A->Functional_IRX GPCR_Panel Related GPCR Panel MCN_A->GPCR_Panel Safety_Panel Standard Safety Panel (hERG, CYPs, etc.) MCN_A->Safety_Panel MCN_B MCN-Derivative B MCN_B->Binding_IRX MCN_B->Functional_IRX MCN_B->GPCR_Panel MCN_B->Safety_Panel MCN_C MCN-Derivative C MCN_C->Binding_IRX MCN_C->Functional_IRX MCN_C->GPCR_Panel MCN_C->Safety_Panel SAR_Analysis SAR Analysis Binding_IRX->SAR_Analysis Functional_IRX->SAR_Analysis Selectivity_Profile Selectivity Profiling GPCR_Panel->Selectivity_Profile Safety_Panel->Selectivity_Profile Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection Selectivity_Profile->Lead_Selection

Caption: Workflow for cross-reactivity profiling of MCN-derivatives.

Protocol: Radioligand Binding Assay for IRX

Objective: To determine the binding affinity (Ki) of MCN-derivatives for the InflammoReceptor X (IRX).

Materials:

  • HEK293 cell membranes expressing recombinant human IRX.

  • [³H]-Ligand X (a high-affinity radioligand for IRX).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM of a known, non-radioactive IRX antagonist.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the MCN-derivatives in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the MCN-derivative dilution.

  • Add 50 µL of [³H]-Ligand X to each well at a final concentration equal to its Kd.

  • Add 100 µL of the IRX membrane preparation to each well.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding at each concentration and determine the IC50 value by non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay for IRX

Objective: To measure the functional antagonism of MCN-derivatives at the Gs-coupled InflammoReceptor X (IRX).

Materials:

  • HEK293 cells stably expressing human IRX.

  • Assay medium: HBSS with 20 mM HEPES and 0.1% BSA.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF-based).

Procedure:

  • Seed the IRX-expressing HEK293 cells in a 96-well plate and culture overnight.

  • Remove the culture medium and add 50 µL of assay medium containing serial dilutions of the MCN-derivatives.

  • Incubate for 30 minutes at room temperature.

  • Add 50 µL of assay medium containing forskolin at a final concentration that elicits a submaximal cAMP response.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.

  • Plot the cAMP concentration against the MCN-derivative concentration and determine the IC50 value using non-linear regression.

Discussion: Interpreting the Data and Guiding Lead Optimization

The hypothetical data presented in Table 1 allows for a comparative analysis of the three MCN-derivatives:

  • MCN-Derivative A: This lead compound demonstrates good potency for the primary target, IRX, with a Ki of 15 nM and a functional IC50 of 25 nM. It exhibits a favorable selectivity profile, with an off-target binding affinity at Related GPCR 2 that is more than 50-fold weaker than its on-target affinity. Its activity against the standard safety panel is minimal, with IC50 values well outside the therapeutic window.

  • MCN-Derivative B: The substitution of the chloro group with a methoxy group results in a decrease in potency at IRX. While it shows improved selectivity against Related GPCR 2, it picks up some activity at Related GPCR 1. The overall profile suggests that the chloro group is important for on-target potency.

  • MCN-Derivative C: The addition of a bulky aromatic substituent significantly increases the potency at IRX. However, this modification comes at the cost of selectivity. The compound shows significant off-target activity at Related GPCR 2 and Adrenergic Receptor α1. More concerning is the potent inhibition of the hERG channel and moderate inhibition of CYP3A4 and CYP2D6, raising significant safety concerns.

Based on this analysis, MCN-Derivative A emerges as the most promising lead candidate for further development. The cross-reactivity data for MCN-Derivative C highlights the importance of early and comprehensive off-target screening to avoid investing resources in compounds with a high likelihood of failure due to safety issues.

The structure-activity relationships observed in this hypothetical study underscore the delicate balance between potency and selectivity in drug design.[15][16] Even minor chemical modifications can have a profound impact on a compound's interaction with a wide range of biological targets.

Conclusion

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for novel derivatives of Methyl 6-chloro-4-methylnicotinate. By employing a systematic approach to target and assay selection, generating high-quality comparative data, and carefully analyzing the structure-activity relationships, researchers can make informed decisions to advance the most promising drug candidates. Ultimately, a thorough understanding of a compound's selectivity profile is indispensable for the development of safe and effective medicines.

References

  • Leach, M. W., et al. (2011). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Veterinary Pathology, 48(4), 817-836. [Link]

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  • Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. ResearchGate. [Link]

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Comparative

The Synthetic Chemist's Compass: Navigating the Potential of Methyl 6-chloro-4-methylnicotinate Through a Comparative Lens

For researchers, medicinal chemists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth technical comparison of Methyl 6-chloro-4-methylnicotinate, a promising yet under-documented building block, with its more established structural analogs. Due to the nascent stage of research into Methyl 6-chloro-4-methylnicotinate, this guide will leverage experimental data from its chemical cousins to forecast its synthetic utility and potential applications, offering a predictive framework for its incorporation into research and development pipelines.

Introduction to Substituted Nicotinates: A Versatile Scaffold

Substituted nicotinic acid esters are a cornerstone of modern synthetic chemistry, prized for their presence in a myriad of biologically active compounds and their utility as versatile intermediates. The strategic placement of various functional groups on the pyridine ring allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. This guide will focus on the comparative analysis of several key analogs to illuminate the potential of Methyl 6-chloro-4-methylnicotinate.

The Subject of Inquiry: Methyl 6-chloro-4-methylnicotinate

Methyl 6-chloro-4-methylnicotinate is a halogenated pyridine derivative with three key functional handles: a reactive chloro group at the 6-position, a methyl group at the 4-position, and a methyl ester at the 3-position. Each of these sites offers a potential avenue for chemical modification, making it an attractive starting material for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors.

Comparative Analysis of Structural Analogs

To understand the potential of Methyl 6-chloro-4-methylnicotinate, we will examine the known applications and reactivity of its close relatives.

The Halogen Handle: A Gateway to Cross-Coupling Chemistry

The chloro-substituent at the 6-position is arguably the most synthetically valuable feature of Methyl 6-chloro-4-methylnicotinate. This position is ripe for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.

Comparative Reactivity of Halogens in Suzuki-Miyaura Coupling:

The reactivity of the halogen in Suzuki-Miyaura coupling reactions generally follows the trend: I > OTf > Br >> Cl.[1] This implies that while chloro-substituted pyridines are less reactive than their bromo or iodo counterparts, they offer the advantages of lower cost and often greater availability. Modern advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have made the coupling of chloropyridines increasingly efficient.[2]

Table 1: Comparison of Halogenated Nicotinate Esters in Suzuki-Miyaura Coupling

CompoundHalogenTypical Catalyst/LigandYield (%)Reference
Methyl 6-bromonicotinateBrPd(PPh₃)₄Good to Excellent[3]
Methyl 6-chloronicotinateClPd₂(dba)₃ / FcPPh₂Good[2]
2,6-dichloropyridineClPd₂(dba)₃ / FcPPh₂74[2]
9-benzyl-6-chloropurineClPd(PPh₃)₄66-89[4]

This data suggests that while Methyl 6-bromonicotinate might offer higher reactivity, optimized conditions can lead to good yields with the more economical Methyl 6-chloronicotinate.

Biological Activity: A Look at the Nicotinate Core

The nicotinic acid scaffold is a well-established pharmacophore found in numerous approved drugs and biologically active compounds. The nature and position of substituents on the pyridine ring play a crucial role in determining the biological activity.

Table 2: Biological Activities of Substituted Nicotinic Acid Derivatives

Compound/Derivative ClassApplicationKey FindingsReference
Nicotinic Acid DerivativesAnti-inflammatoryExhibited significant anti-inflammatory activity in vitro.[5]
Acylhydrazones of Nicotinic AcidAntibacterialPromising activity against Gram-positive bacteria, including MRSA strains (MIC = 7.81 µg/mL).[6][7]
N-(arylmethoxy)-2-chloronicotinamidesHerbicidalExcellent herbicidal activity against bentgrass and duckweed (IC₅₀ = 7.8 µM).[8]
Niacinamide DerivativesFungicidalGood activity against Botryosphaeria berengriana (92.3% inhibition at 50 µg/mL).[9]
6-Substituted NicotinamidesAntineoplasticShowed antineoplastic activities.[10]

These examples underscore the vast potential of nicotinic acid derivatives in drug discovery and agrochemical development. The specific substitution pattern of Methyl 6-chloro-4-methylnicotinate offers a unique starting point for the exploration of novel bioactive molecules.

Key Synthetic Applications: Learning from Analogs

The synthetic utility of Methyl 6-chloro-4-methylnicotinate can be inferred from the successful application of its analogs in the synthesis of complex targets.

Pharmaceutical Intermediates

Methyl 6-methylnicotinate is a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[11][12][13] This highlights the role of substituted nicotinates in constructing the core scaffolds of blockbuster drugs.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 6-Chloronicotinate Derivative

This protocol is adapted from established methods for the coupling of chloropyridines.[2]

Materials:

  • Methyl 6-chloro-4-methylnicotinate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • FcPPh₂ (0.06 mmol)

  • K₃PO₄ (6.0 mmol)

  • Dioxane/H₂O (2:1, 0.13 M)

Procedure:

  • To an oven-dried reaction vessel, add Methyl 6-chloro-4-methylnicotinate, arylboronic acid, Pd₂(dba)₃, FcPPh₂, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Synthetic Pathways

Diagram 1: Key Reactions of Methyl 6-chloro-4-methylnicotinate

G cluster_0 Suzuki Coupling cluster_1 Nucleophilic Aromatic Substitution cluster_2 Ester Hydrolysis A Methyl 6-chloro-4-methylnicotinate C Methyl 6-aryl-4-methylnicotinate A->C C-C bond formation E Methyl 6-(substituted amino)-4-methylnicotinate A->E C-N bond formation G 6-chloro-4-methylnicotinic acid A->G Carboxylic acid formation B Arylboronic Acid Pd Catalyst, Base D Nucleophile (e.g., R-NH₂) F Base (e.g., NaOH)

Caption: Potential synthetic transformations of Methyl 6-chloro-4-methylnicotinate.

Conclusion and Future Outlook

While direct experimental data for Methyl 6-chloro-4-methylnicotinate remains limited, a comparative analysis of its structural analogs provides a robust framework for predicting its utility. The presence of a chloro-substituent, a methyl group, and a methyl ester on the nicotinic acid core positions this compound as a highly versatile building block for the synthesis of novel pharmaceuticals and agrochemicals. Its cost-effectiveness compared to bromo- and iodo-analogs, coupled with advancements in cross-coupling catalysis, makes it an attractive candidate for process development and large-scale synthesis. Future research should focus on elucidating the specific reactivity and biological activity of derivatives of Methyl 6-chloro-4-methylnicotinate to fully unlock its potential in chemical innovation.

References

  • A comparative study on Suzuki‐type 11 C‐methylation of aromatic organoboranes performed in two reaction media. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. Retrieved January 28, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. [Link]

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (2006). ResearchGate. [Link]

  • Some 6-substituted nicotinamides: synthesis and antineoplastic activities. (1967). CNGBdb. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2012). PMC. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. (2019). ResearchGate. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

  • Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. (2022). Molecules. [Link]

  • Process for the synthesis of etoricoxib. (n.d.). Google Patents.
  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. (2013). ResearchGate. [Link] trifluoromethanesulfonyloxycoumarin

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). MDPI. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). PubMed Central. [Link]

  • Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. (2014). ResearchGate. [Link]

  • Synthesis and insecticidal activity of some nicotinic acid derivatives. (n.d.). JOCPR. Retrieved January 28, 2026, from [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]

  • PRODUCE TO PRODUCE ETORICOXIB. (2012). WIPO Patentscope. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 6-chloro-4-methylnicotinate

Senior Application Scientist Guide | Version 2.4 | Effective: 2025 [1] Part 1: Executive Summary & Chemical Identity Stop. Do not dispose of this compound down the drain.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide | Version 2.4 | Effective: 2025 [1]

Part 1: Executive Summary & Chemical Identity

Stop. Do not dispose of this compound down the drain. Methyl 6-chloro-4-methylnicotinate (CAS: 1224464-97-4) contains a halogenated pyridine ring. While it is an ester and technically susceptible to hydrolysis, the resulting chloropyridine moiety poses environmental persistence risks and potential aquatic toxicity.[1]

Effective disposal requires thermal destruction (incineration) at a facility permitted to handle halogenated organics. This guide outlines the segregation and packaging protocols necessary to ensure this chemical reaches the correct waste stream, preventing the formation of dioxins during incomplete combustion.[1]

Chemical Profile & Hazard Identification
ParameterSpecification
Chemical Name Methyl 6-chloro-4-methylnicotinate
CAS Number 1224464-97-4
Molecular Formula C₈H₈ClNO₂
Physical State Solid (Powder/Crystalline)
Key Functional Groups Chloropyridine, Methyl Ester
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.), H302 (Harmful if swallowed)
Waste Profile Halogenated Organic (Requires segregation from non-halogens)

Part 2: The "Why" – Scientific Rationale for Disposal

As researchers, we must understand that "disposal" is not the end of the chemical's lifecycle; it is a transfer of custody.[1]

  • The Halogen Factor: The chlorine atom at the C6 position is the critical determinant for disposal. Standard organic waste streams often go to fuel blending programs (cement kilns). However, halogenated compounds in standard kilns can form acid gases (HCl) and, if combustion temperatures are insufficient, polychlorinated dibenzodioxins (PCDDs).[1]

  • Segregation Logic: By segregating this compound into a "Halogenated" waste stream, you ensure it is routed to a specialized incinerator equipped with acid gas scrubbers and secondary combustion chambers operating >1100°C.[1]

  • Hydrolysis Risk: While the methyl ester can hydrolyze to the acid (6-chloro-4-methylnicotinic acid), the core chloropyridine ring remains intact. Therefore, chemical neutralization in the lab is not recommended as it increases operator exposure without mitigating the core environmental hazard.[1]

Part 3: Operational Disposal Protocols

Workflow 1: Pure Substance (Solid) Disposal

Use this protocol for expired shelf-stock or excess dry reagent.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion if residual moisture causes hydrolysis (releasing HCl).

  • Labeling: Mark the container clearly with "Hazardous Waste - Solid, Halogenated."[1]

  • Constituent Listing: Explicitly list "Methyl 6-chloro-4-methylnicotinate" on the waste tag. Do not use generic abbreviations.

  • Segregation: Do not mix with strong oxidizers or alkali metals.[1]

Workflow 2: Reaction Mixtures (Liquid)

Use this protocol for mother liquors or reaction solvents containing the product.[1]

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform: Pour directly into the "Halogenated Solvent Waste" carboy.

    • If dissolved in Acetone/Methanol/Ethyl Acetate: Even though the solvent is non-halogenated, the presence of the chloropyridine solute (>1-2%) necessitates the entire mixture be classified as "Halogenated Waste."[1]

  • pH Check: If the reaction involved acidic conditions, neutralize the mixture to pH 6-8 before bottling to prevent pressure buildup or container degradation.

Workflow 3: Spill Cleanup Response

Immediate action plan for bench-scale spills.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 or half-mask respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.[1]

    • Liquid Spill: Surround with absorbent boom/pads.

  • Decontamination: Wipe the surface with a soap/water solution.[3] Collect all wipes as hazardous waste (Solid, Halogenated).[1]

Part 4: Visualization of Workflows

Figure 1: Disposal Decision Matrix

This logic tree ensures the compound is routed to the correct destruction facility based on its physical state and mixture components.[1]

DisposalMatrix Start Waste Material: Methyl 6-chloro-4-methylnicotinate StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure/Residue) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath ActionSolid Pack in HDPE Jar Label: 'Solid Waste - Halogenated' SolidPath->ActionSolid SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halo Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent ActionHalo Combine in Halogenated Carboy Code: F001/F002 Mix HaloSolvent->ActionHalo ActionNonHalo re-classify ENTIRE mix as HALOGENATED WASTE NonHaloSolvent->ActionNonHalo ActionNonHalo->ActionHalo Route to

Caption: Decision matrix for segregating Methyl 6-chloro-4-methylnicotinate. Note that non-halogenated solvents must be re-classified as halogenated once this compound is dissolved in them.[1]

Figure 2: Spill Response Protocol

Step-by-step causality for managing accidental release.

SpillResponse Assess 1. Assess (Isolate Area) PPE 2. Protect (Double Nitrile + Goggles) Assess->PPE Contain 3. Contain (Wet wipe for solids / Absorb liquids) PPE->Contain Clean 4. Decontaminate (Soap & Water Wash) Contain->Clean Dispose 5. Dispose (Tag as Hazardous Debris) Clean->Dispose

Caption: Immediate response workflow for laboratory spills involving halogenated nicotinates.

Part 5: Regulatory & Compliance Notes (RCRA)

While specific waste codes depend on your facility's generator status and location, the following generally apply under US EPA (40 CFR 261):

  • P/U Listed: This specific CAS is not typically P-listed or U-listed by name.

  • Characteristic Waste: If the waste stream is ignitable (e.g., in acetone), it carries D001 .[1]

  • Halogenated Solvents (F-List): If dissolved in spent methylene chloride or chloroform, the mixture carries F002 .[1][4]

  • Best Practice: Even if "unregulated" by specific list, label as "Non-RCRA Regulated Chemical Waste - Halogenated" to ensure the waste contractor incinerates it properly.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10238637, Methyl 6-chloro-4-methylnicotinate.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • Princeton University EHS (2023). Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-chloro-4-methylnicotinate
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